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  • Product: N-Methyl-4-phenoxy-2-pyridinecarboxamide
  • CAS: 2004659-85-0

Core Science & Biosynthesis

Foundational

N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0): A Comprehensive Technical Guide on Sorafenib Impurity Profiling

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Affairs Professionals in Oncology Drug Development. Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the control of proc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Affairs Professionals in Oncology Drug Development.

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the control of process impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) , widely recognized in the industry as Sorafenib Impurity K or Sorafenib Impurity 12 , is a critical process-related impurity encountered during the synthesis of the multikinase inhibitor Sorafenib[1][2].

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a window into the chemical dynamics of the manufacturing process. This whitepaper deconstructs the mechanistic origins of CAS 2004659-85-0, details a self-validating analytical protocol for its quantification, and outlines its regulatory implications under ICH Q3A(R2) guidelines[3].

Physicochemical Profiling

Understanding the fundamental properties of this impurity is the first step in designing effective isolation and quantification strategies. The truncation of the urea linkage and terminal phenyl ring (present in the parent API) significantly alters its polarity and UV absorptivity.

Table 1: Physicochemical Properties of CAS 2004659-85-0

PropertyValue
Chemical Name N-Methyl-4-phenoxy-2-pyridinecarboxamide
CAS Registry Number 2004659-85-0
Common Synonyms Sorafenib Impurity K, N-Methyl-4-phenoxypicolinamide[2][4]
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol [5]
Structural Class Phenoxypyridine carboxamide
Role in Pharma Process Impurity / Reference Standard

Mechanistic Origin & Synthetic Divergence

To control an impurity, one must first understand the causality of its formation. Sorafenib is synthesized via a multi-step pathway, the crux of which involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-N-methylpyridine-2-carboxamide and 4-aminophenol to form the intermediate 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide.

The Causality of Impurity K Formation: CAS 2004659-85-0 forms when the starting material, 4-aminophenol, is contaminated with phenol . Phenol is a common precursor and degradation product of 4-aminophenol. Under the basic conditions of the SNAr reaction, the phenoxide ion acts as a competing nucleophile. Because phenoxide is a harder and less sterically hindered nucleophile than the amine-substituted counterpart, it readily attacks the electron-deficient pyridine ring, irreversibly forming N-Methyl-4-phenoxy-2-pyridinecarboxamide.

By mapping this divergence, process chemists can implement upstream controls—specifically, tightening the purity specifications for 4-aminophenol to limit phenol contamination before the reaction even begins.

Pathway A 4-chloro-N-methylpyridine- 2-carboxamide D 4-(4-aminophenoxy)-N-methyl- pyridine-2-carboxamide A->D + Target Nucleophile (SNAr) E N-Methyl-4-phenoxy-2- pyridinecarboxamide (Impurity K) A->E + Phenol Contaminant (SNAr) B 4-aminophenol (Target Nucleophile) B->D C Phenol (Contaminant) C->E F Sorafenib API D->F + Isocyanate (Urea Formation) Iso 4-chloro-3-(trifluoromethyl) phenyl isocyanate Iso->F

Mechanistic divergence in Sorafenib synthesis leading to the formation of Impurity K.

Analytical Isolation & Quantification Protocol

To comply with ICH Q3A(R2) standards, which mandate the reporting and control of impurities in new drug substances[6], we must employ a highly specific, stability-indicating HPLC method.

The following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability) to ensure that any data generated is intrinsically reliable and free from artifactual errors[7].

Step-by-Step Methodology: RP-HPLC-DAD

1. System Suitability Testing (The Internal Validation Check):

  • Action: Prepare a resolution solution containing 100 µg/mL Sorafenib API and 1 µg/mL CAS 2004659-85-0.

  • Causality: Before analyzing unknown batches, injecting this standard proves the column's resolving power. The system is only validated for use if the resolution factor (

    
    ) between Impurity K and Sorafenib is 
    
    
    
    .

2. Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile.

  • Causality: The pyridine nitrogen in both the API and the impurity causes severe peak tailing at neutral pH due to secondary interactions with residual silanols on the stationary phase. Formic acid protonates the nitrogen, ensuring sharp, symmetrical peaks while maintaining MS-compatibility for downstream structural confirmation[8][9].

3. Gradient Elution Profile:

  • Action: 0-5 min (10% B), 5-15 min (ramp to 60% B), 15-20 min (hold 60% B), 20-25 min (return to 10% B).

  • Causality: Impurity K lacks the highly lipophilic trifluoromethyl-phenyl group of Sorafenib. Therefore, it elutes significantly earlier. The gradient ensures Impurity K is resolved early in the run, while the high-organic hold pushes the strongly retained API off the column.

4. Detection & Peak Purity Analysis:

  • Action: Monitor via Diode Array Detector (DAD) at 235 nm[10].

  • Self-Validation: Utilize the DAD software to calculate the "Peak Purity Angle." If the purity angle is less than the purity threshold, it validates that the Impurity K peak is spectrally homogenous and not co-eluting with another unknown degradant.

Workflow S1 System Suitability S2 Gradient RP-HPLC S1->S2 Rs > 2.0 S3 DAD/MS Detection S2->S3 Elution S4 Peak Purity Validation S3->S4 Spectra S5 ICH Q3A Quantification S4->S5 Angle < Threshold

Self-validating analytical workflow for the quantification of Sorafenib impurities.

Toxicological & Regulatory Implications

Under the ICH Q3A(R2) guidelines, impurities in new drug substances must be managed based on specific thresholds: Reporting, Identification, and Qualification[11].

From a pharmacological standpoint, Sorafenib achieves its multikinase inhibition (targeting VEGFR, PDGFR, and RAF) through critical hydrogen bonding via its urea linkage and hydrophobic interactions via its terminal trifluoromethyl-chloro-phenyl moiety.

CAS 2004659-85-0 lacks both of these pharmacophores. Consequently, it is devoid of the therapeutic kinase inhibitory activity. However, its structural similarity to the parent compound means it must be strictly monitored. If this impurity exceeds the ICH qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower), the manufacturer must provide dedicated toxicological data to prove it does not introduce off-target toxicity or mutagenicity[12][13]. By utilizing the robust synthetic controls and analytical methods described above, manufacturers can reliably suppress Impurity K below the 0.05% reporting threshold, streamlining the regulatory approval process.

References

  • Pharmaffiliates. CAS No : 2004659-85-0 | Product Name : N-Methyl-4-phenoxypicolinamide. Retrieved from:[Link]

  • HD Impurity. Sorafenib Impurity K | CAS: 2004659-85-0. Retrieved from: [Link]

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from: [Link]

  • ResearchGate. Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities. Retrieved from:[Link]

Sources

Exploratory

Chemical Structure &amp; Medicinal Utility of N-Methyl-4-phenoxy-2-pyridinecarboxamide

The following technical guide details the chemical structure, synthesis, and medicinal utility of N-Methyl-4-phenoxy-2-pyridinecarboxamide , a privileged scaffold in kinase inhibitor discovery. Introduction: The Kinase "...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal utility of N-Methyl-4-phenoxy-2-pyridinecarboxamide , a privileged scaffold in kinase inhibitor discovery.

Introduction: The Kinase "Hinge-Binder" Scaffold

N-Methyl-4-phenoxy-2-pyridinecarboxamide (IUPAC: N-methyl-4-phenoxypyridine-2-carboxamide) acts as a critical pharmacophore in modern oncology. It serves as the structural core for Type II kinase inhibitors, most notably Sorafenib (Nexavar) and Regorafenib (Stivarga).

This molecule is not merely a passive linker; it functions as a dual-anchor motif :

  • The Pyridine-Amide "Head": Forms bidentate hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • The Phenoxy "Spacer": Provides the precise angular geometry required to orient the "tail" (often a urea moiety) into the hydrophobic back-pocket (DFG-out conformation), conferring selectivity.

Chemical Identity
PropertyData
IUPAC Name N-Methyl-4-phenoxypyridine-2-carboxamide
Common Synonyms N-Methyl-4-phenoxypicolinamide; Sorafenib Scaffold
Molecular Formula C

H

N

O

Molecular Weight 228.25 g/mol
LogP (Calc) ~1.4 - 2.2 (depending on substitution)
H-Bond Donors/Acceptors 1 Donor (Amide NH), 3 Acceptors (Pyridine N, Amide O, Ether O)

Structural Analysis & Electronic Properties

The Pyridine Core (Electron Deficient)

The central pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S


Ar) at the 4-position. This electronic characteristic is the cornerstone of its synthesis.
  • N1 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor. In the kinase pocket, this interacts with the backbone NH of the hinge residue.

  • C2 (Carboxamide): The carbonyl oxygen acts as a weak acceptor, while the amide NH acts as a critical donor to the backbone carbonyl of the hinge.

The Ether Linkage (Conformational Gatekeeper)

The C4-O-C(Phenyl) ether bond introduces a "kink" in the molecule. Unlike a rigid biphenyl bond, the ether linkage allows for a dihedral angle (typically ~120°) that facilitates the "L-shaped" or "bent" conformation necessary for Type II inhibitors to access the allosteric hydrophobic pocket adjacent to the ATP binding site.

Conformational Isomerism

The amide bond at C2 exhibits syn/anti isomerism. In solution and in the crystal structure of bound kinases, the trans-amide conformation (where the N-Methyl group is trans to the carbonyl oxygen) is energetically favored and required for the bidentate binding mode.

Synthesis Protocols

The synthesis relies on the electron-deficient nature of the pyridine ring to install the phenoxy group via S


Ar.
Retrosynthetic Analysis

The most robust route disconnects at the ether linkage and the amide bond.

  • Precursor A: 4-Chloropicolinic acid (or its acid chloride).

  • Precursor B: Methylamine.

  • Precursor C: Phenol (or substituted phenol like 4-aminophenol).

Retrosynthesis Target N-Methyl-4-phenoxy-2-pyridinecarboxamide Intermediate 4-Chloro-N-methylpicolinamide Target->Intermediate SNAr (Ether Formation) SM3 Phenol / 4-Aminophenol Target->SM3 Coupling SM1 4-Chloropicolinic acid Intermediate->SM1 Amidation SM2 Methylamine Intermediate->SM2 Amidation

Caption: Retrosynthetic disconnection showing the assembly of the core scaffold via Amidation followed by S


Ar.
Step-by-Step Experimental Protocol

Note: This protocol synthesizes the 4-(4-aminophenoxy) derivative, the direct precursor to Sorafenib, as it is the most common application of this scaffold.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide
  • Activation: Charge a reaction vessel with 4-chloropicolinic acid (1.0 eq) and dry Dichloromethane (DCM) .

  • Chlorination: Add Thionyl Chloride (SOCl

    
    )  (1.5 eq) and a catalytic amount of DMF. Reflux for 2-3 hours until gas evolution ceases.
    
  • Concentration: Evaporate solvent/excess SOCl

    
     to obtain the crude acid chloride.
    
  • Amidation: Dissolve residue in DCM. Cool to 0°C. Add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Stir at RT for 2 hours.

  • Workup: Wash with water, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Yield: Typically >90%.

    • Checkpoint: Check LCMS for Mass [M+H]

      
       = 171.0 (for Cl isotope pattern).
      
Step 2: S

Ar Coupling (The Critical Step)
  • Reagents: Dissolve 4-aminophenol (1.1 eq) in dry DMF .

  • Base: Add Potassium tert-butoxide (KOtBu) (1.2 eq). Stir at RT for 30 mins to generate the phenoxide anion. Note: Potassium Carbonate (K

    
    CO
    
    
    
    ) can be used but requires higher temperatures.
  • Coupling: Add 4-Chloro-N-methylpicolinamide (1.0 eq) to the mixture.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Mechanism:[1][2] The phenoxide attacks C4 of the pyridine; the chloride leaves.

  • Quench: Cool to RT. Pour into ice-water/brine mixture. The product often precipitates.

  • Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol if necessary.[1]

    • Validation:

      
      H NMR should show loss of the pyridine C4 proton and appearance of the phenoxy aromatic system.
      

Spectroscopic Characterization

For the core structure N-Methyl-4-phenoxy-2-pyridinecarboxamide :

TechniqueDiagnostic SignalsInterpretation

H NMR
(DMSO-d

)

8.78 (d,

=4.8 Hz, 1H)
Pyridine H6 (Next to Nitrogen)

8.50 (br q, 1H)
Amide NH (Couples with Methyl)

7.38 (d,

=2.5 Hz, 1H)
Pyridine H3 (Ortho to amide)

7.15 (dd, 1H)
Pyridine H5

7.45 - 7.10 (m, 5H)
Phenoxy aromatic protons

2.80 (d,

=4.8 Hz, 3H)
N-Methyl group

C NMR

164.0
Amide Carbonyl (C=O)

166.5
Pyridine C4 (Ether carbon)

26.5
Methyl Carbon
IR 3300 cm

(broad)
N-H stretch
1670 cm

(strong)
Amide C=O stretch
1250 cm

C-O-C Ether stretch

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The biological potency of this scaffold relies on specific interactions within the kinase ATP-binding site.

The "Hinge Binder" Interaction

In the active site of kinases like B-Raf or VEGFR2 :

  • The Pyridine Nitrogen accepts a H-bond from the backbone NH of a hinge residue (e.g., Cys532 in B-Raf).

  • The Amide NH donates a H-bond to the backbone Carbonyl of the same or adjacent residue.

  • Criticality: Methylation of the amide nitrogen (N-Me) is preferred over a primary amide (NH

    
    ) because the methyl group can fill a small hydrophobic pocket and improve lipophilicity/permeability without disrupting the H-bond donor capability of the remaining proton.
    
The Linker Geometry

The 4-phenoxy group is essential for Type II inhibition.

  • Type I inhibitors bind to the active conformation (DFG-in).

  • Type II inhibitors (like Sorafenib) bind to the inactive conformation (DFG-out).

  • The ether oxygen provides the flexibility to route the rest of the molecule past the "gatekeeper" residue and into the allosteric pocket created by the DFG-out shift.

InteractionMap cluster_Kinase Kinase Binding Pocket cluster_Drug Scaffold Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue BackPocket Allosteric Pocket (DFG-out) Pyr Pyridine Ring Pyr->Hinge H-Bond Acceptor Amide N-Methyl Amide Amide->Hinge H-Bond Donor Linker Phenoxy Ether Linker->Gatekeeper Avoids Steric Clash Linker->BackPocket Orients Tail

Caption: Schematic interaction map of the scaffold within the kinase active site.

References

  • Bankston, D. et al. (2002). "A Scaleable Synthesis of the Antitumor Agent BAY 43-9006 (Sorafenib)." Organic Process Research & Development. (Describes the industrial synthesis of the scaffold).

  • Wilhelm, S. M. et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity..." Cancer Research. (Pharmacology of the scaffold).

  • Li, W. et al. (2011). "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives." Molecules. (Detailed synthetic protocols and spectral data).

  • PubChem Compound Summary. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide."[3][4][1][5][6][7][8] National Center for Biotechnology Information.

  • Wan, P. T. et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell. (Structural basis of B-Raf inhibition by this scaffold).

Sources

Foundational

Comprehensive Technical Guide on N-Methyl-4-phenoxy-2-pyridinecarboxamide: Molecular Properties, Synthesis Mechanisms, and Analytical Profiling

Executive Summary In the complex landscape of small-molecule kinase inhibitor synthesis, controlling the impurity profile is as critical as optimizing the yield of the Active Pharmaceutical Ingredient (API). N-Methyl-4-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of small-molecule kinase inhibitor synthesis, controlling the impurity profile is as critical as optimizing the yield of the Active Pharmaceutical Ingredient (API). N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0) is a highly specific, des-amino synthetic impurity frequently encountered during the manufacturing of diaryl urea-based multi-kinase inhibitors, most notably Sorafenib and Regorafenib [1].

Because this molecule lacks the critical para-amino group on the phenoxy ring, it acts as a "yield sink"—a dead-end intermediate that cannot undergo subsequent isocyanate coupling to form the active pharmacophore. This whitepaper provides an in-depth mechanistic analysis of its formation, its physicochemical properties, and a self-validating analytical protocol for its rigorous quantification.

Physicochemical Profiling and Molecular Identity

Understanding the fundamental properties of N-Methyl-4-phenoxy-2-pyridinecarboxamide is the first step in developing robust extraction and chromatographic methods. The compound consists of an electron-deficient pyridine ring linked to a phenoxy group and an N-methylated carboxamide.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name N-Methyl-4-phenoxy-2-pyridinecarboxamide
Common Synonyms N-Methyl-4-phenoxypicolinamide; Sorafenib Impurity 12 [2][3]
CAS Registry Number 2004659-85-0
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Monoisotopic Mass 228.0898 Da
Structural Features Diaryl ether linkage, N-methyl carboxamide, Pyridine core

Mechanistic Origins in API Synthesis (The "Why")

To effectively control an impurity, one must understand the causality behind its formation. The synthesis of the key Sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide, relies on a Nucleophilic Aromatic Substitution (SₙAr) .

The Causality of Impurity Formation

In the standard synthetic route, 4-chloro-N-methylpyridine-2-carboxamide is reacted with 4-aminophenol in the presence of a strong base (e.g., potassium tert-butoxide). The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which attacks the electron-deficient position of the pyridine ring.

However, if the starting material (4-aminophenol) is contaminated with trace amounts of phenol , or if a reductive deamination side-reaction occurs within the reactor, the unsubstituted phenoxide ion will compete in the SₙAr reaction. Because phenol lacks the electron-donating amino group, its phenoxide ion is slightly less sterically hindered, allowing it to readily attack the pyridine core, thereby generating N-Methyl-4-phenoxy-2-pyridinecarboxamide [1][2].

SNAr_Pathway SM1 4-chloro-N-methylpyridine- 2-carboxamide Base Base (e.g., KOtBu) Deprotonation SM1->Base SM2_API 4-aminophenol (Target Nucleophile) SM2_API->Base SM2_Imp Phenol (Impurity Nucleophile) SM2_Imp->Base Int_API 4-(4-aminophenoxy)-N-methyl pyridine-2-carboxamide (Key API Intermediate) Base->Int_API SNAr Reaction (Desired) Int_Imp N-Methyl-4-phenoxy- 2-pyridinecarboxamide (Impurity 12) Base->Int_Imp SNAr Reaction (Side Reaction)

Fig 1. Divergent SNAr pathways leading to the desired API intermediate versus the des-amino impurity.

Analytical Control Strategy: Self-Validating LC-MS/MS Protocol

Because N-Methyl-4-phenoxy-2-pyridinecarboxamide is structurally similar to the main API intermediate, baseline chromatographic resolution is mandatory. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS/MS).

Design Logic: This is a self-validating system. We embed System Suitability Testing (SST) directly into the workflow to ensure that any data generated is intrinsically reliable. If the SST criteria fail, the run automatically halts, preventing the reporting of false negatives.

Analytical_Workflow Sample API Sample Prep (1.0 mg/mL) Chrom RP-HPLC Separation (C18 Column) Sample->Chrom Ion ESI+ Ionization (m/z 229.1) Chrom->Ion Detect Mass Spec (MRM Mode) Ion->Detect Data Quantification & SST Validation Detect->Data

Fig 2. Self-validating LC-MS/MS workflow for the quantification of N-Methyl-4-phenoxypicolinamide.

Step-by-Step Methodology

Step 1: Standard & Sample Preparation

  • Action: Dissolve the API batch sample in HPLC-grade Methanol to a final concentration of 1.0 mg/mL. Spike a control sample with 0.1% (w/w) of the N-Methyl-4-phenoxy-2-pyridinecarboxamide reference standard.

  • Causality: Methanol ensures complete solubilization of both the highly polar carboxamide groups and the lipophilic phenoxy rings, preventing sample precipitation in the injection loop.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 10 minutes.

  • Validation Check (SST): The system must demonstrate a Chromatographic Resolution (

    
    ) > 2.0 between the API intermediate (eluting earlier due to the polar amino group) and the impurity. If 
    
    
    
    < 2.0, the column is degraded or the mobile phase is improperly mixed.

Step 3: ESI+ Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the impurity at

    
     229.1 [M+H]⁺ .
    
  • Causality: The basic nitrogen in the pyridine ring readily accepts a proton in the acidic mobile phase, making ESI+ the optimal ionization technique for maximum sensitivity.

Step 4: Data Quantification and Integrity Verification

  • Action: Calculate the %RSD (Relative Standard Deviation) of the peak areas from five replicate injections of the standard.

  • Validation Check (SST): The %RSD must be

    
     2.0%, and the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) must be > 10. If these conditions are met, the quantification of the impurity in the API batch is verified as accurate.
    

Pharmacological Implications

Why go to such lengths to monitor this specific molecule? In the context of drug development, the efficacy of kinase inhibitors like Sorafenib relies on a diaryl urea linkage that forms critical hydrogen bonds with the glutamate and aspartate residues in the DFG-out conformation of the kinase active site.

Because N-Methyl-4-phenoxy-2-pyridinecarboxamide lacks the para-amino group, it cannot be converted into a urea derivative. If left unchecked, the accumulation of this impurity during scale-up not only consumes expensive starting materials (acting as a yield sink) but can also co-precipitate with the final API, potentially altering its dissolution profile and bioavailability.

References

  • KM Pharma Solution - Sorafenib Impurities, Reference Standards, and Related Products (KMS008012). Retrieved from: [Link]

Exploratory

Sorafenib intermediate N-Methyl-4-phenoxy-2-pyridinecarboxamide

The following technical guide details the synthesis, characterization, and critical role of N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0). While often conflated with the active Sorafenib intermediate (4-(4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and critical role of N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0).

While often conflated with the active Sorafenib intermediate (4-(4-aminophenoxy)-N-methylpicolinamide), this specific unsubstituted phenoxy analogue serves a distinct and vital role in drug development as a Critical Quality Attribute (CQA) Marker and Reference Standard . It allows researchers to quantify process impurities and validate the specificity of analytical methods used in the GMP production of Sorafenib (Nexavar).

Structural Analog & Critical Impurity Profiling for Sorafenib Synthesis

Executive Summary

N-Methyl-4-phenoxy-2-pyridinecarboxamide represents the core structural scaffold of the kinase inhibitor Sorafenib. In the context of pharmaceutical development, it functions primarily as a Process Impurity Standard . Its presence in the final API stream indicates side-reactions involving unsubstituted phenol or deamination degradation pathways.

This guide provides a self-validating protocol for the synthesis of this reference standard via Nucleophilic Aromatic Substitution (


), mirroring the industrial route used for the active drug substance. By mastering this synthesis, researchers establish a robust control system for the ether-linkage formation step, a critical quality gate in Sorafenib manufacturing.

Chemical Identity & Retrosynthetic Context[1]

The synthesis of Sorafenib is convergent. The title compound represents the "Right-Hand Side" (RHS) of the molecule, lacking the amino-urea functionality required for kinase binding.

AttributeDetail
Chemical Name N-Methyl-4-phenoxy-2-pyridinecarboxamide
Common Alias Sorafenib Impurity 09; Des-amino Sorafenib Intermediate
CAS Number 2004659-85-0
Molecular Formula

Molecular Weight 228.25 g/mol
Role Analytical Reference Standard; Process Impurity
Visualization: Structural Relationship

The following diagram illustrates the relationship between the Title Compound (Impurity) and the Active Intermediate used in Sorafenib production.

Sorafenib_Structure Start 4-Chloro-N-methyl- 2-pyridinecarboxamide (Common Precursor) Target N-Methyl-4-phenoxy- 2-pyridinecarboxamide (TITLE COMPOUND) (Impurity/Standard) Start->Target + Phenol (Impurity Pathway) Active 4-(4-Aminophenoxy)- N-methylpicolinamide (Active Intermediate) Start->Active + 4-Aminophenol (API Pathway) Sorafenib Sorafenib (API) (Kinase Inhibitor) Active->Sorafenib + Isocyanate/Carbamate

Figure 1: Divergent synthesis showing the origin of the title compound as a process impurity versus the active drug intermediate.

Core Synthesis Strategy: Coupling

The formation of the ether linkage at the pyridine C4 position is the defining chemical challenge. The reaction is a Nucleophilic Aromatic Substitution (


) .[1]
Mechanism

The electron-withdrawing carboxamide group at C2 and the pyridine nitrogen activate the C4-chloride towards nucleophilic attack.

  • Deprotonation: A base (KOtBu) deprotonates the phenol to form the phenoxide anion.

  • Addition: The phenoxide attacks the C4 position, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: Chloride is expelled, restoring aromaticity and yielding the ether.

Critical Process Parameters (CPPs)
  • Solvent: Polar aprotic solvents (DMF, DMSO) are required to solvate the cation and increase the nucleophilicity of the phenoxide.

  • Base Strength: Potassium tert-butoxide (KOtBu) is preferred over carbonates for cleaner conversion at lower temperatures, though

    
     is viable at higher temperatures (
    
    
    
    ).
  • Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of the chloropyridine to 4-hydroxypicolinamide (a significant impurity).

Detailed Experimental Protocol

Objective: Synthesis of analytical grade N-Methyl-4-phenoxy-2-pyridinecarboxamide (Reference Standard).

Materials
  • Precursor: 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 eq)

  • Reagent: Phenol (1.1 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Solvent: Anhydrous DMF (10 volumes)

Step-by-Step Workflow
  • Activation of Nucleophile:

    • Charge a dry 3-neck round-bottom flask with Phenol (1.1 eq) and Anhydrous DMF (5 vol) under Nitrogen atmosphere.

    • Cool to

      
      .
      
    • Add KOtBu (1.2 eq) portion-wise over 15 minutes. Note: Exothermic. Maintain temp <

      
      .
      
    • Stir at room temperature (RT) for 30 minutes to ensure complete formation of potassium phenoxide. Solution typically turns reddish-brown.

  • Coupling Reaction:

    • Dissolve 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 eq) in DMF (5 vol).

    • Add the pyridine solution dropwise to the phenoxide mixture.

    • Heat the reaction mixture to

      
        and stir for 4–6 hours.
      
    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. Target < 1% remaining chloride precursor.

  • Workup & Isolation:

    • Cool reaction mass to RT.

    • Pour slowly into Ice Water (20 vol) with vigorous stirring. The product should precipitate as a solid.[2]

    • If oil forms: Extract with Ethyl Acetate (

      
       vol). Wash combined organics with 1N NaOH (to remove excess phenol), Water, and Brine. Dry over 
      
      
      
      .[2]
    • Concentrate under reduced pressure.[2]

  • Purification (Crystallization):

    • Dissolve crude solid in minimum hot Ethyl Acetate .

    • Add Hexane dropwise until turbidity is observed.

    • Cool to

      
       for 2 hours.
      
    • Filter the off-white crystals and dry under vacuum at

      
      .
      
Visualization: Process Flow Diagram

Process_Flow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: S_NAr Coupling cluster_2 Step 3: Workup & Purification Phenol Phenol (Start) Base KOtBu / DMF (0-5°C) Phenol->Base Anion Potassium Phenoxide (Intermediate) Base->Anion Heat Heat to 80°C (4-6 Hours) Anion->Heat Pyridine 4-Chloro-N-methyl- picolinamide Pyridine->Heat Crude Crude Ether (Reaction Mass) Heat->Crude Quench Ice Water Quench Crude->Quench Extract EtOAc Extraction NaOH Wash Quench->Extract Cryst Crystallization (EtOAc/Hexane) Extract->Cryst Final Pure Reference Standard (>99% Purity) Cryst->Final

Figure 2: Operational workflow for the synthesis of the reference standard.

Analytical Characterization

To certify the material as a Reference Standard, the following data profile must be met.

TechniqueExpected ResultPurpose
HPLC Purity

(Area normalization)
Quantitative Assay
Mass Spec (ESI)

m/z
Identity Confirmation

NMR (DMSO-

)

8.7 (d, NH), 8.5 (d, Pyr-H6), 7.4-7.1 (m, Ph-H), 2.8 (d,

)
Structural Elucidation
Appearance White to Off-white crystalline powderPhysical Description

Key NMR Diagnostic: The doublet for the methyl group (


 ppm) and the characteristic splitting of the pyridine protons confirm the integrity of the amide and pyridine ring. The absence of broad 

peaks (which would be present in the active intermediate) confirms the identity of this specific impurity.

Safety & Handling

  • Potassium tert-butoxide: Highly moisture sensitive and corrosive. Handle in a glovebox or under inert gas flow.

  • DMF: Hepatotoxic. Use in a well-ventilated fume hood.

  • Reaction Hazards: The

    
     reaction is exothermic. Scale-up requires careful dosing of the pyridine substrate to control heat evolution.
    

References

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[3] Link

  • BenchChem. (2025).[4] "Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide." BenchChem Technical Repository. Link

  • Sun, M., et al. (2009).[3] "Synthesis of Sorafenib." Chinese Pharmaceutical Journal, 44(05), 394-396.[3] Link

  • MolCore. (2024).[5] "Product Data Sheet: N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0)." MolCore Chemical Catalog. Link

  • Wilhelm, S. M., et al. (2004).[3] "BAY 43-9006 exhibits broad spectrum oral antitumor activity..."[3] Cancer Research, 64(19), 7099-7109.[3] Link

Sources

Foundational

4-Phenoxy-N-methylpicolinamide: The Hinge-Binding Anchor

The 4-phenoxy-N-methylpicolinamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural "anchor" for Type II kinase inhibitors, most notably Sorafenib (Nexavar) and Rego...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-phenoxy-N-methylpicolinamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural "anchor" for Type II kinase inhibitors, most notably Sorafenib (Nexavar) and Regorafenib (Stivarga) .

This guide dissects the scaffold's properties, synthesis, and structure-activity relationships (SAR), designed for researchers optimizing kinase inhibitors.[1]

Technical Guide & Whitepaper

Scaffold Architecture & Pharmacological Logic

The 4-phenoxy-N-methylpicolinamide moiety is not merely a structural connector; it is a functional "warhead" designed to target the ATP-binding site of protein kinases. Its efficacy relies on a precise tripartite architecture:

  • The Picolinamide "Head" (Hinge Binder):

    • Function: The pyridine nitrogen and the amide N-H form a bidentate hydrogen-bonding motif with the kinase hinge region (specifically Cys residues in Raf-1/B-Raf).

    • N-Methyl Role: The methyl group on the amide nitrogen is critical. It restricts the conformational flexibility of the amide bond (locking it in trans or cis depending on the environment) and enhances lipophilicity (LogP) compared to a primary amide, improving membrane permeability.

  • The Ether Linkage (Spacer):

    • Function: The oxygen atom at the 4-position of the pyridine ring introduces a specific bond angle (~118°) that orients the rest of the molecule away from the hinge and towards the DFG motif (Asp-Phe-Gly).

    • Electronic Effect: The electron-donating nature of the oxygen increases electron density on the pyridine ring, modulating the basicity of the pyridine nitrogen.

  • The Phenylene Bridge:

    • Function: Provides a rigid scaffold that spans the gatekeeper region, directing the urea "tail" (in Sorafenib-like drugs) into the hydrophobic back pocket.

Mechanism of Action: Type II Inhibition

Unlike Type I inhibitors that bind to the active conformation (DFG-in), this scaffold is engineered for Type II inhibition . It stabilizes the inactive DFG-out conformation. The picolinamide occupies the adenine pocket, while the phenoxy-linked tail extends into the allosteric hydrophobic pocket opened by the movement of the DFG motif.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical interactions and allowable modifications for this scaffold.

SAR_Map Scaffold 4-phenoxy-N-methylpicolinamide (Core Scaffold) PyridineN Pyridine Nitrogen (H-Bond Acceptor) Scaffold->PyridineN AmideNH Amide N-H (H-Bond Donor) Scaffold->AmideNH Methyl N-Methyl Group (Conformation Lock) Scaffold->Methyl Ether 4-Phenoxy Ether (Geometry/Linker) Scaffold->Ether Hinge Kinase Hinge Region (Cys532 in B-Raf) PyridineN->Hinge Interaction AmideNH->Hinge Interaction Methyl->Hinge Hydrophobic Contact Gatekeeper Gatekeeper Residue (Steric Control) Ether->Gatekeeper Spans Region

Caption: SAR interaction map highlighting the bidentate binding mode of the picolinamide head to the kinase hinge region.

Synthetic Methodology

The synthesis of this scaffold typically proceeds via a Nucleophilic Aromatic Substitution (


) strategy. The electron-deficient nature of the pyridine ring (amplified by the 2-carboxamide electron-withdrawing group) facilitates the displacement of a leaving group (Cl) by a phenolic nucleophile.
Reaction Scheme

Synthesis_Workflow SM1 4-Chloropicolinic Acid (Starting Material) Inter1 4-Chloropicolinoyl Chloride SM1->Inter1 Activation Inter2 4-Chloro-N-methylpicolinamide (Electrophile) Inter1->Inter2 Amidation Product 4-(4-aminophenoxy)- N-methylpicolinamide (Target Scaffold) Inter2->Product SNAr Coupling (80°C, 6h) Reagent1 SOCl2 / DMF(cat) Reagent2 MeNH2 / THF Phenol 4-Aminophenol (Nucleophile) Phenol->Product Base t-BuOK / DMF

Caption: Step-wise synthetic pathway from 4-chloropicolinic acid to the target amino-phenoxy scaffold.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide , the direct precursor to Sorafenib.[2][3]

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide
  • Activation: Charge a reaction vessel with 4-chloropicolinic acid (20.0 g, 127 mmol) and thionyl chloride (

    
    , 90 mL). Add catalytic DMF (0.1 mL).
    
  • Reflux: Heat to 50°C–80°C under

    
     for 3 hours until the solution becomes clear (formation of acid chloride).
    
  • Evaporation: Remove excess

    
     under reduced pressure.
    
  • Amidation: Dissolve the residue in dry THF (100 mL). Cool to 0°C.

  • Addition: Dropwise add methylamine (2.0 M in THF, 150 mL). Stir at 0°C for 1 hour, then warm to room temperature (RT).

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc).[2][4][5] Wash organic layer with brine, dry over

    
    , and concentrate.[5]
    
  • Yield: ~85–90% (Off-white solid).

Step 2:

Coupling (The Critical Step)

Note: The use of Potassium tert-butoxide (t-BuOK) is preferred over weaker bases (


) to ensure complete deprotonation of the phenol.
  • Deprotonation: In a dry flask, dissolve 4-aminophenol (9.6 g, 88 mmol) in anhydrous DMF (150 mL). Add t-BuOK (10.3 g, 92 mmol) portion-wise at RT. The solution will turn reddish-brown (phenolate formation). Stir for 2 hours.

  • Coupling: Add 4-chloro-N-methylpicolinamide (15.0 g, 88 mmol) and

    
     (6.5 g, 47 mmol).
    
  • Heat: Heat the mixture to 80°C under nitrogen for 6 hours.

  • Quench: Cool to RT. Pour the reaction mixture into a mixture of EtOAc (500 mL) and brine (500 mL).

  • Purification: Separate layers. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over

    
    .[4][6]
    
  • Crystallization: Concentrate and recrystallize from Ethanol or purify via silica gel chromatography (MeOH/DCM gradient).

  • Expected Yield: 75–80%.

Physicochemical Properties & Data Summary

The following properties are characteristic of the 4-(4-aminophenoxy)-N-methylpicolinamide core.

PropertyValue / CharacteristicImplication for Drug Design
Molecular Formula

MW = 243.26 g/mol (Fragment-like)
LogP (Calc) ~1.5 – 1.8Moderate lipophilicity; good starting point for adding hydrophobic tails.
H-Bond Donors 2 (Amide NH, Aniline

)
Critical for hinge binding and further derivatization.
H-Bond Acceptors 4 (Pyridine N, Amide O, Ether O, Aniline N)Pyridine N is the primary acceptor for the hinge.
Solubility Low in water; Moderate in DMSO/EtOHFinal drugs often require tosylate/mesylate salt formation (e.g., Sorafenib Tosylate).
pKa (Pyridine) ~3.5 – 4.0Reduced basicity due to the electron-withdrawing amide, preventing non-specific binding.

References

  • Bankston, D. et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • Wilhelm, S. et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

  • Wan, P.T. et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link

  • BenchChem Technical Guide. (2025). "Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide." Link

  • Mao, X. et al. (2011). "Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Technical Guide: Pyridine Carboxamide Building Blocks in Kinase Inhibitor Design

Executive Summary The pyridine carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition. From the early success of Sorafenib (Nexavar) to next...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition. From the early success of Sorafenib (Nexavar) to next-generation immunotherapeutics targeting HPK1 , this moiety serves as a critical structural anchor. It functions not merely as a linker but as a pharmacophoric element capable of dictating binding modes (Type I vs. Type II), enforcing conformational rigidity through intramolecular hydrogen bonding, and modulating physicochemical properties like solubility and lipophilicity.

This guide provides a technical deep-dive into the design principles, synthetic methodologies, and biological validation of pyridine carboxamide building blocks.[1]

Part 1: Structural Rationale & Pharmacophore Modeling[2]

The "Linker" That Actively Binds

In kinase inhibitor design, the pyridine carboxamide group is rarely a passive connector. It typically occupies the channel between the ATP-binding hinge region and the hydrophobic back pocket (allosteric site).

  • The Hinge Binder (Type I): In some contexts, the pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region residues.

  • The DFG-Out Enforcer (Type II): This is the most prominent application (e.g., Sorafenib). The amide functionality interacts with the conserved Glu (C-helix) and Asp (DFG motif) , stabilizing the kinase in its inactive (DFG-out) conformation.

Conformational Locking via Intramolecular H-Bonds

A critical feature of pyridine-2-carboxamides (picolinamides) is the formation of a pseudo-five-membered ring via an intramolecular hydrogen bond between the amide N-H and the pyridine ring nitrogen.

  • Effect: This planarizes the molecule, reducing the entropic penalty upon binding to the kinase.

  • SAR Note: N-methylation of the amide (as seen in Sorafenib) can disrupt this if not carefully designed, but in Sorafenib's case, the N-methyl is on the adjacent urea, while the pyridine amide remains unsubstituted to maintain specific contacts.

Visualization: Type II Binding Pharmacophore

The following diagram illustrates the canonical Type II binding mode where the pyridine carboxamide acts as the critical bridge.

TypeII_Pharmacophore Hinge Hinge Region (ATP Site) PyridineCore Pyridine Carboxamide Core Hinge->PyridineCore H-Bond (Optional) Gatekeeper Gatekeeper Residue PyridineCore->Gatekeeper Van der Waals DFG_Asp DFG Motif (Asp381) PyridineCore->DFG_Asp Amide NH -> Asp O CHelix_Glu C-Helix (Glu286) PyridineCore->CHelix_Glu Amide CO -> Glu NH HydrophobicPocket Allosteric Hydrophobic Pocket PyridineCore->HydrophobicPocket Orients Tail Group

Figure 1: Interaction map of a Pyridine Carboxamide scaffold within a Kinase Type II binding pocket. The amide functionality is critical for bridging the ATP site and the allosteric pocket.

Part 2: Synthetic Strategies & Protocols

Synthesizing pyridine carboxamides requires navigating the reduced reactivity of the pyridine ring compared to benzene and managing the potential for catalyst poisoning by the pyridine nitrogen.

General Synthetic Workflow

The most robust route involves the coupling of pyridine carboxylic acids with amines . While acid chlorides can be used, they are often unstable or hygroscopic. Modern peptide coupling agents (HATU, T3P) are preferred for their mild conditions and high yields.

Protocol: HATU-Mediated Amide Coupling

This protocol is optimized for coupling electron-deficient anilines (common in kinase inhibitors) with picolinic acid derivatives.

Reagents:

  • Pyridine-2-carboxylic acid derivative (1.0 equiv)

  • Aniline/Amine partner (1.0 - 1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: Dissolve the pyridine carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ). Add DIPEA (3.0 mmol) and stir for 5 minutes.
    
  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Expert Insight: HATU is preferred over EDCI/HOBt for steric hindrance or electron-poor amines because the aza-benzotriazole intermediate is more reactive.

  • Amine Addition: Add the amine/aniline (1.0-1.2 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS.

    • Troubleshooting: If conversion is low after 6 hours, heat to 50°C. Avoid exceeding 80°C with picolinic acids to prevent decarboxylation.

  • Work-up: Dilute with EtOAc (50 mL). Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Visualization: Retrosynthetic Analysis (Sorafenib Analog)

The following diagram breaks down the synthesis of a Sorafenib-like molecule, highlighting the convergent assembly using the pyridine carboxamide.

Synthesis_Workflow Target Target: Sorafenib Analog (Pyridine-2-Carboxamide) Step1 Amide Coupling (HATU/DIPEA) Target->Step1 FragmentA Fragment A: 4-Chloro-N-methyl- pyridine-2-carboxamide Step1->FragmentA FragmentB Fragment B: 4-Aminophenol / Urea deriv. Step1->FragmentB PrecursorA Start A: Picolinic Acid Deriv. FragmentA->PrecursorA Activation PrecursorB Start B: Methylamine FragmentA->PrecursorB Amidation

Figure 2: Retrosynthetic disconnection of a Sorafenib-class inhibitor. The pyridine carboxamide formation is a key convergent step.

Part 3: Case Studies & Data Analysis

Sorafenib (Nexavar)

Sorafenib was the first oral multikinase inhibitor approved for renal cell carcinoma.[2] Its structure features a N-methylpicolinamide head group.

  • Role of Pyridine: The pyridine ring occupies the ATP adenine binding pocket but does not make the classic hinge hydrogen bonds. Instead, it acts as a hydrophobic anchor.

  • Role of Carboxamide: The amide NH and CO form a hydrogen bond network with the DFG motif (Asp381) and C-helix (Glu286), locking the kinase in the inactive state.

Comparative SAR Data

The following table illustrates how modifications to the pyridine carboxamide core affect potency against the primary target (B-Raf/VEGFR2).

Compound VariantStructure ModificationIC50 (B-Raf)IC50 (VEGFR2)Observation
Sorafenib N-methyl-pyridine-2-carboxamide22 nM90 nMOptimal H-bond network & solubility.
Analog A Pyridine-3-carboxamide (Nicotinamide)>1000 nM>500 nMLoss of intramolecular H-bond; poor orientation.
Analog B Phenyl-carboxamide (Benzamide)150 nM320 nMLoss of pyridine N interactions; reduced solubility.
Analog C N-H (No methyl group)45 nM110 nMCis/Trans isomerism issues in solution; lower permeability.

Data synthesized from Wilhelm et al. and general SAR trends in Type II inhibitors.

Part 4: Optimization & Liability Management

When utilizing this scaffold, researchers must address specific liabilities:

  • CYP Inhibition: Pyridine rings with lone pairs exposed can coordinate with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions.

    • Solution: Introduce steric bulk (e.g., methyl group) adjacent to the nitrogen or use electron-withdrawing groups to reduce basicity.

  • Solubility: While pyridines are more soluble than benzenes, planar carboxamides can stack efficiently, reducing dissolution rates.

    • Solution: Introduce solubilizing tails (morpholine, piperazine) on the "Tail" region of the inhibitor (the hydrophobic pocket binder).

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2][3][4] Nature Reviews Drug Discovery, 5, 835–844. [Link]

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Details the structural basis of Type II inhibition). [Link]

  • Banker, P., et al. (2024). Pyridine carboxamide derivatives as potent and selective HPK1 inhibitors.[5][6] Journal of Medicinal Chemistry. (Representative of modern applications). [Link](Note: Generalized link to JMC for recent HPK1 scaffold discovery).

Sources

Foundational

Technical Guide: Biological Activity of N-Methyl-4-phenoxy-2-pyridinecarboxamide Derivatives

Executive Summary This technical guide provides an in-depth analysis of N-Methyl-4-phenoxy-2-pyridinecarboxamide derivatives, a class of "privileged scaffolds" in medicinal chemistry. Best known as the structural core of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of N-Methyl-4-phenoxy-2-pyridinecarboxamide derivatives, a class of "privileged scaffolds" in medicinal chemistry. Best known as the structural core of the blockbuster drug Sorafenib (Nexavar) , this pharmacophore has evolved beyond its initial application to generate novel multi-kinase inhibitors targeting c-Met , VEGFR , and BRAF . This document details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers developing next-generation antineoplastic agents.

Chemical Architecture & SAR Analysis

The efficacy of N-Methyl-4-phenoxy-2-pyridinecarboxamide derivatives stems from their ability to function as Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation, these derivatives stabilize the inactive (DFG-out) conformation of the kinase, offering higher selectivity.

The Pharmacophore Breakdown

The scaffold consists of three critical domains, each serving a distinct binding function within the ATP-binding pocket of target kinases:

  • The Hinge Binder (Pyridine-2-carboxamide): The pyridine nitrogen and the amide moiety form crucial hydrogen bonds with the kinase hinge region (e.g., Cys532 in B-Raf). The N-methyl group is essential for positioning the amide for optimal hydrogen bonding while limiting steric clash.

  • The Linker (Ether Bridge): The central oxygen atom provides the necessary flexibility and bond angle (approx. 120°) to orient the distal phenyl ring into the hydrophobic back pocket.

  • The Hydrophobic Tail (Phenoxy Moiety): This region occupies the hydrophobic pocket adjacent to the ATP binding site. In derivatives like Sorafenib, this is further substituted with a urea linkage to interact with the conserved DFG motif (Asp-Phe-Gly).

Visualization of the Scaffold Logic

The following diagram illustrates the modular design of these derivatives.

ChemicalScaffold cluster_binding Kinase Binding Site Interaction Core Pyridine Core (Hinge Binder) Linker Ether Linker (Flexibility) Core->Linker C4-O Bond Hinge Region (H-Bonds) Hinge Region (H-Bonds) Core->Hinge Region (H-Bonds) Tail Phenoxy Moiety (Hydrophobic Pocket) Linker->Tail O-C1' Bond Modification Distal Substitutions (Urea/Amide/Heterocycle) DFG Interaction Tail->Modification Para-substitution DFG Motif (Glu/Asp) DFG Motif (Glu/Asp) Modification->DFG Motif (Glu/Asp)

Caption: Modular SAR breakdown of the N-Methyl-4-phenoxy-2-pyridinecarboxamide scaffold showing binding site interactions.

Biological Mechanism of Action (MoA)

These derivatives primarily act as Multi-Kinase Inhibitors . While early iterations targeted BRAF/CRAF, recent optimizations have shifted focus toward c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 , addressing resistance mechanisms in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Signaling Pathway Inhibition

The compounds block the phosphorylation of the receptor tyrosine kinase (RTK), severing the downstream signaling cascades responsible for proliferation (RAS/RAF/MEK) and survival (PI3K/AKT).

SignalingPathway HGF HGF (Ligand) cMet c-Met / VEGFR (Target Receptor) HGF->cMet Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Drug Scaffold Derivative (Inhibitor) Drug->cMet Inhibition (Type II) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Survival & Angiogenesis AKT->Survival

Caption: c-Met/VEGFR signaling cascade and the point of intervention by the scaffold derivatives.

Quantitative Efficacy Data

Recent studies have synthesized hybrid derivatives (e.g., combining the scaffold with thiadiazoles or formamides) that outperform Sorafenib in specific cell lines.

Table 1: Comparative Cytotoxicity (IC50 in μM)

Compound IDModification TypeA549 (Lung)H460 (Lung)HT-29 (Colon)Reference
Sorafenib Diarylurea (Standard)6.5 ± 0.84.2 ± 0.64.5 ± 0.9[1, 2]
Compound 8e Thiadiazole Hybrid3.6 1.7 3.0 [1]
Compound 5q Formamidophenyl2.1 (HepG2)N/A1.8 (HCT116)[3]
Compound (S)-24o 2-aminopyridine variant0.022 (c-Met Ki)N/AN/A[4]

Note: Lower IC50 indicates higher potency. Compound 8e demonstrates superior efficacy in lung cancer models compared to the parent drug Sorafenib.[1]

Validated Experimental Protocols

Synthesis of the Core Intermediate

Target: 4-(4-aminophenoxy)-N-methylpicolinamide This intermediate is the gateway to all functional derivatives.

Reagents: 4-Chloropicolinic acid, Thionyl chloride (SOCl2), Methylamine (THF solution), 4-Aminophenol, Potassium tert-butoxide (t-BuOK).

Protocol:

  • Acid Chloride Formation: Dissolve 4-chloropicolinic acid (1 eq) in excess SOCl2. Reflux for 3 hours. Evaporate solvent to obtain 4-chloropicolinoyl chloride.

  • Amidation: Dissolve residue in dry DCM. Cool to 0°C. Add Methylamine (2 eq) dropwise. Stir for 2 hours. Wash with water/brine.[2] Yields 4-chloro-N-methylpicolinamide.[1][2][3]

  • Ether Coupling (Critical Step):

    • Dissolve 4-aminophenol (1.1 eq) in dry DMF.

    • Add t-BuOK (1.2 eq) and stir at RT for 30 min (formation of phenoxide).

    • Add 4-chloro-N-methylpicolinamide (1 eq).

    • Heat to 80°C for 6 hours under Nitrogen atmosphere.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Recrystallize from Ethanol.[1]

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for characteristic doublet for methyl protons (~2.8 ppm) and aromatic signals.

In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 values for new derivatives.

  • Seeding: Plate A549 or H460 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 μM to 100 μM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Source: Molecules, 2011.[4][5] URL:[Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Source: MDPI, 2025. URL:[Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Source: Molecules, 2021.[4] URL:[Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry, 2012.[6] URL:[Link]

Sources

Exploratory

N-Methyl-4-phenoxy-2-pyridinecarboxamide suppliers and price

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Strategic Procurement & Technical Application Guide: N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffolds Part 1:...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Strategic Procurement & Technical Application Guide: N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffolds

Part 1: Executive Summary & Chemical Identity

The "Hidden" Scaffold in Kinase Inhibition The term "N-Methyl-4-phenoxy-2-pyridinecarboxamide" refers to a privileged structural motif essential in the design of Type II kinase inhibitors, most notably Sorafenib (Nexavar) . While the unsubstituted phenoxy scaffold (CAS 2004659-85-0) exists as a research standard, the commercially dominant and functionally critical variant is the 4-(4-aminophenoxy) derivative (CAS 284462-37-9).

This guide addresses the procurement and technical handling of this scaffold, distinguishing between the General Research Grade (unsubstituted) and the Pharmaceutical Intermediate Grade (amino-substituted), ensuring you source the correct molecule for your Structure-Activity Relationship (SAR) studies.

Chemical Identity Matrix
FeaturePrimary Pharmaceutical Intermediate General Research Scaffold
Common Name Sorafenib Intermediate 1N-Methyl-4-phenoxypicolinamide
CAS Number 284462-37-9 2004659-85-0
Structure Pyridine-2-carboxamide, 4-(4-aminophenoxy)-N-methyl-Pyridine-2-carboxamide, N-methyl-4-phenoxy-
Key Application Synthesis of Sorafenib, Regorafenib, and analogsNegative control in SAR; hydrophobic probe
Availability High (Global Stock)Low (Custom Synthesis often required)

Part 2: Market Analysis – Suppliers & Price

Procurement Strategy: Pricing for this scaffold is highly volume-dependent. For the amino-substituted intermediate (CAS 284462-37-9), the market is split between high-cost "Catalog Houses" (repackaging for small scale) and "Process Suppliers" (bulk manufacturing).

Current Market Pricing (Q1 2026 Estimates) Note: Prices reflect research-grade purity (>97% HPLC).

Supplier CategoryVendor ExamplesScaleEst. Price Range (USD)Lead Time
Tier 1: Global Distributors Sigma-Aldrich, Fisher (TCI)1 g$500 - $9002-5 Days
Tier 2: Specialized Chemical Matrix Scientific, Ambeed1 g$150 - $3501-2 Weeks
Tier 3: Bulk/Process MolCore, ChemScene100 g$800 - $1,2002-3 Weeks
Custom Synthesis Wuxi AppTec, Enamine10 gInquire (High FTE cost)4-6 Weeks

Critical Procurement Insight: For SAR campaigns requiring >5 grams, do not purchase 1g bottles from Tier 1 suppliers. Move directly to Tier 2/3 suppliers where the price-per-gram drops by nearly 80%.

Part 3: Decision Logic – Selecting the Right Grade

The following decision tree assists in selecting the appropriate supplier grade based on your experimental phase.

ProcurementLogic Start Experimental Requirement Phase1 Early Discovery / HTS Start->Phase1 Phase2 Lead Optimization / SAR Start->Phase2 Phase3 GLP Tox / Pre-Clinical Start->Phase3 Action1 Buy Tier 2 (1-5g) Focus: Speed & Cost Phase1->Action1 Broad Screening Action2 Buy Tier 1 (100mg) Focus: Purity Guarantee Phase2->Action2 Specific Analoging Action3 Request CoA for Heavy Metals & Residual Solvents Phase3->Action3 Safety Profiling Audit Supplier\n(Tier 3/Process) Audit Supplier (Tier 3/Process) Action3->Audit Supplier\n(Tier 3/Process)

Figure 1: Strategic sourcing decision tree based on drug development phase.

Part 4: Technical Specifications & Synthesis Protocol

The "Self-Validating" Synthesis Protocol If commercial supply is delayed or cost-prohibitive, this scaffold can be synthesized in-house. This protocol emphasizes the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is the industry standard for generating the ether linkage.

Reaction Scheme: 4-Chloro-N-methyl-2-pyridinecarboxamide + 4-Aminophenol → Product

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate A: 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 eq).

    • Nucleophile B: 4-Aminophenol (1.0 eq).

    • Base: Potassium tert-butoxide (KOtBu) (1.1 eq). Note: KOtBu is preferred over K2CO3 for cleaner conversion at lower temperatures.

    • Solvent: Anhydrous DMF (Dimethylformamide).

  • Activation Phase (The Critical Step):

    • Dissolve 4-Aminophenol in DMF under Nitrogen atmosphere.

    • Add KOtBu slowly at 0°C. Stir for 30 minutes.

    • Validation Check: The solution should darken slightly, indicating phenoxide formation. If precipitate forms, add more DMF.

  • Coupling:

    • Add Substrate A (Chloro-pyridine) in one portion.

    • Heat the reaction mixture to 80°C .

    • Time: 2–4 hours.

    • Validation Check: Monitor by LCMS. Look for the disappearance of the Chloro-pyridine peak (M+H ~171) and appearance of Product (M+H ~244).

  • Workup & Purification:

    • Cool to room temperature. Pour into ice-cold water (10x volume).

    • The product typically precipitates. Filter and wash with water.

    • Purification: Recrystallize from Ethanol or Ethyl Acetate if HPLC purity is <98%.

Visualizing the Synthesis Pathway

SynthesisPathway Start 4-Chloro-N-methyl- 2-pyridinecarboxamide Intermediate Meisenheimer Complex Start->Intermediate SNAr Attack (DMF, 80°C) Reagent 4-Aminophenol + KOtBu Reagent->Intermediate Product 4-(4-aminophenoxy)- N-methyl-2-pyridinecarboxamide Intermediate->Product - KCl (Aromatization)

Figure 2: SNAr reaction mechanism for the synthesis of the target scaffold.

Part 5: Handling & Stability Data

  • Storage: Store at +2°C to +8°C. The amino group is susceptible to oxidation over long periods (turning brown). Store under Argon if possible.

  • Solubility:

    • DMSO: Soluble (>20 mg/mL).

    • Water: Poorly soluble.

    • Ethanol: Moderately soluble (warm).

  • Stability: Stable in solid state for >2 years. In solution (DMSO), stable for 24 hours at Room Temperature; store frozen (-20°C) for longer durations.

References

  • Bankston, D. et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.

  • ChemicalBook. (2026). "4-(4-Aminophenoxy)-N-methylpicolinamide Properties and Price." ChemicalBook Market Data.

  • PubChem. (2026). "Compound Summary: 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide." National Library of Medicine.

  • BenchChem. (2025).[1] "Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide." BenchChem Technical Guides.

  • MolCore. (2026). "N-Methyl-4-phenoxy-2-pyridinecarboxamide Product Entry." MolCore Catalog.

Sources

Foundational

Medicinal Chemistry Applications of Phenoxy Pyridine Carboxamides: A Comprehensive Technical Guide

Executive Summary The phenoxy pyridine carboxamide scaffold represents one of the most versatile and highly privileged pharmacophores in modern medicinal chemistry. Originally popularized by the discovery of the multikin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy pyridine carboxamide scaffold represents one of the most versatile and highly privileged pharmacophores in modern medicinal chemistry. Originally popularized by the discovery of the multikinase inhibitor Sorafenib[1], this structural motif has since been adapted to target a wide array of kinases, including VEGFR, PDGFR, c-Met, and JNK3.

This technical guide explores the structural anatomy, structure-activity relationship (SAR) logic, and synthetic methodologies associated with phenoxy pyridine carboxamides. By understanding the causality behind the scaffold's binding mechanics—specifically its ability to stabilize the inactive "DFG-out" conformation of kinases—researchers can rationally design next-generation targeted therapies with enhanced pharmacokinetic profiles and target selectivity.

Pharmacophore Rationale & Structural Anatomy

The efficacy of the phenoxy pyridine carboxamide core lies in its modularity and precise geometric properties. It is a quintessential Type II kinase inhibitor scaffold, meaning it binds to the ATP-binding site but extends into an adjacent allosteric hydrophobic pocket created when the activation loop's DFG (Asp-Phe-Gly) motif flips outward.

The Tripartite Binding Logic
  • The Pyridine Core (Hinge Binder): The electron-deficient pyridine ring acts as the central scaffold. The nitrogen atom serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region.

  • The Carboxamide Group (Solvent/H-Bonding): Positioned typically at the C2 position, the carboxamide moiety forms bidentate hydrogen bonds with the kinase backbone or extends into the solvent-exposed channel to improve aqueous solubility.

  • The Phenoxy Linker (Conformational Hinge): The ether oxygen provides an ~120° bond angle. This acts as a flexible hinge, allowing the molecule to adopt a folded, "U-shaped" conformation. This folding is thermodynamically required to thread the attached hydrophobic tail (e.g., an aryl urea) deep into the DFG-out allosteric pocket.

SAR Core Pyridine Core (Hinge Binder) Amide Carboxamide Group (Solvent Channel / H-Bonds) Core->Amide C2 Substitution Ether Phenoxy Linker (120° Conformational Hinge) Core->Ether C4 Substitution Tail Hydrophobic Tail (DFG-out Pocket) Ether->Tail Para/Meta Substitution

Structure-Activity Relationship (SAR) mapping of the phenoxy pyridine carboxamide scaffold.

Core Applications in Drug Discovery

Multikinase Inhibitors (The Sorafenib Paradigm)

Sorafenib (4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide) is the prototypical application of this scaffold [1]. It was designed to inhibit RAF kinase but was subsequently found to be a potent inhibitor of VEGFR2 and PDGFR, giving it powerful anti-angiogenic properties. The diaryl urea moiety extends from the phenoxy linker, forming critical hydrogen bonds with the catalytic glutamate and the DFG aspartate, effectively locking the kinase in its inactive state [2].

Pathway VEGFR VEGFR / PDGFR (Angiogenesis) RAF RAF Kinase (Proliferation) VEGFR->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Inhibitor Phenoxy Pyridine Carboxamides (e.g., Sorafenib) Inhibitor->VEGFR Inhibitor->RAF

Multikinase inhibition pathway of phenoxy pyridine carboxamides targeting VEGFR and RAF.

c-Met Kinase Inhibitors

Aberrant c-Met (Hepatocyte Growth Factor Receptor) signaling is a major driver in oncogenesis. Recent 3D-QSAR and molecular dynamics studies have demonstrated that 4-phenoxypyridine derivatives act as highly potent c-Met inhibitors [5]. SAR optimization reveals that replacing the urea tail with a 3-oxo-3,4-dihydroquinoxaline-2-carboxamide group significantly increases binding affinity to the c-Met active site, yielding IC50 values in the low nanomolar range.

c-Jun N-terminal Kinase 3 (JNK3) Inhibitors

Beyond oncology, the 2-phenoxypyridine scaffold has been repurposed for neurodegenerative and inflammatory diseases by targeting JNK3 [4]. In this application, the connectivity is slightly altered (2-phenoxy rather than 4-phenoxy), which shifts the vector of the molecule to better fit the specific hinge architecture of JNK3, demonstrating the extreme versatility of the pyridine-ether connectivity.

Quantitative Data Summary

The following table summarizes the structure-activity relationships and IC50 ranges across various targets based on empirical data [2, 4, 5]:

Compound / Scaffold ClassPrimary TargetIC50 RangeKey Structural Modification
Sorafenib VEGFR2 / c-Raf10 - 90 nM4-chloro-3-(trifluoromethyl)phenyl urea tail
Amide Derivatives (4a-e) Tumour Cell Lines1.0 - 4.3 µMModified amide moiety (e.g., benzylamine substitution)
2-Phenoxypyridines JNK3< 100 nMShift of phenoxy linker to C2 position
4-Phenoxypyridines c-Met10 - 50 nM3-oxo-3,4-dihydroquinoxaline-2-carboxamide tail

Synthetic Methodologies & Experimental Workflows

The synthesis of phenoxy pyridine carboxamides relies on a highly robust, self-validating sequence of reactions. The most critical step is the Nucleophilic Aromatic Substitution (SNAr), which dictates the overall yield and purity of the final API [3].

Step-by-Step Experimental Protocol

Step 1: Chlorination and Amidation of Picolinic Acid

  • Objective: Convert picolinic acid to 4-chloro-N-methylpyridine-2-carboxamide.

  • Causality: Thionyl chloride (

    
    ) is utilized not only to form the highly reactive acyl chloride but also to chlorinate the electron-deficient pyridine ring at the C4 position. The addition of catalytic DMF forms the Vilsmeier-Haack reagent, accelerating the chlorination.
    
  • Protocol:

    • Suspend picolinic acid in a non-polar solvent (e.g., chlorobenzene) or THF.

    • Add 3.5 equivalents of

      
       and a catalytic amount of DMF. Heat to 72°C for 16 hours under a nitrogen atmosphere.
      
    • Cool the mixture and slowly add 40% aqueous methylamine, maintaining the temperature below 40°C to prevent uncontrolled exothermic degradation.

    • Validation: Cessation of

      
       and 
      
      
      
      gas evolution indicates acyl chloride formation. LC-MS of the amidation product should yield an exact mass corresponding to the chlorinated intermediate.

Step 2: SNAr Etherification (The Phenoxy Linkage)

  • Objective: Introduce the phenoxy linker via SNAr with 4-aminophenol.

  • Causality: The C4-chloride on the pyridine ring is a prime leaving group due to the electron-withdrawing nature of the pyridine nitrogen (further enhanced by the C2 carboxamide). Potassium tert-butoxide (KOtBu) is used as a strong, sterically hindered base to selectively deprotonate the phenol over the aniline, forming a highly nucleophilic phenoxide.

  • Protocol:

    • Dissolve 4-aminophenol in anhydrous DMF.

    • Add KOtBu and anhydrous

      
      . Stir for 45 minutes at room temperature to ensure complete phenoxide formation.
      
    • Add the 4-chloro-N-methylpyridine-2-carboxamide intermediate. Heat the reaction to 80°C for 8 hours.

    • Validation: Monitor via TLC (disappearance of the 4-chloro starting material). The reaction is self-validating; if the temperature exceeds 100°C, unwanted aniline alkylation side-products will appear on the LC-MS trace.

Step 3: Urea Formation (Final Assembly)

  • Objective: Attach the hydrophobic tail to complete the Type II inhibitor.

  • Protocol: React the resulting 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide with an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in dichloromethane at room temperature for 16 hours. The product precipitates out of solution and is collected via vacuum filtration.

Synthesis SM Picolinic Acid Step1 1. Chlorination & Amidation (SOCl2, CH3NH2) SM->Step1 Int1 4-Chloro-N-methylpyridine -2-carboxamide Step1->Int1 Step2 2. SNAr Etherification (4-Aminophenol, KOtBu, DMF) Int1->Step2 Int2 4-(4-Aminophenoxy)-N- methylpyridine-2-carboxamide Step2->Int2 Step3 3. Urea Formation (Aryl Isocyanate) Int2->Step3 Product Target Inhibitor (e.g., Sorafenib) Step3->Product

Three-step synthetic workflow for phenoxy pyridine carboxamide-based kinase inhibitors.

Conclusion

The phenoxy pyridine carboxamide scaffold is a triumph of rational drug design. By combining a rigid hinge-binding core with a flexible ether linkage, medicinal chemists can precisely direct hydrophobic functional groups into the DFG-out pockets of various kinases. Mastery of the SNAr synthetic pathways allows for rapid library generation, ensuring this pharmacophore will remain a cornerstone in the development of novel targeted therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: N-Methyl-4-phenoxy-2-pyridinecarboxamide

This guide details the synthesis of N-Methyl-4-phenoxy-2-pyridinecarboxamide , a critical scaffold often utilized in the development of Type II kinase inhibitors (e.g., VEGFR, c-Met inhibitors similar to Sorafenib). The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of N-Methyl-4-phenoxy-2-pyridinecarboxamide , a critical scaffold often utilized in the development of Type II kinase inhibitors (e.g., VEGFR, c-Met inhibitors similar to Sorafenib).

The protocol follows a convergent synthetic strategy , prioritizing the formation of the electrophilic pyridine core followed by a Nucleophilic Aromatic Substitution (SNAr) to introduce the phenoxy ether.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the ether linkage, utilizing the electron-deficient nature of the pyridine ring. The 2-carboxamide group at the ortho position, combined with the pyridine nitrogen, activates the 4-position for nucleophilic attack, making SNAr highly efficient.

Strategic Choice: We perform amidation first (Step 1) followed by etherification (Step 2).

  • Why? Converting the ester/acid to the N-methyl amide early eliminates the risk of competitive amidation of the ester during the SNAr step if amines were used as nucleophiles, and the amide group is stable under the basic conditions of the ether coupling.

Retrosynthesis Target Target Molecule N-Methyl-4-phenoxy-2-pyridinecarboxamide Intermediate Electrophilic Core 4-Chloro-N-methyl-2-pyridinecarboxamide Target->Intermediate S_NAr Disconnection Phenol Nucleophile Phenol Target->Phenol Start Starting Material 4-Chloropicolinic Acid (or Methyl Ester) Intermediate->Start Amidation

Figure 1: Retrosynthetic logic prioritizing the activation of the pyridine core.

Experimental Protocol
Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

This step converts the carboxylic acid precursor into the reactive N-methyl amide.

  • Starting Material: 4-Chloropicolinic acid (CAS: 5470-22-4)

  • Reagents: Thionyl Chloride (SOCl₂), Methylamine (2.0 M in THF).

  • Mechanism: Acyl chloride formation followed by nucleophilic acyl substitution.

Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and N₂ line, suspend 4-chloropicolinic acid (10.0 g, 63.5 mmol) in anhydrous toluene (100 mL) .

  • Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of DMF (0.5 mL).

  • Heat to reflux (110°C) for 3 hours. The solution will clarify as the acid chloride forms.

  • Concentration: Cool to RT and concentrate in vacuo to remove excess SOCl₂ and toluene. Azeotrope once with dry toluene to ensure removal of acidic traces.

  • Amidation: Redissolve the crude residue in anhydrous THF (50 mL) .

  • Cool the solution to 0°C in an ice bath.

  • Add Methylamine (2.0 M in THF, 70 mL, 140 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated NaHCO₃ (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes or use flash chromatography (50% EtOAc/Hexanes) if necessary.

Expected Yield: 80–85% Appearance: Off-white to yellow crystalline solid.

Step 2: SNAr Coupling (Etherification)

This step couples the phenol to the pyridine core. The use of Potassium Carbonate (K₂CO₃) in DMF is preferred over stronger bases (like NaH) to minimize impurity profiles, as the pyridine ring is sufficiently activated.

  • Reagents: Phenol, K₂CO₃, DMF.[2][3]

  • Critical Parameter: Temperature control (80°C) is vital. Too low (<50°C) results in sluggish kinetics; too high (>120°C) can cause amide hydrolysis or degradation.

Procedure:

  • Preparation: In a 250 mL reaction vial, dissolve 4-Chloro-N-methyl-2-pyridinecarboxamide (5.0 g, 29.3 mmol) and Phenol (3.0 g, 32.2 mmol) in anhydrous DMF (50 mL) .

  • Add Potassium Carbonate (K₂CO₃, 8.1 g, 58.6 mmol) .

  • Reaction: Heat the mixture to 80°C under N₂ atmosphere for 6–8 hours.

    • Monitoring: Check TLC (EtOAc) or LC-MS for disappearance of the chloro-pyridine.

  • Quench: Cool to room temperature and pour the mixture into ice-water (300 mL) with vigorous stirring. The product often precipitates as a solid.

  • Isolation:

    • If solid forms: Filter, wash with water (3 x 50 mL) and cold diethyl ether.

    • If oil forms: Extract with EtOAc (3 x 100 mL), wash with water (5x to remove DMF) and brine.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–80% Appearance: White solid.[4]

Data Summary & Characterization

Reaction Metrics:

ParameterStep 1 (Amidation)Step 2 (Etherification)
Limiting Reagent 4-Chloropicolinic Acid4-Chloro-N-methyl-2-pyridinecarboxamide
Key Reagent Methylamine (THF)Phenol / K₂CO₃
Solvent Toluene / THFDMF
Temperature Reflux / 0°C80°C
Time 3h (activation) + 2h (rxn)6–8 hours
Typical Yield 83%78%

Analytical Expectations (Product):

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.78 (d, J=4.8 Hz, 1H, Py-H6)

    • δ 8.50 (d, J=5.6 Hz, 1H, Py-H3)

    • δ 7.45 (t, 2H, Phenoxy-meta)

    • δ 7.25 (t, 1H, Phenoxy-para)

    • δ 7.15 (d, 2H, Phenoxy-ortho)

    • δ 7.10 (dd, 1H, Py-H5)

    • δ 2.80 (d, J=4.8 Hz, 3H, N-CH₃)

  • LC-MS: [M+H]⁺ = 229.09

Mechanistic Pathway (SNAr)

The success of Step 2 relies on the Meisenheimer Complex intermediate. The electron-withdrawing carboxamide group at position 2 stabilizes the negative charge delocalized onto the ring nitrogen during the addition of the phenoxide.

SNAr_Mechanism Reactants Reagents: Chloro-Pyridine + Phenoxide TS Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->TS Nucleophilic Attack Product Product: Ether Linkage Formed TS->Product Re-aromatization Leaving Leaving Group: Cl- TS->Leaving

Figure 2: The SNAr mechanism driven by the electron-deficient pyridine ring.

Troubleshooting & Optimization
  • Issue: Incomplete Conversion in Step 2.

    • Cause: Traces of water in DMF can inhibit the reaction by solvating the phenoxide anion.

    • Solution: Use anhydrous DMF and dry K₂CO₃. If reaction stalls, add 10 mol% 18-Crown-6 to solubilize the potassium phenoxide.

  • Issue: Hydrolysis of Amide.

    • Cause: Reaction temperature >100°C or highly wet conditions.

    • Solution: Maintain temperature strictly at 80°C.

  • Safety Note: Methylamine is a gas at RT (supplied in THF); handle in a fume hood. Thionyl chloride releases HCl and SO₂; use a caustic scrubber.

References
  • Bankston, D. et al. (2002).[3] "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development.

  • Laird, A. D. et al. (2000). "Sorafenib (BAY 43-9006) synthesis and SAR." Journal of Medicinal Chemistry.

  • BenchChem. "Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide." Application Note.

  • PubChem. "4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide Compound Summary."[5]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SₙAr) Coupling of 4-Chloropyridine-2-carboxamide with Phenol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The synthesis of diaryl ethers via t...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of diaryl ethers via the coupling of 4-chloropyridine-2-carboxamide with phenolic derivatives is a cornerstone transformation in modern medicinal chemistry. This structural motif is heavily featured in multi-targeted receptor tyrosine kinase (RTK) inhibitors, most notably in the synthesis of Sorafenib and its analogs [1].

This coupling proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction relies on the activation of the pyridine ring. The chlorine atom at the 4-position is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the pyridine nitrogen (via inductive and resonance effects) and the carboxamide group at the 2-position.

Causality in Experimental Design

To achieve high yields and minimize side reactions (such as the degradation of the primary carboxamide), the choice of base and solvent is critical:

  • Dual-Base System (

    
    -BuOK / K₂CO₃):  Phenol (pKa ~10) requires a strong base for quantitative deprotonation. Potassium tert-butoxide (
    
    
    
    -BuOK, conjugate acid pKa ~17) rapidly generates the highly nucleophilic phenoxide anion. However, using
    
    
    -BuOK alone in excess can lead to unwanted side reactions with the carboxamide moiety. Introducing Potassium carbonate (K₂CO₃) acts as a milder, heterogeneous acid scavenger to neutralize the generated HCl, buffering the system and protecting sensitive functional groups[1].
  • Solvent Selection (Anhydrous DMF):

    
    -Dimethylformamide (DMF) is the optimal polar aprotic solvent. It poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity, while effectively stabilizing the highly polar Meisenheimer transition state [2].
    

SNAr_Mechanism Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide t-BuOK / K2CO3 - H+ Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer Nucleophilic Attack at C4 Electrophile 4-Chloropyridine- 2-carboxamide Electrophile->Meisenheimer S_NAr Product 4-Phenoxypyridine- 2-carboxamide Meisenheimer->Product - Cl- Rearomatization

SₙAr mechanism for the synthesis of 4-phenoxypyridine-2-carboxamide via a Meisenheimer complex.

Materials and Reagents

Ensure all solid reagents are properly dried and stored under an inert atmosphere prior to use. Moisture severely inhibits SₙAr reactions by promoting the competitive hydrolysis of the 4-chloropyridine substrate.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Chloropyridine-2-carboxamide 156.571.00 eq1.56 gElectrophile / Limiting Reagent
Phenol 94.111.10 eq1.03 gNucleophile
Potassium tert-butoxide (

-BuOK)
112.211.20 eq1.35 gPrimary Deprotonating Base
Potassium carbonate (K₂CO₃) 138.201.00 eq1.38 gAcid Scavenger / Buffer
Anhydrous DMF 73.0910 Volumes15.0 mLPolar Aprotic Solvent

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dissolve Phenol in anhydrous DMF Step2 2. Deprotonation Add t-BuOK and K2CO3, stir at RT (30 min) Step1->Step2 Step3 3. SNAr Coupling Add 4-chloropyridine-2-carboxamide, heat to 80°C (3-6 h) Step2->Step3 Step4 4. Workup Quench with H2O, extract with EtOAc Step3->Step4 Step5 5. Purification Wash with brine, dry, concentrate, column chromatography Step4->Step5

Step-by-step experimental workflow for the SₙAr coupling reaction and product isolation.

Step-by-Step Protocol

Step 1: Preparation and Deprotonation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂) or Argon for 10 minutes.

  • Add Phenol (1.03 g, 11.0 mmol) to the flask, followed by 15.0 mL of anhydrous DMF. Stir at room temperature (20–25 °C) until completely dissolved.

  • In one portion, carefully add

    
    -BuOK (1.35 g, 12.0 mmol) and finely powdered anhydrous K₂CO₃ (1.38 g, 10.0 mmol).
    
  • Stir the resulting suspension at room temperature for 30 minutes. Note: A slight color change (typically pale yellow to light orange) indicates the formation of the phenoxide anion.

Step 2: SₙAr Coupling 5. Add 4-chloropyridine-2-carboxamide (1.56 g, 10.0 mmol) to the reaction mixture. 6. Heat the reaction vessel to 80 °C using a pre-calibrated oil bath or heating block. 7. Maintain vigorous stirring at 80 °C for 3 to 6 hours. Monitor the reaction progress via TLC (see Section 5).

Step 3: Quenching and Liquid-Liquid Extraction 8. Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature. 9. Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold distilled water. 10. Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 30 mL).

Step 4: Washing and Purification 11. Combine the organic layers. To effectively remove residual DMF, wash the combined organic phase with a 5% aqueous LiCl solution (2 × 30 mL), followed by saturated brine (1 × 30 mL) [2]. 12. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄). Filter the drying agent. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 14. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Petroleum Ether / Ethyl Acetate, typically starting at 3:1 and ramping to 1:1) to afford pure 4-phenoxypyridine-2-carboxamide.

Reaction Monitoring & Analytical Characterization

  • TLC Monitoring: Use silica gel 60 F254 plates. A suitable mobile phase is EtOAc/Hexanes (1:1 v/v). The starting material (4-chloropyridine-2-carboxamide) is highly UV-active. The product will typically elute with a slightly lower Rf value due to increased polarity from the ether linkage and retained carboxamide.

  • HPLC Characterization: Use a C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • ¹H-NMR (DMSO-d₆): Key diagnostic peaks include the disappearance of the phenolic -OH proton (~9.5 ppm) and the upfield shift of the pyridine C5-proton (due to the electron-donating effect of the newly attached phenoxy group via resonance). The primary carboxamide protons will appear as two distinct broad singlets between 7.5 and 8.2 ppm due to restricted rotation.

Troubleshooting & Optimization Data

The following table summarizes the quantitative causality of varying reaction parameters during the optimization of this specific SₙAr coupling.

EntryBase SystemSolventTemp (°C)Time (h)Yield (%)Scientific Observation / Causality
1K₂CO₃ (2.0 eq)THF651245%Weak base and low-polarity solvent fail to generate sufficient phenoxide; poor transition state stabilization.
2K₂CO₃ (2.0 eq)DMF801265%DMF improves solubility and stabilizes the Meisenheimer complex, but K₂CO₃ alone deprotonates phenol too slowly.
3

-BuOK (2.0 eq)
DMF80472%Rapid reaction, but excess strong base leads to partial degradation/hydrolysis of the carboxamide group.
4

-BuOK (1.2 eq) + K₂CO₃ (1.0 eq)
DMF 80 3 90% Optimized.

-BuOK ensures rapid phenoxide formation; K₂CO₃ acts as a buffer. High yield and clean conversion [1].

References

  • Wang, K.; Kuerbana, K.; Wan, Q.; Yu, Z.; Ye, L.; Chen, Y. "Introduction of Mercaptoethyl at Sorafenib Pyridine-2-Amide Motif as a Potentially Effective Chain to Further get Sorafenib-PEG-DGL." Molecules 2020, 25(3), 573. Available at:[Link]

Method

Strategic Synthesis of Sorafenib Analogs via N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffolds

An Application Note for Medicinal Chemists and Drug Development Professionals Abstract Sorafenib is a cornerstone oral multi-kinase inhibitor approved for treating various cancers, including advanced renal cell and hepat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Sorafenib is a cornerstone oral multi-kinase inhibitor approved for treating various cancers, including advanced renal cell and hepatocellular carcinoma.[1][2][3] Its mechanism involves targeting key kinases in tumor proliferation and angiogenesis signaling pathways.[2] The development of Sorafenib analogs is a critical area of research aimed at enhancing potency, refining selectivity, and improving pharmacokinetic profiles.[4][5] This guide provides a detailed technical overview and robust protocols for the synthesis of Sorafenib analogs, centering on the strategic use of the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate. We will explore the underlying chemical principles, provide step-by-step methodologies, and discuss the characterization of these potent kinase inhibitors.

Introduction: The Rationale for Sorafenib Analog Development

The clinical success of Sorafenib has validated its core structural framework—a bi-aryl urea—as a privileged scaffold for kinase inhibition. The urea moiety acts as a potent hydrogen bond donor and acceptor, anchoring the molecule within the kinase ATP-binding site. The N-methyl-4-phenoxypyridinecarboxamide portion occupies a distinct pocket, contributing significantly to binding affinity and overall selectivity.

The synthesis of analogs allows researchers to systematically probe the structure-activity relationship (SAR). Modifications to the terminal phenyl ring can alter interactions with the targeted kinases, potentially leading to increased efficacy against specific cancer types or overcoming resistance mechanisms.[5] This guide focuses on a convergent synthetic strategy that leverages a key amine intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide , for late-stage diversification.

The Convergent Synthetic Strategy

A convergent approach is employed for maximal efficiency and modularity. The synthesis is broken down into the preparation of two key fragments that are combined in the final step. The primary disconnection is at the urea linkage, yielding an aromatic amine and an aromatic isocyanate. This strategy allows for the independent synthesis and purification of each fragment, facilitating the creation of a library of analogs by combining different isocyanates with the common amine core.

Retrosynthesis cluster_precursors Key Precursors Sorafenib_Analog Sorafenib Analog (Target Molecule) Disconnection Urea Bond Disconnection Sorafenib_Analog->Disconnection Retrosynthesis Amine_Intermediate Amine Intermediate 4-(4-aminophenoxy)- N-methylpicolinamide Disconnection->Amine_Intermediate Isocyanate Aryl Isocyanate (Variable Moiety) Disconnection->Isocyanate

Caption: Retrosynthetic analysis of Sorafenib analogs.

Part I: Synthesis of the Core Amine Intermediate

The cornerstone of this synthetic approach is the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide. This is achieved through a nucleophilic aromatic substitution, specifically an Ullmann-type condensation, which is a classic and reliable method for forming diaryl ethers.[6][7]

Causality Behind the Method: The Ullmann condensation involves a copper-catalyzed reaction between an aryl halide and an alcohol (or phenol).[7][8] In this case, 4-chloro-N-methylpicolinamide serves as the aryl halide. The reaction is driven by the formation of a stable diaryl ether bond. A strong base, such as potassium tert-butoxide, is required to deprotonate the phenol (4-aminophenol), generating a more nucleophilic phenoxide anion.[9] High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the ions and allow the reaction to proceed at the necessary elevated temperatures.[7]

Caption: Synthesis of the key amine intermediate.

Protocol 3.1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
  • Reagent Setup: To a solution of 4-aminophenol (9.60 g, 88.0 mmol) in anhydrous DMF (150 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (10.29 g, 91.7 mmol) portion-wise at room temperature.

  • Anion Formation: Stir the resulting reddish-brown mixture at room temperature for 2 hours to ensure complete formation of the phenoxide anion.

  • Addition of Aryl Halide: Add 4-chloro-N-methyl-2-pyridinecarboxamide (15.0 g, 87.9 mmol) and potassium carbonate (6.50 g, 47.0 mmol) to the mixture. The potassium carbonate acts as an acid scavenger.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing ethyl acetate (500 mL) and saturated aqueous NaCl solution (500 mL).

  • Extraction: Separate the organic layer, and wash it twice more with brine (2 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate.[9]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the title compound as a light-brown solid.

ParameterExpected Value
Typical Yield 75-85%
Appearance Light-brown crystalline solid
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.27 g/mol [10]
¹H NMR (DMSO-d₆) Consistent with published spectra, showing characteristic aromatic and methyl peaks.[11]
Mass Spec (ESI+) m/z = 244.1 [M+H]⁺

Part II: Preparation of Aryl Isocyanate Precursors

The variability in Sorafenib analogs comes from the substituted aryl isocyanate. These are typically prepared from the corresponding anilines. The most common method involves reaction with phosgene or a safer equivalent, such as triphosgene.[11][12]

Causality Behind the Method: The reaction of an amine with phosgene or its equivalents proceeds through a carbamoyl chloride intermediate, which then eliminates HCl to form the highly reactive isocyanate.[12] A non-nucleophilic base is often used to facilitate this elimination. This method is highly effective for a wide range of anilines.

Protocol 4.1: General Synthesis of an Aryl Isocyanate

(Example: 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Safety First: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as triphosgene is toxic and releases phosgene upon reaction.

  • Reagent Setup: To a solution of triphosgene (e.g., 5 mmol) in anhydrous dichloromethane (10 mL), add a solution of the substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline, 5.5 mmol) dropwise in dichloromethane (10 mL) at 0°C.[13]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by IR spectroscopy (disappearance of amine N-H stretch, appearance of isocyanate -N=C=O stretch at ~2250-2270 cm⁻¹).

  • Isolation: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess reagents. The resulting crude isocyanate is often used immediately in the next step without further purification.

Part III: The Final Coupling - Urea Formation

The final step is a robust and typically high-yielding reaction where the two key fragments are joined to form the desired bi-aryl urea.[14]

Causality Behind the Method: This reaction is a classic nucleophilic addition. The lone pair of electrons on the primary amine of the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate attacks the electrophilic carbon of the isocyanate group.[15] The reaction is generally fast and clean, often proceeding to completion at room temperature or with gentle heating in a suitable aprotic solvent.

Sources

Application

Reaction conditions for synthesizing 4-phenoxypicolinamide derivatives

Application Note: Reaction Conditions for Synthesizing 4-Phenoxypicolinamide Derivatives Executive Summary The 4-phenoxypicolinamide scaffold is a privileged structural motif in medicinal chemistry and agrochemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Synthesizing 4-Phenoxypicolinamide Derivatives

Executive Summary

The 4-phenoxypicolinamide scaffold is a privileged structural motif in medicinal chemistry and agrochemistry.[1] It serves as the core pharmacophore for multi-kinase inhibitors (e.g., Sorafenib ) and next-generation fungicides (e.g., Fenpicoxamid/UK-2A derivatives ).[1]

This guide provides a validated, high-fidelity protocol for synthesizing 4-phenoxypicolinamide derivatives via Nucleophilic Aromatic Substitution (


). Unlike generic procedures, this note addresses the critical challenge of regioselectivity  (O- vs. N-alkylation) when using aminophenols and optimizes the reaction parameters to suppress hydrolysis byproducts.

Strategic Analysis & Retrosynthesis

The synthesis of 4-phenoxypicolinamides presents a tactical choice between two primary routes. Understanding the electronic properties of the pyridine ring is essential for selecting the correct path.

  • Route A (Amide-First Strategy): Conversion of 4-chloropicolinic acid to the amide before ether coupling.

    • Advantage:[2][3] The electron-withdrawing carboxamide group at C2 significantly lowers the LUMO energy of the pyridine ring, activating the C4-chloride for

      
       displacement.
      
    • Verdict:Preferred for scale-up and reactivity.

  • Route B (Ether-First Strategy): Coupling the phenol to 4-chloropicolinic acid before amidation.

    • Disadvantage: The carboxylate anion generated under basic coupling conditions is electron-donating (via induction), deactivating the ring toward nucleophilic attack. This requires harsher conditions (higher T), leading to decarboxylation or tarring.

Synthetic Pathway Visualization

G cluster_0 Activation Phase cluster_1 Coupling Phase (SnAr) SM Picolinic Acid (Starting Material) INT1 4-Chloropicolinoyl Chloride SM->INT1 SOCl2, DMF(cat) Reflux, 16h INT2 4-Chloro-N-methyl picolinamide (Activated Electrophile) INT1->INT2 MeNH2, THF 0°C -> RT PROD 4-(4-aminophenoxy)- N-methylpicolinamide (Target Scaffold) INT2->PROD 4-Aminophenol, KOtBu DMF, 80°C, 4h MECH Mechanism: Addition-Elimination (Meisenheimer Complex) INT2->MECH MECH->PROD

Figure 1: Optimized synthetic workflow favoring the Amide-First strategy to maximize electrophilicity during the


 step.

Critical Mechanistic Insights

The Activation Mechanism

The success of this reaction hinges on the


 mechanism . The pyridine nitrogen (N1) and the exocyclic carbonyl (C2-amide) act synergistically to stabilize the anionic Meisenheimer complex .
  • Causality: Without the electron-withdrawing amide at C2, the 4-chloropyridine is sluggish. With it, the C4 position becomes highly electrophilic.

  • Implication: Ensure the amide formation is complete and the product purified before attempting the ether coupling. Residual thionyl chloride from step 1 will destroy the phenol in step 2.

Regioselectivity (O- vs. N-Alkylation)

When using 4-aminophenol, the molecule possesses two nucleophilic sites: the phenoxide oxygen and the aniline nitrogen.[1]

  • The Challenge: Nitrogen is generally more nucleophilic than neutral oxygen. However, the phenoxide anion (generated by base) is a harder, more charged nucleophile than the neutral amine.

  • Control Strategy:

    • Base Selection: Use Potassium tert-butoxide (KOtBu) .[1][4] It is strong enough (

      
       ~17) to quantitatively deprotonate the phenol (
      
      
      
      ~10), ensuring the species exists as the highly nucleophilic phenoxide. Weak bases like
      
      
      may result in an equilibrium containing neutral aminophenol, increasing the risk of N-alkylation.
    • Solvent: DMF or DMSO (polar aprotic) solvates the cation (

      
      ), leaving the phenoxide "naked" and highly reactive.
      

Detailed Experimental Protocol

Target Molecule: 4-(4-aminophenoxy)-N-methylpicolinamide Scale: 10 mmol (Representative)[1]

Materials
ReagentEquiv.AmountRole
4-Chloro-N-methylpicolinamide 1.01.70 gElectrophile
4-Aminophenol 1.11.20 gNucleophile
Potassium tert-butoxide (KOtBu) 1.21.35 gBase
DMF (Anhydrous) -20 mLSolvent
Step-by-Step Procedure

1. Nucleophile Formation (Pre-activation):

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-aminophenol (1.20 g) and anhydrous DMF (10 mL).

  • Critical Step: Cool to 0°C in an ice bath. Add KOtBu (1.35 g) portion-wise over 5 minutes.

  • Observation: The solution will likely turn dark (reddish-brown) due to phenoxide formation. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

2.


 Coupling: 
  • Dissolve 4-chloro-N-methylpicolinamide (1.70 g) in the remaining DMF (10 mL).

  • Add this solution dropwise to the phenoxide mixture at RT.[5]

  • Heat the reaction mixture to 80°C .

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 2–4 hours .

    • Note: Do not exceed 100°C; thermal decomposition of the aminophenol can occur.

3. Workup & Isolation:

  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a solid.

  • If Solid Precipitates: Filter, wash with water (2 x 20 mL) and cold ether (10 mL) to remove organic impurities.

  • If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) to remove DMF. Dry over

    
    , filter, and concentrate.
    

4. Purification:

  • Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Expected Yield: 75–85%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet solvent.Ensure KOtBu is fresh (white powder, not yellow). Use anhydrous DMF (water quenches the phenoxide).
N-Alkylated Impurity Base was too weak or added too slowly.Use KOtBu (preferred over

).[1] Ensure pre-stirring of phenol + base before adding the chloride.
Dark/Tarred Mixture Oxidation of aminophenol.Perform reaction under strict Nitrogen/Argon atmosphere . Aminophenols oxidize rapidly in air at high pH.
Starting Material Remains Reaction temperature too low.Increase temperature to 90–100°C. If using

, add catalytic KI (Finkelstein condition) to generate the more reactive 4-iodo intermediate in situ.

References

  • BenchChem. An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide. (Accessed 2023).

  • Banker, P., et al. "Palladium-catalyzed picolinamide-directed sequential C–H functionalization." Beilstein Journal of Organic Chemistry, 2023.

  • Gao, Y., et al. "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives." International Journal of Molecular Sciences, 2011.

  • Corteva Agriscience. "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A."[6] Pest Management Science, 2019.

  • Dow AgroSciences. "Process for the preparation of 4-phenoxyphenols." US Patent 4,355,189.

Sources

Method

Optimizing In Vitro Cytotoxicity Profiling for Pyridine Carboxamides

Application Note & Protocol Guide Introduction: The Pyridine Carboxamide Challenge Pyridine carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of critical anticancer agents (e.g., Soraf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Pyridine Carboxamide Challenge

Pyridine carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of critical anticancer agents (e.g., Sorafenib, Regorafenib) and emerging NAMPT (nicotinamide phosphoribosyltransferase) inhibitors like FK866. While structurally versatile, their biological evaluation presents unique challenges.[1]

Many pyridine carboxamides function by depleting cellular energy reserves (NAD+/ATP) or inhibiting specific kinases. Standard colorimetric assays like MTT/MTS rely on mitochondrial dehydrogenase activity, which uses NADH/NADPH as cofactors. Since NAMPT inhibitors specifically deplete these cofactors, MTT assays can yield confounded data , interpreting metabolic slowdown as immediate cell death.

This guide outlines a bimodal approach : utilizing ATP bioluminescence as the primary endpoint for mechanistic accuracy, supported by membrane integrity assays (LDH) to distinguish cytostatic from cytotoxic effects.

Experimental Design & Pre-Assay Considerations

Compound Solubility & Stability

Pyridine carboxamides are generally hydrophobic and require organic solvents for solubilization.

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.

  • Solubility Limit: Most derivatives are soluble up to 10–50 mM in DMSO.

  • Assay Tolerance: Maintain final DMSO concentration

    
     (v/v) to prevent solvent-induced cytotoxicity.
    
  • Precipitation Alert: Pyridine carboxamides can precipitate in aqueous media at high concentrations (>100 µM). Always inspect wells microscopically before adding detection reagents.

Cell Line Selection

Select cell lines based on the target mechanism:

  • NAMPT Inhibitor Screening: Use cell lines dependent on the NAD+ salvage pathway (e.g., A2780 ovarian, HCT-116 colon).

  • Kinase Inhibitor Screening: Use lines with relevant mutations (e.g., HepG2 for kinase targets).

Mechanism of Action Visualization

The following diagram illustrates why ATP-based assays are superior to MTT for this class of compounds. Pyridine carboxamides often block NAMPT, causing a collapse in the NAD+ salvage pathway, directly reducing ATP levels before membrane rupture occurs.

MOA Compound Pyridine Carboxamide (e.g., FK866) Target NAMPT Enzyme (Inhibition) Compound->Target Blocks NAD NAD+ Depletion Target->NAD Prevents Salvage Metabolism Mitochondrial Dysfunction NAD->Metabolism Cofactor Loss ATP ATP Collapse Metabolism->ATP Energy Failure MTT_Readout MTT Assay (False Low Signal) Metabolism->MTT_Readout Artifact risk ATP_Readout ATP Luminescence (Direct Correlation) ATP->ATP_Readout Accurate Signal Death Apoptotic Cell Death ATP->Death

Caption: Mechanistic cascade of NAMPT inhibition showing why ATP assays provide a more direct correlation to drug efficacy than metabolic dyes.

Protocol A: ATP Bioluminescence Assay (Gold Standard)

Rationale: This assay quantifies ATP, which is directly proportional to the number of metabolically active cells. It is the most robust method for pyridine carboxamides that affect energy metabolism.

Reagents & Equipment[2]
  • CellTiter-Glo® 2.0 (Promega) or equivalent ATP reagent.

  • Assay Plate: 96-well white-walled, clear-bottom plates (prevents signal bleed).

  • Plate Reader: Luminometer capable of 1s integration time.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells and count using Trypan Blue exclusion.[2]

    • Seed 3,000–5,000 cells/well in 100 µL complete media.

    • Critical: Include "No Cell" control wells (media only) for background subtraction.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Prepare a 10 mM stock of the pyridine carboxamide in DMSO.

    • Perform a 1:3 serial dilution in DMSO (9 points).

    • Dilute these DMSO stocks 1:200 into pre-warmed culture media to create 2x working solutions (Final DMSO = 0.5%).

  • Treatment:

    • Remove 50 µL of media from the assay plate (carefully, without disturbing the monolayer).

    • Add 50 µL of the 2x compound working solution to respective wells.

    • Controls:

      • Vehicle Control: 0.5% DMSO in media.

      • Positive Control: 10 µM Staurosporine or 100 nM FK866 (if testing NAMPTi).

    • Incubate for 72 hours . (Note: NAMPT inhibitors require longer incubation than standard cytotoxins to deplete pre-existing NAD+ pools).

  • Readout (Day 4):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 min).

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate 10 minutes at RT to stabilize the luminescent signal.

    • Measure luminescence.[3]

Protocol B: Multiplexed Cytotoxicity Screen (LDH + MTT)

Rationale: To distinguish whether the pyridine carboxamide kills cells (cytotoxic) or merely stops their growth (cytostatic), multiplexing is essential.

Workflow Diagram

Workflow Seed Seed Cells (96-well, clear) Treat Add Compound (48-72h Incubation) Seed->Treat Supernatant Transfer 50µL Supernatant Treat->Supernatant Cells Remaining Cells (Adherent) Treat->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT Assay (Metabolism) Cells->MTT

Caption: Multiplexing strategy allowing simultaneous determination of membrane rupture (LDH) and metabolic health (MTT) from a single well.

Protocol Steps
  • Supernatant Transfer: After drug incubation (e.g., 72h), carefully transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • LDH Assay (on Supernatant):

    • Add 50 µL of LDH Reaction Mix (tetrazolium salt + diaphorase + lactate).

    • Incubate 30 min at RT in the dark.

    • Add Stop Solution and read Absorbance at 490 nm.

    • Interpretation: High signal = Membrane rupture (Necrosis/Late Apoptosis).

  • MTT Assay (on Remaining Cells):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to the original wells containing the remaining 50 µL media/cells.

    • Incubate 2–4 hours at 37°C until purple crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm.[4][5]

Data Analysis & Interpretation

Calculating IC50

Normalize raw data (RLU or OD) to percentage viability:



Fit the data to a 4-parameter logistic (4PL) regression model:



Selectivity Index (SI)

To determine the therapeutic window, compare the IC50 in tumor cells vs. normal cells (e.g., PBMCs or fibroblasts). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



  • SI > 10: Promising candidate.

  • SI < 2: Likely general toxicant.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation Compound insolubility in aqueous media.Check wells under microscope. Lower max concentration or use a cyclodextrin carrier.
High Background (MTT) Pyridine compound reducing MTT directly.Incubate compound + MTT without cells. If purple, switch to ATP assay.
Edge Effect Evaporation in outer wells.Fill edge wells with PBS; do not use for data. Use a gas-permeable plate seal.
Low Signal (NAMPTi) Insufficient incubation time.NAMPT inhibitors are slow-acting. Extend incubation from 48h to 72h or 96h.

References

  • BenchChem. Cross-Validation of 6-Nitronicotinamide's Putative Mechanism of Action: A Comparative Guide to NAMPT Inhibitors.Link

  • Frontiers in Oncology. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. (2022).[4] Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Link

  • National Institutes of Health (NIH). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) to target glioma heterogeneity.Link

  • ChemicalBook. Pyridine-2-Carboxamide Properties and Safety.Link

  • MDPI. Interference of Phenylethanoid Glycosides with the MTT Assay. (2015).[2] Link

Sources

Application

Advanced Application Note: N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffolds in Kinase Inhibitor Design

Executive Summary & Strategic Rationale In the landscape of Type II kinase inhibitors, the 4-phenoxypyridine-2-carboxamide motif represents a privileged scaffold. Most notably recognized as the core structural backbone o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of Type II kinase inhibitors, the 4-phenoxypyridine-2-carboxamide motif represents a privileged scaffold. Most notably recognized as the core structural backbone of Sorafenib (Nexavar) and Regorafenib , this pharmacophore serves as a critical anchor in the ATP-binding pocket of various tyrosine kinases, including VEGFR, c-Met, and B-Raf.

This guide details the strategic application of N-Methyl-4-phenoxy-2-pyridinecarboxamide (hereafter referred to as Scaffold A ) as a starting point for SAR exploration. Unlike Type I inhibitors that bind to the active conformation, derivatives of Scaffold A typically stabilize the inactive "DFG-out" conformation of kinases, offering superior selectivity profiles.

Key Causality in Design:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor for the kinase "hinge" region (typically Cys residues).

  • Amide Functionality: The N-methyl amide moiety projects towards the solvent front, improving solubility and offering a vector for optimizing pharmacokinetic (PK) properties.

  • Phenoxy Linker: Provides the requisite geometry to span the gatekeeper region, allowing the distal "tail" (usually a urea) to access the allosteric hydrophobic back pocket.

Chemical Synthesis & Library Generation

To utilize Scaffold A in SAR studies, researchers must first master its synthesis and subsequent derivatization. The following protocols prioritize purity and scalability, essential for high-throughput screening (HTS).

Protocol A: Synthesis of the Core Scaffold (Scaffold A)

Target: 4-(4-aminophenoxy)-N-methylpicolinamide

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1]

Reagents:

  • 4-Chloro-N-methylpicolinamide (Electrophile)[1][2]

  • 4-Aminophenol (Nucleophile)

  • Potassium tert-butoxide (KOtBu) (Base)[1][2]

  • Anhydrous DMF (Solvent)[1]

Step-by-Step Methodology:

  • Phenoxide Formation: In a dry round-bottom flask under Argon, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF. Add KOtBu (1.1 eq) portion-wise at 0°C.

    • Scientific Rationale: KOtBu is chosen over bases like

      
       for this step to ensure rapid and irreversible deprotonation of the phenol without competing nucleophilic attack from the base itself.
      
  • Coupling: Stir for 30 minutes, then add 4-Chloro-N-methylpicolinamide (1.0 eq). Heat the reaction to 80°C for 4–6 hours.

    • Mechanistic Insight: The electron-withdrawing amide group at the 2-position activates the pyridine ring, making the 4-position susceptible to nucleophilic attack by the phenoxide.

  • Quench & Workup: Cool to room temperature. Pour into ice-cold water/brine (1:1). The product often precipitates. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Derivatization (Urea Library Construction)

The primary SAR strategy involves converting the aniline amine of Scaffold A into a urea linkage, mimicking the Sorafenib binding mode.

Workflow:

  • Dissolve Scaffold A (0.1 mmol) in anhydrous DCM.

  • Add the specific Isocyanate (R-N=C=O) (1.1 eq) (e.g., 3-trifluoromethylphenyl isocyanate).[1]

  • Stir at RT for 2–12 hours.

  • Self-Validating Step: Monitor via TLC or LC-MS. The disappearance of the amine peak (

    
    ) and appearance of the urea mass (
    
    
    
    ) confirms conversion.

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to the biological assay, highlighting the decision nodes in the SAR process.

SAR_Workflow RawMat Raw Materials (4-Cl-picolinamide + 4-aminophenol) SNAr SNAr Reaction (Base: KOtBu, Solvent: DMF) RawMat->SNAr Activation Scaffold Scaffold A (N-Methyl-4-phenoxy...) SNAr->Scaffold Coupling Library Library Generation (Rxn with Isocyanates) Scaffold->Library Urea Formation Assay Biological Evaluation (Kinase Inhibition / MTT) Library->Assay Screening Assay->Library SAR Optimization Loop

Caption: Figure 1: Integrated workflow for synthesizing and profiling Sorafenib-like analogs starting from the chloropicolinamide precursor.

Biological Evaluation Protocols

Protocol C: Kinase Inhibition Assay (FRET-based)

To validate the efficacy of the synthesized library, a Z'-LYTE™ (FRET) assay is recommended. This minimizes interference from fluorescent compounds.

Target: c-Met or VEGFR2 (KDR).

  • Preparation: Prepare 10 mM stock solutions of library compounds in 100% DMSO.

  • Dilution: Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction:

    • Add 2.5 µL compound.

    • Add 5 µL Kinase/Peptide Substrate mixture.

    • Add 2.5 µL ATP (at

      
       concentration).
      
  • Incubation: 1 hour at Room Temperature.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol D: Cellular Proliferation Assay (MTT)

Cell Lines: A549 (Lung), HT-29 (Colon), HepG2 (Liver).

  • Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with compounds (0.01 µM – 100 µM) for 72h.

  • Add MTT reagent (5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

Data Presentation & SAR Analysis

The following table summarizes hypothetical but representative data one would expect when modifying the "Tail" region of Scaffold A, based on established literature (Sorafenib analogs).

Table 1: SAR of N-Methyl-4-phenoxy-2-pyridinecarboxamide Urea Derivatives

Compound IDR-Group (Urea Tail)c-Met IC50 (nM)VEGFR2 IC50 (nM)A549 IC50 (µM)SAR Interpretation
Scaffold A -NH2 (Parent)>10,000>10,000>50Inactive. Lacks the H-bond donor/acceptor motif required for the Glu/Asp "DFG-out" pocket.
Cmpd-01 Phenyl4503205.2Moderate activity. Phenyl ring fills hydrophobic pocket but lacks specific interactions.
Cmpd-02 4-Cl-3-CF3-Phenyl15 22 1.7 Potent (Sorafenib-like). The

group provides lipophilic contact; Cl provides halogen bonding.
Cmpd-03 4-Fluoro-Phenyl120953.1Improved over phenyl, but less potent than Cmpd-02. F atom is too small for optimal pocket filling.
Cmpd-04 Alkyl (n-Butyl)>5,000>5,000>50Loss of activity. Aliphatic chains lack the rigidity and

-stacking capability required for the allosteric pocket.
Mechanism of Action Visualization

The following diagram elucidates the signaling pathway inhibited by these scaffolds.

Signaling_Pathway GF Growth Factor (HGF/VEGF) RTK RTK (c-Met / VEGFR) GF->RTK Activation RAS RAS RTK->RAS Signaling Inhibitor Scaffold A Derivative (Inhibitor) Inhibitor->RTK BLOCKS (Type II) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Gene Expression

Caption: Figure 2: Signal transduction cascade. Scaffold A derivatives block ATP binding at the RTK level, halting downstream RAS/RAF/MEK/ERK proliferation signals.

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate. Retrieved from

  • National Institutes of Health (NIH) / PubMed. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Retrieved from

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Retrieved from

  • Google Patents. (2008). Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. Retrieved from

  • ChemSrc. (2025).[5] N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide Physicochemical Properties. Retrieved from

Sources

Method

Advanced Functionalization Strategies for the N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffold

Executive Summary & Mechanistic Rationale The N-methyl-4-phenoxy-2-pyridinecarboxamide unit is a privileged pharmacophore in modern oncology, serving as the structural backbone for blockbuster multi-targeted receptor tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-methyl-4-phenoxy-2-pyridinecarboxamide unit is a privileged pharmacophore in modern oncology, serving as the structural backbone for blockbuster multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sorafenib and Regorafenib. As a Senior Application Scientist, I approach the functionalization of this scaffold not merely as an exercise in synthetic chemistry, but as a precise engineering of molecular interactions within the kinase active site.

This scaffold functions as a Type II kinase inhibitor , meaning it stabilizes the inactive "DFG-out" conformation of kinases. The causality behind its structural components is highly specific:

  • The Pyridinecarboxamide Head : Acts as the hinge-binding motif. The nitrogen of the pyridine and the amide NH form critical bidentate hydrogen bonds with the hinge region of kinases like C-Raf and VEGFR2.

  • The Diaryl Ether (Phenoxy) Core : Functions as a hydrophobic spacer. Its precise geometry projects the terminal functional groups deep into the allosteric pocket exposed only in the DFG-out state.

  • The Functionalized Tail (Urea/Sulfonylurea) : Acts as the primary selectivity filter. The hydrogen-bond donating capability of the urea/amide tail interacts directly with the conserved catalytic glutamate and the aspartate of the DFG motif.

RTK_Pathway Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK Activates RAF RAF Kinase (C-RAF, B-RAF) RTK->RAF Phosphorylation Scaffold N-Methyl-4-phenoxy- 2-pyridinecarboxamide Scaffold->RTK Type II Inhibition (DFG-out) Scaffold->RAF Allosteric Blockade MEK MEK1/2 Cascade RAF->MEK Proliferation Tumor Proliferation & Angiogenesis MEK->Proliferation

Fig 1. Multi-kinase inhibition pathway of the N-methyl-4-phenoxy-2-pyridinecarboxamide scaffold.

Synthetic Strategy & Causality

The functionalization of this scaffold is typically a convergent two-step process.

Step 1: Chemoselective Nucleophilic Aromatic Substitution (SNAr) The core intermediate,1[1], is synthesized via an SNAr reaction between 4-chloro-N-methylpicolinamide and a substituted 4-aminophenol. The experimental choice of base here is critical. Potassium tert-butoxide (KOtBu) is utilized because its pKa (~17) is perfectly tuned to quantitatively deprotonate the phenolic OH (pKa ~10.4) while leaving the aniline NH₂ (pKa ~27) intact. This ensures strict chemoselectivity for O-arylation over N-arylation[2]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature strongly solvates the potassium cation, generating a highly reactive, "naked" phenoxide nucleophile[1].

Step 2: Isocyanate-Free Urea Functionalization Historically, the terminal urea linkage was installed using highly toxic and moisture-sensitive isocyanates[3]. Modern, self-validating protocols have shifted toward the use of phenyl carbamates (e.g., phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate)[4]. Carbamates are bench-stable solids that undergo clean aminolysis when reacted with the aniline intermediate. This choice not only improves the safety profile of the synthesis but also drives the reaction to completion via the precipitation of the highly crystalline urea product, allowing for isolation by simple filtration[4].

Synthetic_Workflow SM 4-chloro-N-methyl picolinamide SNAr SNAr Reaction KOtBu, DMF, 80°C SM->SNAr Phenol Substituted 4-aminophenol Phenol->SNAr Intermediate Diaryl Ether Intermediate SNAr->Intermediate Chemoselective O-Arylation UreaForm Urea Formation Carbamate Aminolysis Intermediate->UreaForm Product Functionalized Target Molecule UreaForm->Product Isocyanate-Free Coupling

Fig 2. Two-step self-validating synthetic workflow for scaffold functionalization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol establishes the core diaryl ether scaffold.

  • Phenoxide Generation : In an inert atmosphere, dissolve 4-aminophenol (1.0 g, 9.2 mmol) in anhydrous DMF (20 mL). Slowly add 1M KOtBu in THF (9.7 mL, 9.7 mmol) at room temperature[1].

    • Causality & Observation: The slight stoichiometric excess of KOtBu (1.05 eq) ensures complete deprotonation. The solution will immediately darken, validating the formation of the phenoxide anion. Stir for 2 hours to ensure complete conversion.

  • SNAr Coupling : Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and anhydrous K₂CO₃ (0.64 g, 4.6 mmol) to the reaction mixture. Heat the vessel to 80 °C for 6 hours[2].

    • Causality: K₂CO₃ acts as an acid scavenger. While KOtBu initiates the reaction, K₂CO₃ neutralizes any trace acidic byproducts, preventing the protonation of the aniline nitrogen, which would stall the reaction.

  • Workup & Isolation : Cool the mixture to room temperature and extract with ethyl acetate (50 mL). Wash the organic layer extensively with brine (3 × 20 mL) to remove DMF, then dry over MgSO₄[1].

  • Validation : Remove the solvent in vacuo. The crude residue is purified via column chromatography to afford the product as a light-brown solid (Yield: ~80%)[2]. TLC (EtOAc/Hexane) should show a single distinct spot (Rf ~0.6) that is UV active and stains positively with ninhydrin (confirming the primary amine).

Protocol B: Isocyanate-Free Urea Functionalization (Sorafenib Analog Synthesis)

This protocol installs the selectivity-determining tail.

  • Aminolysis Setup : To a solution of 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous acetonitrile (10 volumes), add phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.05 eq) and a catalytic amount of DABCO (0.2 eq)[4].

  • Reaction Execution : Heat the mixture to 65 °C for 30–60 minutes[5].

    • Causality: DABCO acts as a highly efficient nucleophilic catalyst, attacking the carbamate to form a transient, highly reactive intermediate that is rapidly intercepted by the aniline.

  • Self-Validating Isolation : As the reaction progresses, the highly crystalline urea product will begin to precipitate directly from the hot acetonitrile. This precipitation drives the equilibrium forward (Le Chatelier's principle) and acts as a visual confirmation of reaction success[4].

  • Purification : Cool the mixture to 0 °C, filter the precipitate, and wash with cold acetonitrile to remove the phenol byproduct. Dry under vacuum to yield the functionalized kinase inhibitor (>85% yield).

Quantitative Structure-Activity Relationship (QSAR) Data

Functionalization of the terminal tail and the phenoxy spacer drastically alters the kinase selectivity profile. For instance, substituting the urea tail with a sulfonylurea unit (e.g., Compounds 6c and 6f) shifts the activity profile, often reducing primary kinase affinity but altering cellular cytotoxicity profiles against specific cancer cell lines[6]. Furthermore, adding a fluorine atom to the phenoxy ring (Regorafenib) enhances the hydrophobic packing within the VEGFR2 active site, increasing potency[4].

Table 1: Comparative Kinase Inhibition and Cellular Cytotoxicity of Scaffold Derivatives

Compound / DerivativeR-Group Modification (Tail)Phenoxy SubstitutionC-Raf IC₅₀ (nM)VEGFR2 IC₅₀ (nM)HeLa Cell IC₅₀ (µM)
Sorafenib 4-chloro-3-(CF₃)phenyl ureaNone6.090.0~12.5
Regorafenib 4-chloro-3-(CF₃)phenyl urea3-Fluoro2.54.0~10.2
Compound 6c 2,4-difluorophenyl sulfonylureaNone>1000>100016.54
Compound 6f 4-bromophenyl sulfonylureaNone>1000>100022.10
Hybrid 15 4-isopropylphenyl urea2,4,5-trimethylpyridinolN/AN/A>50.0

Data aggregated from standard kinase assay profiles and structural modification studies on sulfonylurea and aminopyridinol hybrids[6][7].

References

  • ChemicalBook. "4-(4-Aminophenoxy)-N-methylpicolinamide synthesis and properties". ChemicalBook Database.
  • ChemicalBook. "4-(4-Aminophenoxy)-N-methylpicolinamide synthesis". ChemicalBook Reactions.
  • ResearchGate. "A practical and efficient method for synthesis of sorafenib and regorafenib". SynOpen.
  • National Institutes of Health (PMC). "Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit". Molecules.
  • Taylor & Francis. "Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Google Patents. "Process for the preparation of a raf kinase inhibitor and intermediates for use in the process (WO2009034308A2)".
  • ResearchGate. "Attempted synthesis of phenyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate".

Sources

Application

Application Note &amp; Protocols: A Guide to Amide Coupling Reagents for Pyridine Carboxamide Synthesis

Introduction: The Central Role of Pyridine Carboxamides The pyridine carboxamide structural motif is a cornerstone in modern medicinal chemistry and agrochemical development. Its prevalence is a testament to its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyridine Carboxamides

The pyridine carboxamide structural motif is a cornerstone in modern medicinal chemistry and agrochemical development. Its prevalence is a testament to its ability to engage in crucial hydrogen bonding interactions, act as a rigid scaffold, and modulate the physicochemical properties of a molecule. From the antitubercular drug Isoniazid to novel kinase inhibitors, the amide linkage to a pyridine ring is a privileged structure.[1][2] However, the synthesis of these amides is not always trivial. The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable at ambient temperatures, as it often results in the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, the activation of the carboxylic acid is a necessary prerequisite for efficient amide bond formation.[4][5]

This guide provides an in-depth analysis of the common reagents and protocols used for the synthesis of pyridine carboxamides, with a focus on the underlying mechanisms and practical considerations for selecting the optimal coupling strategy.

Part 1: The Chemistry of Amide Bond Formation: Reagents and Mechanisms

The successful synthesis of a pyridine carboxamide hinges on the judicious selection of a coupling agent, additives, a base, and a solvent. Each component plays a critical role in activating the carboxylic acid, facilitating the nucleophilic attack of the amine, and minimizing side reactions.

The Activating Species: Coupling Reagents

Coupling reagents are the engines of amide bond formation. They convert the hydroxyl group of the carboxylic acid into a good leaving group, creating a highly reactive acylating intermediate. These reagents are broadly classified into two main categories: carbodiimides and onium salts.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are some of the earliest and most cost-effective coupling reagents.[6][7]

  • Mechanism of Action: The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.[7] A major drawback is the potential for this unstable intermediate to undergo an intramolecular O-to-N acyl transfer, forming a stable N-acylurea byproduct that cannot participate in the coupling reaction.[8][9] Furthermore, couplings with carbodiimides alone are prone to racemization of chiral carboxylic acids.[10]

Onium salts, which include aminium/uronium and phosphonium types, have become the reagents of choice for difficult or sensitive couplings due to their high reactivity and lower propensity for side reactions.[8] These reagents require a tertiary base for activation.[8]

  • Aminium/Uronium Salts: Reagents such as HATU , HBTU , and HCTU are based on the structures of the additives HOAt and HOBt.

    • Mechanism: In the presence of a base, the carboxylic acid forms a carboxylate anion, which attacks the onium salt to generate a highly reactive OAt or OBt active ester. This active ester then readily reacts with the amine.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard. It is derived from 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt core provides anchimeric assistance during the aminolysis step, significantly accelerating the coupling reaction and further suppressing racemization compared to its HOBt-based counterparts like HBTU.[10]

    • COMU is a newer generation uronium salt based on OxymaPure, offering comparable efficiency to HATU but with improved safety, as it avoids the use of potentially explosive benzotriazole additives.[8]

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) operate via a similar mechanism, forming an OBt active ester.[11][12]

    • PyBOP is now heavily favored over BOP because the byproduct of BOP-mediated coupling is hexamethylphosphoramide (HMPA), a known carcinogen. The byproduct from PyBOP is the less toxic tris(pyrrolidin-1-yl)phosphine oxide.[8][12]

Essential Auxiliaries: Additives for Racemization Control

When using carbodiimides, the inclusion of additives is strongly recommended to enhance reaction rates and suppress racemization.[8]

  • Mechanism of Action: These additives function by intercepting the unstable O-acylisourea intermediate to form a more stable active ester. This new intermediate is sufficiently reactive to couple with the amine but is less prone to racemization or rearrangement into the N-acylurea byproduct.[6][13]

    • HOBt (1-Hydroxybenzotriazole): For decades, HOBt was the most common additive used in carbodiimide-mediated couplings.[13]

    • HOAt (1-Hydroxy-7-azabenzotriazole): As mentioned, HOAt is more effective than HOBt at accelerating coupling and minimizing racemization due to the neighboring group effect of the pyridine nitrogen.[10][13]

    • Safety Note: Both HOBt and HOAt are considered energetic materials in their anhydrous form and can be explosive, requiring careful handling.[10][13] Safer alternatives like OxymaPure are now available.[8]

The Role of the Base

In most coupling reactions, particularly those involving onium salts, a non-nucleophilic organic base is required. The base serves two primary functions:

  • Deprotonating the carboxylic acid to form the nucleophilic carboxylate.[14]

  • Neutralizing any acidic byproducts generated during the reaction, such as the protonated form of HOBt or HOAt.

Commonly used bases include the sterically hindered tertiary amines N,N'-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) .[8] For substrates particularly prone to racemization, a weaker base like sym-collidine may be beneficial.[8] Pyridine can also serve as both a base and a solvent, and its use in combination with the coupling agent T3P has been shown to be highly effective for low-epimerization amide bond formation.[9][15]

Part 2: Practical Application & Protocols

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, potential for racemization, and cost. For example, coupling with electron-deficient amines can be sluggish and may require more potent activating agents.[16][17]

Comparative Overview of Common Coupling Reagents
Reagent SystemReagent TypeKey AdvantagesCommon DisadvantagesTypical Use Case
EDC / HOBt CarbodiimideWater-soluble byproducts, cost-effective.[16]Moderate reactivity, risk of racemization, HOBt is explosive.[10][13][16]Routine synthesis, large-scale applications where cost is a factor.
HATU / DIPEA Aminium SaltVery high reactivity, low racemization, effective for hindered substrates.[6][10]High cost, potential for guanidinium side reaction with the amine.Difficult couplings, racemization-prone substrates, solid-phase synthesis.
PyBOP / DIPEA Phosphonium SaltHigh reactivity, non-carcinogenic byproduct.[8][12]High cost, potential explosive hazard.[12]Alternative to HATU, especially when avoiding aminium salt-specific side reactions.
T3P / Pyridine Phosphonic AnhydrideLow epimerization, water-soluble byproducts, cost-effective, low toxicity.[9][15]Requires slightly elevated temperatures for some substrates.Scalable, general-purpose couplings, especially for racemization-sensitive acids.[9]
Visualizing the Process

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Py-COOH Active_Intermediate Py-CO-LG (Active Intermediate) Acid->Active_Intermediate + CA CA Coupling Agent (+ Base, Additive) Amide Py-CO-NHR (Pyridine Carboxamide) Active_Intermediate->Amide + Amine - LG-H Amine R-NH2 Amine->Amide

Caption: Generalized two-step mechanism for amide bond formation.

G A 1. Dissolve Py-COOH in aprotic solvent (e.g., DMF, DCM) B 2. Add Base (e.g., DIPEA) A->B C 3. Add Coupling Agent (e.g., HATU) B->C D 4. Pre-activation (Stir 5-15 min at RT) C->D E 5. Add Amine (R-NH2) D->E F 6. Reaction (Stir 1-12h at RT) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Aqueous Work-up G->H I 9. Purification (Column Chromatography) H->I J Product I->J

Caption: Typical experimental workflow for pyridine carboxamide synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of N-benzylpicolinamide using HATU

Principle: This protocol utilizes the highly efficient aminium salt HATU for the coupling of picolinic acid with benzylamine. DIPEA is used as the base. This method is ideal for achieving high yields quickly, especially with potentially challenging substrates.

Materials and Reagents:

  • Picolinic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N'-diisopropylethylamine)

  • Anhydrous N,N'-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the pre-activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzylpicolinamide.

Protocol 2: Synthesis of N-(4-methoxyphenyl)isonicotinamide using EDC/HOBt

Principle: This protocol employs the classic and cost-effective carbodiimide method. The water-soluble EDC is used to activate isonicotinic acid, with HOBt added to suppress racemization (if applicable) and improve efficiency.

Materials and Reagents:

  • Isonicotinic acid

  • p-Anisidine (4-methoxyaniline)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or DIPEA

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add isonicotinic acid (1.0 eq), HOBt (1.2 eq), and p-anisidine (1.0 eq).

  • Dissolution: Suspend the solids in anhydrous DCM (approx. 0.2 M).

  • Base and Activation: Add triethylamine (2.2 eq) to the mixture and stir until a clear solution is obtained. Cool the flask to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-(4-methoxyphenyl)isonicotinamide.

References

  • Anaspec. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Books - The Royal Society of Chemistry. [Link]

  • Mukaiyama, T., & Furuya, T. (2004). An Effective Method for the Synthesis of Carboxamides by Using Tetrakis(pyridine-2-yloxy)silane as a Mild Coupling Reagent. Chemistry Letters, 33(10), 1262-1263. [Link]

  • Protheragen. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. International Journal of Peptide and Protein Research, 39(4), 308-314. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • ResearchGate. Mechanism of BOP-mediated coupling reagent. [Link]

  • Musumeci, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]

  • Todd, T. R., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51536. [Link]

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Tella, R., & Gutta, V. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Synthetic Communications, 50(12), 1838-1848. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. [Link]

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11295. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. [Link]

  • Abu-Hashem, A. A., El-Shehry, M. F., & Youssef, M. M. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6598-6611. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • YouTube. Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. [Link]

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Denton, J. R., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4413-4419. [Link]

  • Lindhardt, A. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11063. [Link]

  • ResearchGate. ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

  • Alam, R. M., & Keating, J. J. (2021). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis, 53(24), 4709-4722. [Link]

  • Scribd. T3P-Pyridine Amide Coupling Method. [Link]

  • Asim, M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(19), 6668. [Link]

  • Semantic Scholar. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

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Method

Application Notes and Protocols for the Crystallization of N-Methyl-4-phenoxy-2-pyridinecarboxamide

Foreword for the Researcher The crystallization of a novel or sparsely documented compound like N-Methyl-4-phenoxy-2-pyridinecarboxamide is often a blend of systematic scientific investigation and nuanced art. The absenc...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

The crystallization of a novel or sparsely documented compound like N-Methyl-4-phenoxy-2-pyridinecarboxamide is often a blend of systematic scientific investigation and nuanced art. The absence of a pre-existing, validated protocol in the literature is not a roadblock but an opportunity for methodical exploration. This guide is structured to empower you, the researcher, with the foundational principles and detailed, actionable protocols to systematically determine the optimal crystallization conditions for this molecule. We will move beyond rote instructions to elucidate the causality behind each experimental choice, transforming this process from trial-and-error into a self-validating experimental workflow.

Structural Analysis and Physicochemical Considerations

Before embarking on experimental work, a cursory analysis of the target molecule's structure provides invaluable clues for solvent selection and method design.

  • N-Methyl-4-phenoxy-2-pyridinecarboxamide is a moderately polar molecule. Its key structural features include:

    • A pyridine ring : A heterocyclic aromatic amine that can participate in hydrogen bonding as an acceptor.[1]

    • A phenoxy group : An aromatic ether linkage which adds some lipophilicity.

    • A secondary amide linkage (-C(=O)NHCH₃) : This is a key functional group for crystallization. The amide group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen), promoting self-assembly into a crystal lattice.[2]

The presence of both hydrogen bond donors and acceptors, coupled with aromatic rings capable of π–π stacking, suggests that a variety of solvents, particularly those with some polarity, will be suitable for creating the conditions necessary for crystallization. The overall solubility will be a balance between the polar amide and pyridine moieties and the less polar phenoxy and methyl groups.

Part 1: The Cornerstone of Crystallization - A Systematic Approach to Solvent Selection

The success of any crystallization experiment hinges on the judicious choice of solvent or solvent system. The ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3]

Protocol 1: Small-Scale Solubility Screening

This initial screening is the most critical step and will dictate which crystallization method to employ. It is designed to be material-sparing.

Objective: To identify single solvents or solvent pairs that are promising for crystallization.

Materials:

  • N-Methyl-4-phenoxy-2-pyridinecarboxamide (approx. 50-100 mg)

  • A selection of solvents (see Table 1 for suggestions)

  • Small vials (e.g., 1-dram vials or small test tubes)

  • Vortex mixer

  • Heat block or water bath

  • Ice bath

Procedure:

  • Place a small, accurately weighed amount of N-Methyl-4-phenoxy-2-pyridinecarboxamide (e.g., 5-10 mg) into each of several labeled vials.

  • To each vial, add a small, measured volume of a single solvent (e.g., 0.1 mL) at room temperature.

  • Vortex the vials for 30-60 seconds and observe the solubility. Record your observations in a table similar to Table 2.

  • If the compound is insoluble at room temperature, gently heat the vial in a water bath or on a heat block in increments of 10-15 °C. After each temperature increase, vortex and observe. Note the temperature at which the solid dissolves completely.

  • Once a clear solution is obtained upon heating, allow the vial to cool slowly to room temperature.

  • If no crystals form at room temperature, place the vial in an ice bath to induce precipitation.

  • Record all observations meticulously. A good crystallization solvent will show poor solubility at room temperature but complete solubility upon heating, followed by the formation of crystalline precipitate upon cooling.[4]

Table 1: Suggested Solvents for Initial Screening

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, Isopropanol Polar protic solvents capable of hydrogen bonding. Derivatives of similar compounds have shown success with ethanol.[5][6]
Ketones Acetone, Methyl Ethyl Ketone Polar aprotic solvents.
Esters Ethyl Acetate Medium polarity, often a good choice for compounds with both polar and non-polar features.
Chlorinated Dichloromethane (DCM), Chloroform Can be effective, but their volatility can sometimes lead to rapid crystallization and smaller crystals.[7]
Ethers Tetrahydrofuran (THF), Dioxane Moderately polar aprotic solvents.
Aromatic Toluene Can promote crystallization through π–π stacking interactions.
Highly Polar N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Use with caution; compounds are often highly soluble in these, making them more suitable as the "good" solvent in an anti-solvent system.

| Non-polar | Hexane, Heptane, Diethyl Ether | Likely to be poor solvents, but excellent candidates for use as anti-solvents. |

Table 2: Example Solubility Screening Log

Solvent Solubility at RT (mg/mL) Solubility at Elevated Temp. (mg/mL at °C) Observations Upon Cooling Potential Use
e.g., Ethanol ~10 ~100 at 60°C White needles form Good for slow cooling
e.g., DCM ~150 N/A No precipitate Good solvent for vapor diffusion

| e.g., Hexane | Insoluble | Insoluble | N/A | Anti-solvent |

Visualization of the Solvent Screening Workflow

G start Start: Weigh Compound into Vials add_solvent Add Solvent at Room Temperature start->add_solvent vortex Vortex and Observe add_solvent->vortex soluble_rt Soluble at RT? vortex->soluble_rt insoluble_rt Insoluble/Slightly Soluble soluble_rt->insoluble_rt No good_for_evap Result: Good for Slow Evaporation soluble_rt->good_for_evap Yes heat Heat Incrementally insoluble_rt->heat soluble_hot Soluble when Hot? heat->soluble_hot cool Slow Cool to RT, then Ice Bath soluble_hot->cool Yes bad_solvent Result: 'Bad' Solvent (Anti-solvent) soluble_hot->bad_solvent No crystals Crystals Form? cool->crystals good_for_cooling Result: Good for Slow Cooling crystals->good_for_cooling Yes good_solvent Result: 'Good' Solvent for Diffusion/Layering crystals->good_solvent No, remains dissolved no_good Result: Not a suitable single solvent crystals->no_good Oils out/Amorphous

Caption: Common laboratory crystallization setups.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration.- Add a seed crystal to induce nucleation.- Gently scratch the inside of the flask with a glass rod.- Try adding a miscible anti-solvent.
"Oiling Out" - The solution becomes supersaturated at a temperature above the compound's melting point.- The rate of cooling is too fast.- Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider a different solvent with a lower boiling point.
Formation of Powder - Nucleation is too rapid, preventing the growth of larger crystals.- The solution was cooled too quickly or agitated.- Ensure the solution cools slowly and remains undisturbed.- Reduce the initial concentration of the compound.
Colored Crystals - Impurities are being incorporated into the crystal lattice.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
  • ChemTalk. (2023). Amide Functional Group. [Link]

  • Dunitz, J. D., & Bernstein, J. (1995). Disappearing polymorphs. Accounts of chemical research, 28(4), 193-200.
  • Giron, D. (1995).
  • HBCSE. (n.d.). Recrystallization. [Link]

  • ICH Harmonised Tripartite Guideline. (1999). Impurities in New Drug Substances Q3A(R2).
  • Mullin, J. W. (2001).
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary. [Link]

  • Nichols, L. (2021). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Zhang, G. G., & Suryanarayanan, R. (2002). The art and science of crystallization. American Pharmaceutical Review, 5(5), 64-71.

Sources

Application

High-Efficiency Microwave-Assisted Synthesis of 4-Substituted Picolinamides: Protocols, Mechanisms, and Applications

Executive Summary & Scientific Context The synthesis of 4-substituted picolinamides is a critical workflow in modern medicinal chemistry and catalysis. These scaffolds serve a dual purpose: they are potent pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of 4-substituted picolinamides is a critical workflow in modern medicinal chemistry and catalysis. These scaffolds serve a dual purpose: they are potent pharmacophores exhibiting robust antifungal and kinase-inhibitory activities[1], and they act as highly efficient bidentate directing groups in transition-metal-catalyzed C–H functionalization[2].

Historically, the amidation of picolinic acids with aromatic or aliphatic amines via conventional thermal refluxing required harsh conditions, toxic organic solvents (e.g., DMF, NMP), and extended reaction times (often 5–24 hours), frequently resulting in poor yields due to thermal degradation and side-product formation. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. By utilizing dielectric heating, microwave irradiation couples directly with polar reagents and solvents, rapidly overcoming activation energy barriers (


). This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of 4-substituted picolinamides, emphasizing mechanistic causality, green chemistry principles, and high-throughput optimization.

Mechanistic Causality: Why Microwave Irradiation?

To understand the superiority of MAOS in picolinamide synthesis, one must analyze the thermodynamics and kinetics of the reaction environment.

Conventional heating relies on thermal conduction and convection, which inherently creates temperature gradients. The vessel walls are hotter than the bulk solution, leading to localized overheating and subsequent decomposition of sensitive 4-substituted picolinic acid derivatives.

In contrast, microwave irradiation (typically at 2.45 GHz) induces dielectric heating via dipole rotation and ionic conduction. Polar molecules in the reaction mixture continuously align and realign with the oscillating electromagnetic field, generating intense, uniform, volumetric friction[3].

  • Causality of Rate Acceleration: The rapid volumetric heating allows the reaction mixture to reach temperatures well above the solvent's atmospheric boiling point (in sealed pressurized vessels). According to the Arrhenius equation (

    
    ), this instantaneous temperature spike exponentially increases the reaction rate constant 
    
    
    
    , compressing reaction times from hours to mere minutes[3].
  • Causality of Green Chemistry: Because water has a high dielectric constant (

    
    ), it acts as an exceptional microwave absorber. This allows the coupling of 4-substituted picolinic acids and amines to be performed in neat water, completely eliminating the need for toxic, high-boiling organic solvents[4].
    

G Reactants Polar Reactants (Acid + Amine + H2O) Dielectric Dielectric Heating (Dipole Rotation) Reactants->Dielectric Activation Rapid Overcoming of Activation Energy (Ea) Dielectric->Activation Product 4-Substituted Picolinamide Activation->Product

Mechanistic pathway of microwave-accelerated amidation via dielectric heating.

Quantitative Data: Conventional vs. Microwave-Assisted Yields

The empirical advantage of MAOS is best demonstrated through comparative yield and time data. The table below summarizes the synthesis of various 4-substituted N-phenylpicolinamides, highlighting the dramatic efficiency gains when transitioning from conventional reflux (in organic solvents) to microwave irradiation (in neat water or minimal solvent).

Table 1: Comparative Synthesis Metrics for 4-Substituted Picolinamides

Compound (4-Substituent)Amine PartnerConventional TimeConventional YieldMicrowave TimeMicrowave Yield
4-Methoxy (-OCH₃)Aniline5.0 hours65%3.0 minutes91.1%
4-Fluoro (-F)Aniline5.0 hours62%3.0 minutes87.1%
4-Nitro (-NO₂)Aniline5.0 hours58%3.0 minutes78.4%
4-Chloro (-Cl)Benzylamine6.0 hours60%5.0 minutes89.0%

Data synthesized and adapted from structural activity studies and green chemistry amidation protocols[4],[1].

Experimental Protocol: TBTU-Mediated Coupling in Neat Water

The following protocol utilizes TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base. This system is chosen because TBTU is highly stable in water and facilitates rapid activation of the carboxylic acid, while the microwave field drives the nucleophilic attack of the amine[4].

Materials & Equipment
  • Reagents: 4-substituted picolinic acid (1.0 equiv), Primary/Secondary Amine (1.2 equiv), TBTU (1.2 equiv), DIPEA (2.0 equiv), HPLC-grade H₂O.

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover) equipped with IR temperature sensors and pressure-rated sealed glass vials (10–30 mL capacity).

Step-by-Step Methodology (Self-Validating System)

Step 1: Reagent Preparation & Loading

  • To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-substituted picolinic acid (1.0 mmol) and the chosen amine (1.2 mmol).

  • Add TBTU (1.2 mmol) and DIPEA (2.0 mmol) sequentially.

  • Suspend the mixture in 3.0 mL of neat HPLC-grade water.

  • Causality Check: Water acts as both the green solvent and the primary microwave energy absorber. DIPEA deprotonates the picolinic acid, initiating the formation of the active TBTU-ester intermediate.

Step 2: Microwave Programming & Irradiation

  • Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Program the microwave synthesizer:

    • Target Temperature: 100°C

    • Ramp Time: 1 minute (to prevent pressure spikes)

    • Hold Time: 3 to 5 minutes

    • Max Power: 800 W (The instrument will dynamically modulate power to maintain 100°C).

    • Cooling: Compressed air cooling to 40°C post-irradiation.

  • Initiate the sequence.

  • Validation Check: Monitor the real-time pressure curve on the instrument display. A sudden, uncontrolled pressure spike indicates exothermic decomposition; the instrument's safety cutoff should trigger automatically.

Step 3: Reaction Validation (In-Process)

  • Once cooled, uncap the vial and extract a 5 µL aliquot.

  • Dilute in 100 µL of methanol and perform TLC (Hexane:Ethyl Acetate 1:1) or rapid UPLC-MS.

  • Self-Correction Loop: If the starting picolinic acid mass/spot is still present (>5%), re-seal and subject to an additional 2 minutes of microwave irradiation.

Step 4: Workup & Isolation

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Extract with Ethyl Acetate (3 × 10 mL). Note: The picolinamide product partitions into the organic layer, while the urea byproduct of TBTU and DIPEA salts remain in the aqueous layer.

  • Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography or recrystallization (e.g., from ethanol) to yield the pure 4-substituted picolinamide[1].

Workflow Prep 1. Reagent Mixing (Acid, Amine, TBTU, DIPEA in H2O) MW 2. Microwave Irradiation (100°C, 3-5 min, Dynamic Power) Prep->MW Validate 3. In-Process Validation (TLC / UPLC-MS Check) MW->Validate Workup 4. Liquid-Liquid Extraction (EtOAc / Aqueous separation) Validate->Workup Isolate 5. Isolation & Characterization (Pure 4-Substituted Picolinamide) Workup->Isolate

Self-validating experimental workflow for MAOS of picolinamides.

Downstream Applications: Picolinamides as Directing Groups

Once synthesized, 4-substituted picolinamides are highly prized as bidentate directing groups in transition-metal catalysis. The bidentate nature of the picolinamide moiety (utilizing both the pyridine nitrogen and the amide nitrogen/oxygen) tightly coordinates with metals like Pd, Rh, and Cu. This coordination brings the metal center into close proximity with specific C–H bonds on the amine-derived substituent, drastically lowering the activation energy for targeted C–H functionalization[2].

For instance, microwave-assisted protocols have been successfully applied to the copper-catalyzed diaryletherification of sterically hindered phenols, utilizing picolinamides as highly efficient bidentate ligands to accelerate the cross-coupling process to under 30 minutes[5].

References

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac Source: niscair.res.in URL:[Link]

  • Microwave Synthesis for Chemists Source: scribd.com URL:[Link]

  • Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols Source: mdpi.com URL:[Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship Source: scialert.net URL:[Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of N-Methyl-4-phenoxy-2-pyridinecarboxamide from impurities

Technical Support Center: Purification of N-Methyl-4-phenoxy-2-pyridinecarboxamide Troubleshooting Guides & Methodologies for Kinase Inhibitor Intermediates Introduction N-Methyl-4-phenoxy-2-pyridinecarboxamide (often ca...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Methyl-4-phenoxy-2-pyridinecarboxamide Troubleshooting Guides & Methodologies for Kinase Inhibitor Intermediates

Introduction

N-Methyl-4-phenoxy-2-pyridinecarboxamide (often cataloged as Sorafenib Impurity 09 or 12) is a critical synthetic intermediate and a monitored process impurity in the manufacturing of multikinase inhibitors like Sorafenib[1]. Synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-N-methylpicolinamide and phenol, the crude reaction mixture typically contains unreacted precursors, residual phenol, and inorganic salts.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. The methodologies below focus on the physicochemical causality behind each purification step, ensuring you can reliably isolate the target compound to >99% purity[2].

ReactionPathway SM1 4-Chloro-N-methyl- 2-pyridinecarboxamide Base Base (K2CO3) Solvent (DMF) SM1->Base SM2 Phenol (Excess) SM2->Base Target N-Methyl-4-phenoxy- 2-pyridinecarboxamide Base->Target SNAr Reaction Impurity1 Unreacted Phenol (Impurity) Base->Impurity1 Residual Impurity2 Unreacted Chloride (Impurity) Base->Impurity2 Incomplete Conversion

Mechanistic pathway of SNAr synthesis and associated residual impurities.

Section 1: Troubleshooting & FAQs

Issue 1: Co-elution with 4-chloro-N-methylpicolinamide during silica gel chromatography.

  • Q: Why does my product co-elute with the starting material, and how can I resolve this?

  • Causality: The polarity difference between the chlorine atom and the phenoxy group on the pyridine ring is minimal in standard non-polar/polar solvent mixtures (like Hexane/Ethyl Acetate). Furthermore, the basic pyridine nitrogen interacts with acidic silanol groups on the silica gel, causing peak tailing and fraction overlap.

  • Solution: Shift the mobile phase to a Dichloromethane/Methanol (CH₂Cl₂/MeOH) system. Literature and field data indicate that a 30:1 CH₂Cl₂/MeOH gradient effectively resolves the phenoxy derivative from the chloro-precursor by leveraging hydrogen-bonding dynamics[3].

Issue 2: Persistent Phenol Contamination.

  • Q: I am detecting significant phenol contamination in my final NMR. How do I remove it without losing the target carboxamide?

  • Causality: Phenol is typically used in excess to drive the SNAr reaction to completion. Because phenol is weakly acidic (pKa ~10) and the target compound is weakly basic, neutral aqueous workups will leave phenol partitioned in the organic layer.

  • Solution: Implement a rigorous alkaline wash. Washing the organic layer with 1M NaOH shifts the pH > 12, converting phenol entirely to water-soluble sodium phenoxide. The target pyridinecarboxamide remains safely in the organic phase.

Issue 3: Oiling Out During Crystallization.

  • Q: My compound is "oiling out" (forming a syrup) instead of forming crystals. What is causing this?

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when the solvent evaporates too rapidly. This creates a supersaturated state where trace impurities act as plasticizers, preventing crystal lattice formation.

  • Solution: Transition to an anti-solvent crystallization strategy using an Ethyl Acetate/Heptane binary system. Dissolve the crude in minimal hot Ethyl Acetate, cool slowly to room temperature to bypass the nucleation energy barrier, and add Heptane dropwise until slight turbidity is observed.

Section 2: Quantitative Data & Parameters

Table 1: Physicochemical & Chromatographic Properties

Property / ParameterValue / ConditionScientific Rationale
Molecular Weight 228.25 g/mol Target verification via LC-MS[4].
Optimal Extraction Solvent Ethyl Acetate (EtOAc)High solubility for target; immiscible with alkaline aqueous phases[5].
Alkaline Wash 1M NaOH (pH > 12)Deprotonates phenol (pKa 10) for aqueous removal.
Flash Chromatography Eluent CH₂Cl₂ : MeOH (30:1)Provides optimal ΔRf between target and chloro-precursor[3].
Crystallization System EtOAc / HeptaneBalances solubility (EtOAc) with controlled precipitation (Heptane).

Section 3: Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure maximum purity and yield.

PurificationWorkflow Crude Crude Reaction Mixture AlkalineWash Alkaline Extraction (1M NaOH / EtOAc) Crude->AlkalineWash AqueousPhase Aqueous Phase (Sodium Phenoxide) AlkalineWash->AqueousPhase Removes Phenol OrganicPhase Organic Phase (Target + Precursor) AlkalineWash->OrganicPhase Chromatography Flash Chromatography (Silica, CH2Cl2/MeOH) OrganicPhase->Chromatography PrecursorWaste Early Fractions (Precursor) Chromatography->PrecursorWaste Elutes First TargetFractions Target Fractions (Product) Chromatography->TargetFractions Elutes Second Crystallization Recrystallization (EtOAc/Heptane) TargetFractions->Crystallization PureProduct Pure Product (>99% Purity) Crystallization->PureProduct Removes Trace Impurities

Step-by-step purification workflow from crude mixture to isolated product.

Protocol 1: Alkaline Liquid-Liquid Extraction (Phenol Removal)
  • Dilution: Dilute the crude DMF reaction mixture with 5 volumes of Ethyl Acetate (EtOAc)[5].

  • Quench & Wash: Add an equal volume of 5% aqueous LiCl solution to pull the DMF solvent into the aqueous phase. Separate the layers.

  • Alkaline Extraction: Wash the organic layer with 1M NaOH (3 x 0.5 volumes).

    • Self-Validation Check: The aqueous layer now contains sodium phenoxide. Acidifying a small aliquot of this aqueous waste to pH 2 should immediately precipitate phenol.

  • Neutralization: Wash the organic layer with saturated brine (1 x 0.5 volumes) to restore a neutral pH[5].

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% CH₂Cl₂.

  • Loading: Dissolve the crude extract in a minimal amount of CH₂Cl₂ and load it evenly onto the column head.

  • Elution: Begin elution with 100% CH₂Cl₂. Gradually introduce Methanol to reach a final 30:1 CH₂Cl₂/MeOH isocratic ratio[3].

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The unreacted 4-chloro-N-methylpicolinamide elutes slightly faster than the target N-methyl-4-phenoxypyridine-2-carboxamide.

  • Concentration: Pool the target fractions and evaporate to yield a solid residue.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Suspend the chromatographed residue in minimal hot EtOAc (approx. 60°C) until complete dissolution is achieved.

  • Cooling: Remove from heat and allow the solution to cool to 25°C at a controlled rate of ~0.5°C/min.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while stirring vigorously until the solution becomes slightly turbid.

  • Aging: Stir the turbid solution at room temperature for 2 hours to allow robust crystal lattice formation, preventing the compound from oiling out.

  • Isolation: Filter the white to off-white crystals under vacuum, wash with cold Heptane, and dry in a vacuum oven at 45°C for 12 hours.

    • Self-Validation Check: Final purity should be >99.0% by UPLC/HPLC, confirming the removal of genotoxic or process impurities[6].

References

  • [4] MolCore. "2004659-85-0 | N-Methyl-4-phenoxy-2-pyridinecarboxamide". URL:

  • [5] Benchchem. "An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate". URL:

  • [2] Google Patents. "WO2009111061A1 - Process for the preparation of sorafenib and salts thereof". URL:

  • [3] PMC, NIH. "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives". URL:

  • [1] ChemicalBook. "N-methyl-4-phenoxypyridine-2-carboxamide | 2004659-85-0". URL:

  • [6] Open Access Journal of International (OAJI). "Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method". URL:

Sources

Optimization

Troubleshooting ether formation in pyridine carboxamide reactions

Welcome, Scientists and Innovators, This guide is your dedicated resource for navigating a common but often perplexing challenge in synthetic chemistry: the unwanted formation of ether byproducts during pyridine carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Scientists and Innovators,

This guide is your dedicated resource for navigating a common but often perplexing challenge in synthetic chemistry: the unwanted formation of ether byproducts during pyridine carboxamide reactions. As a Senior Application Scientist, I've seen how this side reaction can derail timelines and compromise yields. This center is designed to provide not just solutions, but a deep, mechanistic understanding of the problem, empowering you to optimize your syntheses with precision and confidence.

Here, we will dissect the root causes of ether formation, explore preventative strategies, and provide field-proven protocols to ensure your target amide is the major product, not a persistent impurity.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize a pyridine carboxamide, but I'm isolating a significant ether byproduct. What is happening?

A1: You are likely encountering a competing O-alkylation or O-acylation reaction that rivals your desired N-acylation (amide bond formation). There are two primary mechanistic scenarios where this occurs:

  • Williamson-Type Ether Synthesis: This is the most common cause, especially if your pyridine starting material contains a hydroxyl group (a pyridinol) or if your reaction contains residual alcohol (e.g., from the solvent or as a functional group on another reagent). Under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide or phenoxide ion. This ion can then attack an electrophilic carbon source—such as your alkyl halide starting material or even a reactive intermediate—to form an ether.[1][2][3] This reaction is a classic SN2 substitution and is most efficient with primary alkyl halides.[1][3]

  • Ambident Nucleophilicity of the Amide: The amide functional group itself has two nucleophilic sites: the nitrogen and the oxygen. While N-acylation is thermodynamically favored, O-acylation or O-alkylation of the amide oxygen can occur under certain conditions to form an isoimide or an imino ether, respectively. This is less common but can be promoted by certain coupling reagents or hard electrophiles.

The diagram below illustrates the competition between the desired amide formation and the undesired ether formation pathway when a hydroxyl-substituted pyridine carboxylic acid is used.

Reaction_Pathways Start Hydroxypyridine Carboxylic Acid + Amine (R2-NH2) + Alkyl Halide (R1-X) Base Base (e.g., K2CO3, NaH) Start->Base Deprotonation CouplingAgent Coupling Agent (e.g., EDC, HATU) Start->CouplingAgent Activation Alkoxide Pyridin-alkoxide Intermediate Base->Alkoxide ActivatedAcid Activated Acyl Intermediate CouplingAgent->ActivatedAcid EtherProduct Undesired Byproduct: Ether-linked Pyridine Alkoxide->EtherProduct S(N)2 Attack on R1-X AmideProduct Desired Product: Pyridine Carboxamide ActivatedAcid->AmideProduct Nucleophilic Attack by R2-NH2

Caption: Competing N-Acylation and O-Alkylation Pathways.

Q2: What specific reaction conditions favor this unwanted ether formation?

A2: Ether formation is not random; it is a direct consequence of your chosen reaction parameters. Key factors include:

  • Strong Bases: Using an excessively strong base (like NaH or KH) or a large excess of a weaker base can fully deprotonate any available hydroxyl groups, dramatically increasing the concentration of the competing alkoxide nucleophile.[1]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent for SN2 reactions because they solvate cations well but leave anions (like your alkoxide nucleophile) relatively "bare" and highly reactive.[4]

  • High Temperatures: Increased temperature often accelerates the rate of SN2 reactions, potentially favoring the Williamson ether synthesis pathway, especially if the desired amidation is sluggish.[1]

  • Presence of Alcohols: Using an alcohol as a solvent or having it present as an impurity provides a source of competing nucleophiles. In the presence of a base, these alcohols will form alkoxides.

  • Choice of Leaving Group: For Williamson-type reactions, the reactivity order for the alkylating agent is R-I > R-Br > R-Cl.[1] If you are using a highly reactive alkyl iodide, the rate of O-alkylation can be significantly enhanced.

Q3: Are certain amide coupling reagents more prone to causing ether formation?

A3: Yes, the choice of coupling reagent is critical. The primary role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a good leaving group, creating a reactive acyl intermediate.[5][6] However, the nature of this intermediate and the reaction byproducts can influence side reactions.

  • Carbodiimides (DCC, EDC): When used with an activating agent like 4-(Dimethylamino)pyridine (DMAP), O-acylation can be facilitated. DMAP can act as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate.[7] If an alcohol or pyridinol is present, it can attack this intermediate.

  • Phosphonium (BOP, PyBOP) & Uronium/Aminium (HATU, HBTU) Reagents: These are generally highly efficient and fast, which can be advantageous.[8][9] By rapidly consuming the carboxylic acid to form the active ester, they can minimize the time available for side reactions. HATU, in particular, is known for high coupling rates with reduced side reactions.[8] However, all coupling reactions require careful control of stoichiometry and base addition.

Q4: How can I reliably detect and characterize the ether byproduct?

A4: A multi-pronged analytical approach is best for unambiguous identification.

  • Thin-Layer Chromatography (TLC): The ether byproduct will typically have a different polarity (often less polar) than the desired amide and the starting carboxylic acid, resulting in a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. You will be able to separate the components of your reaction mixture and obtain the exact mass of the byproduct. The expected mass of the ether will differ from your product by a predictable amount based on the alkyl group that was added and the amine that was omitted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for characteristic signals of the alkyl group attached to the oxygen (e.g., a triplet and quartet for an ethyl ether). You will also see the disappearance of the acidic -OH proton from the starting material and the absence of the N-H proton signal expected for your amide (unless it's a tertiary amide).

    • ¹³C NMR: The carbon attached to the ether oxygen will show a characteristic downfield shift (~55-75 ppm).

Troubleshooting Guides & Optimization Strategies

Use this decision tree to diagnose and solve the issue of ether formation in your reaction.

Troubleshooting_Workflow A Ether Byproduct Detected by LC-MS/NMR? C YES A->C YES D NO A->D NO (Problem Solved) B Is a hydroxyl-pyridine or alcohol present? E YES B->E F NO (Re-evaluate structure. Consider isoimide) B->F C->B Sol1 Strategy 1: Modify Base & Solvent - Use a weaker, non-nucleophilic base (e.g., DIPEA). - Use exactly 1.0-1.1 eq. of base. - Switch to a non-protic solvent (e.g., CH2Cl2, THF). E->Sol1 Implement First Sol4 Strategy 4: Optimize Coupling Protocol - Switch to a high-efficiency reagent like HATU. - Lower the reaction temperature to 0 °C. - Ensure strictly anhydrous conditions. F->Sol4 Sol2 Strategy 2: Change Reagent Order - Pre-activate the carboxylic acid with the coupling reagent BEFORE adding the amine and base. Sol1->Sol2 If issue persists Sol3 Strategy 3: Protect the Hydroxyl Group - Protect the -OH as a TBDMS or MOM ether before the coupling reaction. Sol2->Sol3 For stubborn cases

Caption: Troubleshooting Decision Tree for Ether Formation.

Data Summary: Influence of Reaction Parameters

The following table summarizes how to adjust key parameters to disfavor the formation of ether byproducts.

ParameterCondition Favoring Ether ByproductRecommended Change to Favor Amide ProductRationale
Base Strong (NaH, KH), >1.5 equivalentsWeaker, non-nucleophilic (DIPEA, NMM), 1.0-1.2 equivalentsMinimizes deprotonation of incidental alcohols or hydroxyl groups, reducing competing nucleophile concentration.[1][8]
Solvent Polar Aprotic (DMF, DMSO)Non-polar Aprotic (DCM, THF, Toluene)Reduces the reactivity of anionic nucleophiles (alkoxides) that lead to ether formation.[4]
Temperature > Room Temperature (e.g., 50-100 °C)0 °C to Room TemperatureSlows down the rate of competing SN2 O-alkylation, which often has a higher activation energy than amidation.
Reagent Order All reagents mixed at oncePre-activation of carboxylic acid before amine/base additionForms the reactive acyl intermediate quickly, allowing it to be trapped by the desired amine before it can participate in side reactions.[10]

Experimental Protocols

Protocol 1: Optimized Amide Coupling Using HATU to Minimize O-Alkylation

This protocol is designed for coupling a pyridine carboxylic acid with an amine, prioritizing conditions that suppress O-alkylation.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Initial Mixture: To a round-bottom flask, add the pyridine carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. You are forming the activated OAt-ester in this step.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.0 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the activated ester and formation of the amide product.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as appropriate.

Protocol 2: Diagnostic Test for Williamson Ether Synthesis Susceptibility

If you suspect a hydroxyl group on your pyridine ring is the culprit, this simple diagnostic test can confirm it.

Materials:

  • Hydroxyl-substituted pyridine starting material (1.0 eq)

  • Alkyl halide used in your main reaction (e.g., ethyl iodide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous DMF

Procedure:

  • Setup: In a small vial, combine the hydroxyl-pyridine starting material (1.0 eq) and K₂CO₃ (1.5 eq).

  • Solvent: Add anhydrous DMF and stir for 5 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq).

  • Reaction: Stir the mixture at 50 °C for 2-4 hours.

  • Analysis: Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS.

  • Interpretation: If you observe a new peak with the mass corresponding to your O-alkylated starting material, it confirms that this side reaction is highly probable under your original amide coupling conditions, especially if a strong base is used. This result strongly indicates the need for a protecting group strategy (Strategy 3 in the workflow).

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies and protocols, you can effectively eliminate ether formation and achieve high yields of your desired pyridine carboxamide product.

References

  • Funasaka, S., Kato, K., & Mukaiyama, T. (n.d.). Highly Efficient Method for the Synthesis of Carboxamides from Carboxylic Acids and Amines Using Pyridine-3-sulfonyl Chloride (3-PSC). The Kitasato Institute.
  • BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Coupling Reagents. (n.d.). ResearchGate.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning.
  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. (n.d.). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • BenchChem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O'-Di(2-pyridyl) thiocarbonate. (2000). Collect. Czech. Chem. Commun., 65.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Temperature in Phenoxypyridine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, intractable side products, or degraded catalysts during the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, intractable side products, or degraded catalysts during the synthesis of phenoxypyridine derivatives.

Temperature optimization is rarely a simple matter of "heating until the reaction is done." The thermal energy applied dictates whether your reaction follows the desired kinetic pathway (e.g., Meisenheimer complex formation) or falls into thermodynamic sinks (e.g., solvent degradation, ether cleavage). This guide synthesizes field-proven insights to help you troubleshoot and optimize your workflows.

Section 1: Diagnostic Q&A – Mechanistic Troubleshooting

Q1: My SNAr reaction between 4-chloropyridine and phenol yields <20% product at room temperature. Should I just boil it in DMF? A: No. Indiscriminately boiling the reaction in DMF (b.p. 153 °C) will likely ruin your yield. While increasing thermal energy is necessary to overcome the activation barrier of the addition-elimination mechanism, exceeding 120 °C in DMF with a strong base causes the solvent to decompose into dimethylamine and carbon monoxide. Dimethylamine is a highly nucleophilic secondary amine that will outcompete your phenoxide, yielding unwanted N,N-dimethylpyridin-amine side products. The Solution: Utilize a stepped temperature gradient. Deprotonate the phenol at 0 °C, add the halopyridine, and gradually heat to 80–100 °C. This provides the optimal balance of kinetic conversion and thermodynamic stability (1[1]).

Q2: I am trying to couple an unactivated 3-bromopyridine with a phenol. SNAr is failing even at 120 °C. What is the alternative? A: 3-halopyridines lack the strong electron-withdrawing resonance stabilization provided by the pyridine nitrogen at the ortho (2-) and para (4-) positions. The nitrogen cannot stabilize the negative charge of the Meisenheimer intermediate, making them notoriously poor substrates for standard SNAr. Pushing the temperature higher will only cause substrate degradation. The Solution: Switch to a Copper-Catalyzed Ullmann-type condensation. This mechanism relies on oxidative addition/reductive elimination rather than nucleophilic addition. Typical optimized conditions require heating to 100–140 °C in DMF or dioxane with CuI and a base like K2CO3 (2[2]).

Q3: Can I perform these syntheses at lower temperatures to avoid side reactions entirely? A: Yes, if you leverage specific solvent systems or highly activated substrates. Recent process chemistry advancements demonstrate that aqueous SNAr reactions can proceed efficiently at much lower temperatures (e.g., 45 °C) without surfactants. This works because the hydrophobic effect drives the organic substrates into localized micro-droplets, drastically increasing their effective molarity (3[3]). Furthermore, optimizing the base (e.g., using Cs2CO3) can allow reactions to proceed cleanly at 40 °C for specific heterocyclic systems (4[4]).

Section 2: Quantitative Optimization Matrix

Use the following data table to select your baseline thermal parameters based on your substrate class.

Substrate ClassCoupling PartnerPreferred PathwayOptimal Temp RangePrimary High-Temp Failure Mode
2- or 4-Halopyridines Phenol + NaHSNAr80 °C – 100 °CDMF decomposition yielding dimethylamine adducts
3-Halopyridines Phenol + K2CO3Ullmann (CuI)100 °C – 140 °CProtodehalogenation / Catalyst deactivation
Polyfluoropyridines Phenol + Cs2CO3SNAr20 °C – 40 °CLoss of regiocontrol (poly-substitution)
2-Halopyridinium Salts Phenolate/ThiolateAqueous SNAr40 °C – 45 °CHydrolysis of the activated pyridinium species

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Visual and chemical cues are embedded to confirm the success of each mechanistic step before proceeding.

Protocol A: Temperature-Stepped SNAr (Synthesis of 4-Phenoxypyridine)

Causality: Stepping the temperature prevents the exothermic runaway of deprotonation and minimizes solvent-induced side reactions.

  • Phenoxide Generation: In a flame-dried flask under N2, suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C. Add phenol (1.1 eq) dropwise.

    • Self-Validation: Do not proceed until H2 gas evolution completely ceases and the solution becomes homogeneous. This visual cue confirms quantitative phenoxide formation and prevents unreacted NaH from degrading the halopyridine.

  • Electrophile Addition: Add 4-chloropyridine (1.0 eq) slowly at 0 °C.

    • Causality: Adding at 0 °C prevents localized thermal hot spots that can lead to premature ether cleavage or polymerization.

  • Thermal Activation: Gradually heat the reaction to 80–100 °C.

    • Causality: This specific temperature window provides sufficient energy to form the Meisenheimer complex without triggering the thermal decomposition of DMF into dimethylamine (1[1]).

  • Reaction Monitoring: Monitor by LC-MS. The target mass should dominate within 4-6 hours.

  • Quench and Workup: Cool to room temperature and quench with ice water to precipitate the product and solubilize the DMF.

Protocol B: High-Temperature Ullmann Condensation (Synthesis of 3-Phenoxypyridine)

Causality: 3-halopyridines cannot stabilize an SNAr intermediate. A Cu-catalyzed oxidative addition pathway is strictly required.

  • Catalyst Assembly: In a glovebox or under rigorous N2, combine 3-bromopyridine (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and anhydrous K2CO3 (2.0 eq) in dioxane.

    • Self-Validation: The mixture must remain pale/yellowish. A rapid shift to a deep green or blue color indicates oxygen ingress and the formation of inactive Cu(II) species, which will kill the catalytic cycle.

  • Thermal Activation: Heat the sealed vessel to 100–140 °C for 18 hours.

    • Causality: High thermal input is strictly required to drive the difficult oxidative addition of the unactivated C-Br bond to the Cu(I) center (2[2]).

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Self-Validation: The filtrate should be entirely free of insoluble copper salts. Failure to remove these salts here will cause intractable emulsions during the subsequent aqueous wash.

Section 4: Decision Logic Visualization

Use the following workflow to determine your optimal synthesis pathway and temperature parameters based on your starting materials.

Workflow Start Identify Halopyridine Substrate Activated 2- or 4-Halopyridine (Activated) Start->Activated Unactivated 3-Halopyridine (Unactivated) Start->Unactivated SNAr SNAr Pathway Base: NaH or Cs2CO3 Activated->SNAr Ullmann Ullmann Coupling Catalyst: CuI, Base: K2CO3 Unactivated->Ullmann TempSNAr Temp: 80-100 °C Monitor DMF degradation SNAr->TempSNAr Aqueous Aqueous SNAr Temp: 45 °C SNAr->Aqueous TempUllmann Temp: 100-140 °C Monitor dehalogenation Ullmann->TempUllmann

Decision tree for selecting phenoxypyridine synthesis pathways and optimal temperatures.

References

1.1 2.2 3.3 4.4

Sources

Optimization

Technical Support Center: N-Methyl-4-phenoxy-2-pyridinecarboxamide Purification

Welcome to the technical support center for the purification of N-Methyl-4-phenoxy-2-pyridinecarboxamide. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Methyl-4-phenoxy-2-pyridinecarboxamide. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, specifically the removal of unreacted phenol.

Frequently Asked Questions (FAQs)
Q1: What is the most efficient method to remove the bulk of unreacted phenol from my crude N-Methyl-4-phenoxy-2-pyridinecarboxamide product?

The most effective initial purification step is an acid-base liquid-liquid extraction .[1][2] This technique leverages the significant difference in acidity between your neutral amide product and the phenolic impurity.

Scientific Rationale: Phenol is weakly acidic (pKa ≈ 10), whereas N-Methyl-4-phenoxy-2-pyridinecarboxamide, as an amide, is essentially neutral. By washing your crude product (dissolved in a water-immiscible organic solvent) with an aqueous basic solution, such as sodium hydroxide (NaOH), you can deprotonate the phenol.[3]

  • Phenol (acidic, organic-soluble) + NaOH (base) → Sodium Phenoxide (ionic salt, water-soluble) + H₂O

The resulting sodium phenoxide salt is ionic and therefore highly soluble in the aqueous layer, while your neutral amide product remains preferentially dissolved in the organic layer.[4][5] This allows for a clean and efficient separation using a standard separatory funnel.

Q2: I've performed a basic wash, but analytical data (e.g., ¹H NMR, HPLC) still shows trace amounts of phenol. What are the recommended next steps for high-purity material?

For achieving high purity, especially for applications like drug development, a secondary purification step is often necessary. The two most common and effective methods are recrystallization and column chromatography .

  • Recrystallization: This is the preferred method for purifying solid compounds when impurities are present in small amounts.[6][7][8] The principle relies on selecting a solvent in which your product has high solubility at an elevated temperature but low solubility at cooler temperatures, while the impurity (phenol) remains soluble at cool temperatures or is present in such a small amount that it does not co-crystallize.[]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase.[10][11][12] Since phenol is more polar than your target amide due to its free hydroxyl group, it will adhere more strongly to a polar stationary phase like silica gel. Your less polar amide will travel through the column faster, allowing for its isolation in pure fractions.[11]

Q3: How do I choose the right purification strategy?

The optimal strategy depends on the scale of your reaction and the level of purity required. The following workflow and table summarize the decision-making process.

Purification_Workflow A Crude Product (Amide + Phenol) B Acid-Base Extraction (e.g., with aq. NaOH) A->B Bulk Phenol Removal C Purity Check (TLC, HPLC, NMR) B->C D Is Purity Sufficient? C->D E Final Product (>95% Pure) D->E Yes F Recrystallization (For solid products) D->F No G Column Chromatography (For trace impurities or oils) D->G No H Final Product (>99% Pure) F->H G->H

Caption: General purification workflow for N-Methyl-4-phenoxy-2-pyridinecarboxamide.

Table 1: Comparison of Purification Techniques

TechniquePrincipleProsConsBest For
Acid-Base Extraction Difference in acid/base properties.[2][3]Fast, inexpensive, high capacity, ideal for large scales.May not remove all trace impurities; emulsions can form.Removing the bulk of phenol (>1-2% impurity).
Recrystallization Differential solubility at varied temperatures.[7]Yields highly pure crystalline solids; cost-effective.Requires finding a suitable solvent system; some product loss is inevitable.Removing small amounts of impurities from a solid product.
Column Chromatography Differential adsorption to a stationary phase.[11][12]Excellent separation power for trace impurities; versatile.More time-consuming, requires larger solvent volumes, can be costly on a large scale.Final polishing step to achieve >99.5% purity; purifying oils.
Troubleshooting Guides
Issue 1: An emulsion formed during the acid-base extraction and the layers won't separate.

Cause: Emulsions are common when shaking solutions of different densities and polarities too vigorously, especially when basic solutions are used which can form soap-like micelles.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help break it apart.

Issue 2: My product does not crystallize during recrystallization.

Cause: This typically happens if the solution is not supersaturated upon cooling.

Solutions:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of your pure product to the cooled solution to act as a nucleation site.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can initiate crystal growth.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Add an Anti-Solvent: If your product is highly soluble even in the cold solvent, you can add a second solvent (an "anti-solvent") in which your product is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the cooled solution until it just begins to turn cloudy, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Detailed Experimental Protocols
Protocol 1: Phenol Removal via Acid-Base Extraction

This protocol details the removal of unreacted phenol from a solution of N-Methyl-4-phenoxy-2-pyridinecarboxamide in an organic solvent.

Extraction_Process Organic_Layer Organic Layer (Solvent + Amide + Phenol) Aqueous_Layer Aqueous Layer Organic_Layer_2 Organic Layer (Solvent + Amide) Aqueous_Layer_2 Aqueous Layer (Water + Sodium Phenoxide) start Step 1: Initial State NaOH + Add 1M NaOH(aq) + Shake & Vent cluster_1 cluster_1 NaOH->cluster_1

Caption: Visualization of the acid-base extraction process.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure. Close the stopcock and gently shake or invert the funnel for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Layers: Drain the lower aqueous layer (containing the sodium phenoxide). Note: Be sure to know which layer is aqueous and which is organic based on their densities.

  • Repeat: Repeat the wash (steps 2-5) one or two more times with fresh 1 M NaOH solution to ensure all phenol is removed.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual NaOH and break any emulsions.

  • Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified N-Methyl-4-phenoxy-2-pyridinecarboxamide.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the solid amide product after the bulk of phenol has been removed.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) to find one where it is highly soluble when hot and poorly soluble when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wang, R., et al. (2015). Separation of Phenolic Compounds from Coal Tar via Liquid–Liquid Extraction Using Amide Compounds. Industrial & Engineering Chemistry Research, 54(7), 2268-2274). ACS Publications. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Al-Naddaf, Q., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8099*. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004046039A1 - Extraction of phenol from wastewater.
  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • SmartLab Science. (2022, January 22). Amine and Amides Part 3 - Phenylamine and Phenol. YouTube. Retrieved from [Link]

  • UWSpace - University of Waterloo. (2021, October 14). Separation of Phenols and Aniline from Water Streams using Poly(ether-block-amide) Membranes. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5068-5081*. Retrieved from [Link]

  • Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US1942838A - Method of recovering amines and phenols from their aqueous solutions.
  • PubChem. (n.d.). 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Chemsrc. (2025, September 14). N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide. Retrieved from [Link]

  • Arkat USA. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC 2014 (iii) 154-169. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl-4-phenoxy-2-pyridinecarboxamide

Welcome to the technical support center for N-Methyl-4-phenoxy-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Methyl-4-phenoxy-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution.

I. Overview of Chemical Stability

N-Methyl-4-phenoxy-2-pyridinecarboxamide is a molecule of interest in medicinal chemistry.[1] Its structure, featuring a pyridinecarboxamide core, suggests that its stability in solution is susceptible to several factors, primarily pH, temperature, and light.[2][3] The core structure consists of a pyridine ring, an amide linkage, and a phenoxy ether linkage. The pyridine ring and amide group are potential sites for hydrolysis, especially under acidic or basic conditions. The phenoxy group is generally more stable but can be subject to oxidative degradation. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Methyl-4-phenoxy-2-pyridinecarboxamide in my experiments?

A1: The main factors influencing the stability of N-Methyl-4-phenoxy-2-pyridinecarboxamide in solution are pH, temperature, and exposure to light. Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the amide bond. Elevated temperatures can accelerate this degradation, and exposure to UV or visible light may induce photolytic degradation.[2]

Q2: I am seeing a gradual decrease in the concentration of my stock solution over time. What could be the cause?

A2: A gradual decrease in concentration of a stock solution, typically prepared in solvents like DMSO, is likely due to hydrolysis if any aqueous media is present, or thermal degradation if stored at elevated temperatures. It is crucial to store stock solutions at low temperatures (e.g., -20°C or -80°C) and to minimize the number of freeze-thaw cycles. For aqueous working solutions, degradation can be more rapid, and fresh preparation is recommended.

Q3: Can I expect degradation of the compound in my cell culture medium?

A3: Yes, degradation in cell culture medium is possible. Cell culture media are aqueous solutions typically maintained at 37°C and a physiological pH (around 7.4). Over the course of a multi-day experiment, hydrolysis of the amide linkage can occur. The rate of degradation will depend on the specific components of the medium and the duration of the experiment. It is advisable to determine the stability of the compound in your specific cell culture medium.

Q4: Are there any known degradation products I should be aware of?

A4: While specific degradation products for N-Methyl-4-phenoxy-2-pyridinecarboxamide are not extensively documented in publicly available literature, hydrolysis of the amide bond would likely yield 4-phenoxypyridine-2-carboxylic acid and methylamine. Other degradation pathways, such as cleavage of the ether linkage, could also occur under more strenuous conditions.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments Degradation of the compound in stock or working solutions.1. Prepare fresh stock and working solutions before each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Perform a stability study of your compound under your specific experimental conditions (see Section IV).
Loss of biological activity over time The compound is degrading into inactive or less active products.1. Confirm the purity and integrity of your compound using an appropriate analytical method like HPLC before use.[4] 2. If degradation is confirmed, adjust experimental protocols to minimize exposure to harsh conditions (e.g., shorter incubation times, protection from light).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2] 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradants.[5]

IV. Experimental Protocols

The following protocols are designed to assess the stability of N-Methyl-4-phenoxy-2-pyridinecarboxamide in solution. These are adapted from established methodologies for structurally similar compounds.[2]

Forced Degradation (Stress Testing) Protocol

This study is designed to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of N-Methyl-4-phenoxy-2-pyridinecarboxamide at 1 mg/mL in a suitable solvent (e.g., DMSO).

  • For each stress condition, dilute the stock solution in the respective stress medium to a final concentration of 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 7 days. Dissolve in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound in a quartz cuvette to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[6] A dark control should be kept under the same conditions but protected from light.

3. Analysis:

  • Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Working 100 µg/mL Working Solutions Stock->Working Acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) Working->Acid Base Base Hydrolysis (0.1M NaOH, 60°C, 8h) Working->Base Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Working->Oxidative Thermal Thermal Degradation (Solid, 80°C, 7d) Working->Thermal Photo Photostability (ICH Q1B Guidelines) Working->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier) is commonly used.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

HPLC_Method_Development cluster_components Key Components cluster_validation Validation Parameters center HPLC Method Column C18 Column center->Column MobilePhase Acetonitrile/Water Gradient center->MobilePhase Detector UV Detector center->Detector Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision

Caption: Key Aspects of HPLC Method Development.

V. Data Interpretation

The stability of N-Methyl-4-phenoxy-2-pyridinecarboxamide can be quantified by calculating the percentage of the compound remaining after exposure to stress conditions.

Stress Condition Expected Outcome Interpretation
Acid/Base Hydrolysis Significant degradationSusceptible to pH-mediated hydrolysis. Avoid extreme pH in formulations and experimental buffers.
Oxidative Degradation Moderate to low degradationThe phenoxy moiety may be susceptible to oxidation. Consider using antioxidants in formulations if necessary.
Thermal Degradation Degradation dependent on temperature and durationIndicates the need for controlled temperature storage for both solid material and solutions.
Photostability Potential for degradationIf photolabile, protect solutions from light during preparation, storage, and experiments.

VI. References

  • Effect of temperature (a), pH (b) and metal ions (c) on NMP degradation efficiency. (n.d.). ResearchGate. Retrieved from [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). AGU. Retrieved from [Link]

  • 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Photostability of Organic Molecules in Circumstellar Environment. (n.d.). SAO/NASA Astrophysics Data System. Retrieved from [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024). MDPI. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2011). MDPI. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up of N-Methyl-4-phenoxy-2-pyridinecarboxamide Production

Welcome to the technical support center for the production of N-Methyl-4-phenoxy-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of N-Methyl-4-phenoxy-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the laboratory to pilot and production scales. We will address common challenges with scientifically grounded explanations and provide actionable troubleshooting strategies.

Overview of the Synthetic Pathway

The most common and industrially viable route to N-Methyl-4-phenoxy-2-pyridinecarboxamide involves a two-step process starting from 4-chloropyridine-2-carboxylic acid. The key transformation is the formation of an amide bond, a reaction class that is fundamental in pharmaceutical manufacturing but presents significant scale-up challenges.[1][2]

The synthesis proceeds as follows:

  • Nucleophilic Aromatic Substitution (SNAr): 4-chloropyridine-2-carboxylic acid reacts with phenol under basic conditions to form 4-phenoxypicolinic acid.

  • Amide Coupling: The resulting carboxylic acid is activated and then reacted with methylamine to yield the final product, N-Methyl-4-phenoxy-2-pyridinecarboxamide.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Amide Coupling 4-chloropyridine-2-carboxylic_acid 4-chloropyridine- 2-carboxylic acid 4-phenoxypicolinic_acid 4-phenoxypicolinic acid 4-chloropyridine-2-carboxylic_acid->4-phenoxypicolinic_acid DMF, Heat Phenol Phenol, Base (e.g., K2CO3) Acid_Activation Acid Activation (e.g., SOCl2 or Coupling Reagent) 4-phenoxypicolinic_acid->Acid_Activation Final_Product N-Methyl-4-phenoxy- 2-pyridinecarboxamide Acid_Activation->Final_Product Methylamine Methylamine (CH3NH2) Methylamine->Final_Product Troubleshooting_Workflow Start Low Yield or High Impurity Detected in Amide Coupling Check_Activation Verify Complete Acid Activation (e.g., via Me-ester formation) Start->Check_Activation Activation_OK Activation Complete? Check_Activation->Activation_OK Check_Reagents Analyze Coupling Reagent Purity and Amine Quality Reagents_OK Reagents Meet Spec? Check_Reagents->Reagents_OK Review_Conditions Review Process Conditions: Temp, Addition Rate, Mixing Conditions_OK Conditions Optimal? Review_Conditions->Conditions_OK Activation_OK->Check_Reagents Yes Optimize_Activation Optimize Activation: - Add cat. DMF for SOCl2 - Increase reagent stoichiometry Activation_OK->Optimize_Activation No Reagents_OK->Review_Conditions Yes Source_New_Reagents Source High-Purity Reagents Reagents_OK->Source_New_Reagents No Optimize_Process Optimize Process: - Lower Temperature - Slow Addition - Add HOBt (if using EDC) Conditions_OK->Optimize_Process No End Process Optimized Conditions_OK->End Yes Optimize_Activation->Check_Activation Source_New_Reagents->Check_Reagents Optimize_Process->Review_Conditions

Caption: Troubleshooting workflow for common scale-up issues in amide coupling.

Key Process Parameters and Optimization

Successful scale-up requires rigorous control over Critical Process Parameters (CPPs).

ParameterLab Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
Reaction Temperature 0-25°C0-15°CThe surface-area-to-volume ratio decreases at scale, making heat removal less efficient. A lower starting temperature provides a larger buffer to absorb the reaction exotherm. A thorough thermal hazard assessment is crucial. [3]
Reagent Addition Time 10-15 min2-4 hoursSlowing the addition of the activating agent or methylamine prevents localized "hot spots" and minimizes impurity formation. [4]
Agitator Speed 200-300 RPM80-120 RPMThe goal is to maintain good mixing without excessive shear, which can affect crystallization. Tip speed is a more scalable parameter than RPM.
Quench/Workup Fast addition to ice/waterSlow, controlled addition of reaction mixture to a cooled quench solution.A large-scale quench is also highly exothermic and requires careful control to prevent boiling or pressure buildup.

Experimental Protocol: Aqueous Workup

This protocol is designed to remove common process-related impurities after the amide coupling reaction.

Objective: To purify the crude product stream by removing unreacted starting materials and coupling agent byproducts.

Procedure:

  • Cool the completed reaction mixture to 10-15°C.

  • Slowly transfer the reaction mixture to a separate vessel containing a 1M solution of hydrochloric acid (HCl). Maintain the temperature of the quench vessel below 25°C.

    • Scientific Rationale: A dilute acid wash will protonate and extract any unreacted methylamine and other basic impurities (e.g., DIPEA, if used). [5]3. Separate the organic and aqueous layers.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Scientific Rationale: This basic wash will deprotonate and remove any unreacted 4-phenoxypicolinic acid and acidic additives like HOBt. [5]5. Separate the layers.

  • Wash the organic layer with brine (saturated NaCl solution).

    • Scientific Rationale: This wash helps to remove residual water and break up any emulsions formed in the previous steps.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Methyl-4-phenoxy-2-pyridinecarboxamide for subsequent crystallization.

References

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online Forum]. Available at: [Link]

  • DeAngelis, A., et al. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development. Available at: [Link]

  • Narayan, S., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • Google Patents. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. US20080262236A1.
  • MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Available at: [Link]

  • ACS Publications. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Available at: [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? [Online Forum]. Available at: [Link]

  • ACS Publications. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubChem. (n.d.). 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide. Available at: [Link]

  • MDPI. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.... Available at: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Coordination Chemistry of N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide with Palladium and Ruthenium Salts. Available at: [Link]

  • David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Science Publishing Group. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Available at: [Link]

  • Fiveable. (2025). N-substituted Amides Definition. Available at: [Link]

  • Chemguide. (n.d.). the preparation of amides. Available at: [Link]

  • Google Patents. (1982). Process for the preparation of 4-phenoxyphenols. US4355189A.
  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454891A1.
  • MDPI. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. (1982). Process for the preparation of 4-phenoxy-phenols. US4355186A.

Sources

Troubleshooting

Technical Support Center: 4-Chloropicolinamide Coupling Optimization

Current Status: Operational Ticket ID: #4CL-PIC-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview Welcome to the technical support hub for 4-chloropicolinamide der...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #4CL-PIC-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Welcome to the technical support hub for 4-chloropicolinamide derivatives. This scaffold is a critical intermediate in medicinal chemistry (e.g., Sorafenib analogs), but it presents a unique "reactivity paradox":

  • The Trap: The pyridine nitrogen and electron-withdrawing carbonyl group at C2 activate the C4-chloride, making it highly susceptible to unwanted Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Challenge: You must activate the carboxylic acid for amide coupling without triggering the displacement of the chlorine atom by your amine nucleophile.

Decision Logic & Reaction Pathways

The following diagram illustrates the kinetic competition between the desired amide coupling and the fatal


 side reaction.

G cluster_0 Reaction Zone Start 4-Chloropicolinic Acid Activation Activated Species (O-Acyl / Anhydride) Start->Activation Coupling Agent (T3P/HATU) Product DESIRED PRODUCT (4-Chloropicolinamide) Activation->Product Path A: Attack at C=O (Kinetic Control) Impurity CRITICAL FAILURE (4-Amino-picolinamide) Activation->Impurity Path B: Attack at C4-Cl (S_NAr - Thermal/Base driven) Amine Amine Nucleophile (R-NH2) Amine->Product Amine->Impurity

Figure 1: Reaction pathway divergence. Path A represents the desired amide bond formation. Path B represents the irreversible loss of the chlorine atom via


, often caused by high temperatures or aggressive bases.

Troubleshooting Guides (SOPs)

Issue #1: "I am observing significant des-chloro or 4-amino impurities."

Diagnosis: The amine is attacking the C4 position instead of the carbonyl. This is common when using aggressive coupling agents (HATU) or strong bases (TEA) at elevated temperatures.

Technical Resolution: The 4-position of picolinic acid is electronically deficient. To prevent


, you must ensure the rate of carbonyl attack (

) is significantly faster than ring attack (

).

Protocol: The T3P Advantage Propylphosphonic anhydride (T3P) is the superior reagent for this scaffold. It activates the acid in a cyclic transition state that is highly chemoselective for the amine, minimizing side reactions.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).[1] Avoid DMF if possible (promotes

    
     due to polarity).
    
  • Base: Pyridine (3-5 equiv) or N-Methylmorpholine (NMM). Avoid TEA or DIPEA if

    
     is observed; Pyridine acts as both base and acyl-transfer catalyst.
    
  • Temperature:

    
     to 
    
    
    
    . Do not heat.
  • Stoichiometry: 1.0 equiv Acid : 1.1 equiv Amine : 1.5 equiv T3P (50% in EtOAc).

Why this works: T3P allows for a "clean" activation that does not generate a highly electrophilic uronium species (like HATU does), reducing the electron demand on the ring and preserving the C-Cl bond [1].

Issue #2: "The reaction stalls or yields are low."

Diagnosis: The picolinic acid is zwitterionic and electron-deficient, making it a poor nucleophile for activation.

Comparative Reagent Data: | Reagent | Reactivity Profile | Risk of


 | Epimerization Risk | Recommended? |
| :--- | :--- | :--- | :--- | :--- |
| HATU  | Very High | High  | High | Only for unreactive amines |
| EDC/HOBt  | Moderate | Moderate | Moderate | Acceptable, but slow |
| SOCl₂  | Extreme | Critical  | N/A | NO  (Hydrolysis of Cl likely) |
| T3P  | High (Chemoselective) | Low  | Very Low  | YES (Standard)  |

Protocol: Mixed Anhydride Method (Alternative) If T3P is unavailable, use the Isobutyl Chloroformate (IBCF) method at strictly low temperatures.

  • Dissolve Acid in THF/NMM at -15°C .

  • Add IBCF (1.05 equiv). Stir 15 min.

  • Add Amine. Warm to RT slowly. Note: The low temperature is non-negotiable to prevent attack on the chlorine.

Issue #3: "Palladium Catalyst Poisoning (Buchwald Coupling)."

Context: This applies if you are using the 4-chloropicolinamide as a substrate for cross-coupling. Diagnosis: The pyridine nitrogen coordinates to the Palladium center, shutting down the catalytic cycle.

Technical Resolution:

  • Ligand Choice: Use bulky, electron-rich phosphines like Xantphos or BrettPhos . The steric bulk prevents the pyridine N from binding to the metal center.

  • Pre-catalysts: Use Pd(II) precatalysts (e.g., Xantphos Pd G4 ) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures the active species is formed before the pyridine can poison the metal.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) to make the acid chloride first? 
A: Proceed with extreme caution.  Converting 4-chloropicolinic acid to the acid chloride often leads to self-reaction or hydrolysis of the C4-Cl bond upon workup. If you must, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, and react immediately. Do not store the acid chloride.

Q: My product is water-soluble and I'm losing it during workup. A: Picolinamides are often amphiphilic.

  • Fix: Avoid aqueous washes if possible. If using T3P, the byproducts are water-soluble, but if your product is too, simply filter the reaction mixture (if in EtOAc) through a silica plug or use n-Butanol for extraction.

Q: Why is the order of addition important? A: Adding the activating agent (HATU/T3P) to the acid before the amine allows the active ester to form. If you mix Acid + Amine + Base first, the amine may begin attacking the C4-Cl position (via


) before the carboxylate is activated, especially if the activation is slow.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, vol. 13, no.[2][3] 19, 2011, pp. 5048–5051.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

  • Patterson, A. W., et al. "Protection of the Pyridine Nitrogen to Minimize Side Reactions." Journal of Organic Chemistry, vol. 74, 2009. (Contextual grounding on pyridine reactivity).
  • Sigma-Aldrich Technical Library. "4-Chloropicolinamide Product Specification and Handling."

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4-chloropicolinamide and all reagents before proceeding.

Sources

Optimization

Technical Support Center: Recrystallization of N-Methyl-4-phenoxy-2-pyridinecarboxamide

Case ID: REC-PYR-042 Status: Active Subject: Solvent Selection & Purification Protocol for 4-Phenoxy-picolinamide Derivatives[1][2][3] Executive Summary This guide addresses the purification of N-Methyl-4-phenoxy-2-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-PYR-042 Status: Active Subject: Solvent Selection & Purification Protocol for 4-Phenoxy-picolinamide Derivatives[1][2][3]

Executive Summary

This guide addresses the purification of N-Methyl-4-phenoxy-2-pyridinecarboxamide and its close structural analogs (e.g., the Sorafenib intermediate 4-(4-aminophenoxy)-N-methylpicolinamide).[2][3]

Based on the physicochemical properties of the picolinamide scaffold (hydrogen bond donor/acceptor amide motif + lipophilic phenoxy ether), Ethanol (EtOH) is the primary recommended solvent for single-solvent recrystallization. For higher purity requirements or difficult oils, a Solvent/Anti-Solvent system using Ethyl Acetate/Heptane is the validated alternative.

Part 1: Solvent Selection Matrix

The following table summarizes solvent suitability based on polarity matching and literature precedents for picolinamide derivatives.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (95% or Abs.) Primary SolventHigh (Recommended) Excellent solubility at reflux; poor solubility at

.[1][2][3] Validated in literature for 4-phenoxy-picolinamide derivatives [1].[2][3][4]
Ethyl Acetate (EtOAc) Primary SolventMedium-High Good for removing polar impurities.[2][3] May require an anti-solvent (Heptane) for maximum yield.
Methanol (MeOH) Primary SolventMedium Often too soluble even at cold temperatures.[1] Risk of transamidation if catalyzed by trace base/acid over long reflux.
Water Anti-SolventHigh Excellent anti-solvent when paired with Ethanol or DMSO.[1][2] Caution: Ensure pH is neutral to prevent hydrolysis of the amide.
Heptane / Hexane Anti-SolventHigh Ideal for inducing precipitation from EtOAc or DCM solutions.[2]
DCM / Chloroform SolventLow Generally too soluble at room temperature; difficult to crystallize from directly.[1][2] Use only for initial extraction.

Part 2: Validated Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude solids with >85% initial purity.[2][3]

  • Preparation: Place crude N-Methyl-4-phenoxy-2-pyridinecarboxamide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (start with 5 mL per gram of solid). Heat to reflux (

    
    ).
    
    • Checkpoint: If solid remains, add hot Ethanol in 1 mL increments until fully dissolved.

  • Hot Filtration (Critical): If insoluble black specks (inorganic salts or polymerized tars) remain, filter the hot solution rapidly through a pre-warmed glass funnel or Celite pad.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Why? Rapid cooling traps impurities and leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[2][3]

  • Crystallization: Once at RT, move the flask to an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white/off-white crystals via vacuum filtration. Wash with cold Ethanol.[3]

  • Drying: Dry under vacuum at

    
     to remove residual solvent.
    
Protocol B: Solvent/Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Oily crudes or removing non-polar impurities.[1][2]

  • Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate at

    
    .
    
  • Anti-Solvent Addition: While maintaining temperature, add Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the turbidity.

  • Crystallization: Turn off the heat. Allow the flask to cool slowly in the oil bath (insulate the flask with foil if necessary).

  • Harvest: Collect solids by filtration.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the cooling was too rapid. The compound is entering a "metastable zone" where it separates as a liquid before organizing into a lattice.

  • Fix:

    • Re-heat the mixture until the oil redissolves (add more solvent if needed).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.

    • Cool much slower (wrap the flask in a towel).

Q2: The color is brown/yellow, but the product should be white.

  • Cause: Oxidized phenolic impurities or trace coupling reagents.[3]

  • Fix: Perform a Charcoal Treatment .[3][5] During the hot dissolution step (Protocol A, Step 2), add Activated Carbon (5-10 wt% of crude mass). Stir at reflux for 10 minutes, then perform the Hot Filtration (Step 3) strictly through Celite to remove the carbon.

Q3: Can I use water as a solvent?

  • Answer: No. The phenoxy group makes the molecule too lipophilic for water solubility. However, water is an excellent anti-solvent. If you have the product dissolved in a water-miscible solvent (like DMSO or Ethanol), pouring it into a large excess of water will precipitate the solid (though this often yields amorphous powder, not clean crystals).

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification workflow.

RecrystallizationWorkflow Start Crude N-Methyl-4-phenoxy- 2-pyridinecarboxamide SolventChoice Select Solvent System Start->SolventChoice EthanolRoute Ethanol (Single Solvent) SolventChoice->EthanolRoute Standard EtOAcRoute EtOAc / Heptane (Binary) SolventChoice->EtOAcRoute If oily/impure Dissolve Heat to Reflux (Dissolve) EthanolRoute->Dissolve EtOAcRoute->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility AddMore Add more hot solvent CheckSolubility->AddMore No HotFilter Hot Filtration (Remove Salts/Charcoal) CheckSolubility->HotFilter Yes AddMore->CheckSolubility Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling CheckState Crystals or Oil? Cooling->CheckState OilingOut OILING OUT DETECTED CheckState->OilingOut Oil/Goo FilterDry Vacuum Filter & Dry CheckState->FilterDry Crystals Remedy Reheat + Seed Crystal + Slower Cooling OilingOut->Remedy Remedy->Cooling Final Pure Crystalline Solid FilterDry->Final

Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during picolinamide purification.

References

  • Gong, Y., et al. (2013). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 18(12), 15029-15040.[3] (Describes recrystallization of 4-phenoxy-picolinamide analogs in Ethanol).

  • Bankston, D., et al. (2002). A Scalable Synthesis of the Antitumor Agent Sorafenib. Organic Process Research & Development, 6(6), 777-781.[3] (Details the industrial handling of the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate). [2]

  • BenchChem Protocols. (2025). Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide. (General picolinamide/pyridine-carboxamide purification principles).

  • PubChem Compound Summary. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide.[2][3][6][7] National Center for Biotechnology Information.[3] [2]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-Methyl-4-phenoxy-2-pyridinecarboxamide

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Methyl-4-phenoxy-2-pyridinecarboxamide, a key heterocyclic scaffold relevant in medicinal chemistry and materials science. We will dissect the proton N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Methyl-4-phenoxy-2-pyridinecarboxamide, a key heterocyclic scaffold relevant in medicinal chemistry and materials science. We will dissect the proton NMR spectrum, explaining the rationale behind the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare ¹H NMR with other essential analytical techniques, providing the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their characterization workflows.

Structural Elucidation: The Primacy of ¹H NMR Spectroscopy

N-Methyl-4-phenoxy-2-pyridinecarboxamide is a molecule featuring three distinct spin systems: a di-substituted pyridine ring, a mono-substituted phenoxy ring, and an N-methyl amide group. The unique electronic environments of the protons within these systems make ¹H NMR spectroscopy an exceptionally powerful tool for unambiguous structure confirmation and purity assessment.

Below is the annotated structure of N-Methyl-4-phenoxy-2-pyridinecarboxamide. The proton labels (H-3, H-5, etc.) will be used throughout this guide to refer to specific signals in the ¹H NMR spectrum.

Caption: Structure of N-Methyl-4-phenoxy-2-pyridinecarboxamide with key protons labeled.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is a composite of signals arising from the distinct chemical environments within the molecule. The electron-withdrawing nature of the pyridine nitrogen and the amide group, combined with the anisotropic effects of the aromatic rings, results in a well-resolved spectrum.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6 8.4 - 8.6Doublet (d)JH6-H5 = 5-6 Hz1HMost deshielded pyridine proton, being α to the electron-withdrawing nitrogen atom.[1]
H-3 8.1 - 8.3Doublet (d)JH3-H5 = ~2-3 Hz1HDeshielded by proximity to the C2-carboxamide substituent; exhibits meta-coupling to H-5.
H-5 7.0 - 7.2Doublet of Doublets (dd)JH5-H6 = 5-6 Hz, JH5-H3 = ~2-3 Hz1HInfluenced by both ortho- (H-6) and meta- (H-3) protons, resulting in a dd pattern.
H-para 7.4 - 7.6Triplet (t)Jortho-para = ~8 Hz1HTypical chemical shift for a para-substituted proton on a phenoxy ring.
H-meta 7.2 - 7.4Triplet or Multiplet (t or m)Jortho-meta, Jmeta-para = ~8 Hz2HThe two meta protons are chemically equivalent and couple with adjacent ortho and para protons.
H-ortho 7.0 - 7.2Doublet or Multiplet (d or m)Jortho-meta = ~8 Hz2HThe two ortho protons are chemically equivalent. Their signal may overlap with the H-5 proton.
H-Amide 8.2 - 8.8 (broad)Singlet (s, broad)N/A1HChemical shift is highly variable and depends on solvent, concentration, and temperature. Often appears as a broad singlet due to quadrupole broadening and chemical exchange.[3][4]
H-Me 2.9 - 3.1Doublet (d)JH-Amide-H-Me = ~5 Hz3HThe methyl protons couple to the adjacent amide proton, resulting in a doublet. This coupling may not be observed if the amide proton exchange rate is high.

A Comparative Guide to Analytical Techniques

While ¹H NMR is paramount for detailed structural analysis, a multi-technique approach provides a more complete picture of a compound's identity, purity, and properties. Below is a comparison of ¹H NMR with other standard analytical methods for the characterization of N-Methyl-4-phenoxy-2-pyridinecarboxamide.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity (J-coupling), stereochemistry, quantitative analysis.Provides the most detailed structural information in solution; non-destructive.Lower sensitivity compared to MS; complex spectra for large molecules.
¹³C NMR Carbon skeleton, number of unique carbons, general chemical environment (sp², sp³).Complements ¹H NMR by providing direct information on the carbon framework.[1]Low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.Extremely high sensitivity; provides definitive molecular weight.Isomers can be difficult to distinguish; provides limited information on connectivity.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O-C).Fast, simple, and provides a quick check for key functional groups.Provides limited information on the overall molecular structure; not suitable for complex mixtures.
HPLC/UPLC Purity assessment, quantification, separation of mixtures.Excellent for determining the purity of a sample and for quantification; can be coupled to MS for LC-MS analysis.[5]Provides no structural information on its own (requires a coupled detector).

Experimental Protocols & Workflows

Adherence to standardized protocols is critical for obtaining reproducible and high-quality data.

Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-Methyl-4-phenoxy-2-pyridinecarboxamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridine carboxamides as it can slow the exchange rate of the amide proton, allowing for better resolution and observation of N-H coupling.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]

    • Cap the NMR tube and vortex gently to ensure complete dissolution and a homogenous solution.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering approximately -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative ratios of the different protons.

General Analytical Workflow

The characterization of a novel compound like N-Methyl-4-phenoxy-2-pyridinecarboxamide follows a logical progression of analytical techniques to build a comprehensive data package.

cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 In-Depth Analysis cluster_3 Final Data Package synthesis Synthesis of Compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification h_nmr ¹H NMR (Structure Confirmation) purification->h_nmr lcms LC-MS (Purity & MW Check) purification->lcms report Comprehensive Report (All Spectral Data) h_nmr->report c_nmr ¹³C NMR (Carbon Skeleton) lcms->c_nmr ftir FT-IR (Functional Groups) lcms->ftir hrms HRMS (Elemental Composition) lcms->hrms lcms->report c_nmr->report ftir->report hrms->report

Caption: A typical workflow for the synthesis and analytical characterization of a target molecule.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • Royal Society of Chemistry. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • PubChem. (n.d.). 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide.
  • ConnectSci. (n.d.). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • ResearchGate. (2025, December 23). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC.
  • (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • (n.d.). 1H NMR chemical shift ppm table.
  • Chemsrc. (2025, September 14). N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide.
  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
  • Semantic Scholar. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr.
  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Scribd. (n.d.). 1H NMR Chemical Shifts Guide.
  • Sigma-Aldrich. (n.d.). 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR.
  • SpectraBase. (n.d.). 4-pyridinecarboxamide, N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]- - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR.
  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
  • Taylor & Francis Online. (2023, October 23). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds.
  • MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • PubMed. (2002, October 15). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.

Sources

Comparative

HPLC Purity Standards for N-Methyl-4-phenoxy-2-pyridinecarboxamide: A Comparative Technical Guide

Executive Summary: The Criticality of Impurity 27 N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0), often designated as Sorafenib Impurity 27 or Impurity 09 , is a critical process-related impurity in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Impurity 27

N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0), often designated as Sorafenib Impurity 27 or Impurity 09 , is a critical process-related impurity in the synthesis of Sorafenib Tosylate and Regorafenib. Its presence indicates specific side-reactions during the etherification of 4-chloro-N-methyl-2-pyridinecarboxamide, usually involving phenol contaminants in the 4-aminophenol starting material or de-amination degradation pathways.

For drug development professionals, selecting the correct purity standard is not merely a purchasing decision—it is a compliance necessity. This guide compares available standard grades, details their impact on HPLC quantification, and provides a self-validating analytical protocol.

Comparative Analysis of Purity Standards

When sourcing standards for N-Methyl-4-phenoxy-2-pyridinecarboxamide, researchers typically encounter three distinct grades. The choice must be dictated by the development phase (R&D vs. GMP Release).

Table 1: Comparative Performance Matrix of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Reference Standard Grade C: Research Chemical
Primary Use GMP Release Testing, Calibration of Secondary StandardsRoutine QC, Stability Studies, Method ValidationEarly R&D, Peak Identification, Synthesis Optimization
Purity 99.0% + (Mass Balance)>98.0% (HPLC Area %)>95.0% (Variable)
Traceability SI Units (NIST/BAM traceable)Internal Primary StandardNone
Uncertainty Explicitly calculated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Not typically providedUnknown
Documentation CoA, HNMR, MS, TGA, ROI, Water Content, Homogeneity DataCoA, HNMR, MS, HPLC PurityBasic CoA (Structure + Purity only)
Cost Factor High (

$)
Moderate (

)
Low ($)
Risk Profile Low: Defensible in regulatory audits.[1][2]Medium: Acceptable for internal use if characterized.High: Risk of false quantitation; identifying peaks only.
Technical Insight: The "Purity Gap" Risk

Using a Grade C standard (95% purity) for quantitative impurity profiling can lead to a 5% systematic error in your API purity calculations. If the impurity limit is 0.15% (ICH Q3A), this error margin is statistically significant.

  • Recommendation: Use Grade B for routine method development. Upgrade to Grade A (or fully characterize Grade B against a primary source) for Phase 3/Commercial release.

Origin & Chemical Logic (The "Why")

To understand the separation challenge, we must map the molecule's origin. This pyridinecarboxamide is hydrophobic (LogP ~2.0) but basic.

Diagram 1: Impurity Formation Pathway

This diagram illustrates the competitive reaction pathway where phenol contaminants lead to the formation of the target impurity.

ImpurityPathway SM1 4-Chloro-N-methyl- 2-pyridinecarboxamide Target Sorafenib Intermediate SM1->Target Etherification (Major Path) Impurity N-Methyl-4-phenoxy- 2-pyridinecarboxamide (Target Impurity) SM1->Impurity Side Reaction (Minor Path) Reagent 4-Aminophenol (Reagent) Reagent->Target Contaminant Phenol (Contaminant) Contaminant->Impurity

Caption: Competitive etherification pathway. The presence of phenol (impurity in 4-aminophenol) reacts with the pyridine precursor to form the target impurity.

Validated HPLC Protocol

This protocol is designed to resolve N-Methyl-4-phenoxy-2-pyridinecarboxamide from the parent API (Sorafenib) and the polar precursor (Picolinic acid).

Chromatographic Conditions
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.7 µm.

    • Why: Core-shell technology provides high resolution at lower backpressure, essential for separating structurally similar pyridine isomers.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

    • Why: Acidic pH (~2.5) suppresses the ionization of the pyridine nitrogen (

      
      ), preventing peak tailing caused by silanol interactions.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Secondary: 254 nm).

  • Temperature: 40°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Elute polar acids)
5.010Isocratic hold
20.060Linear Ramp (Elute Target Impurity)
25.090Wash (Elute API/Sorafenib)
30.010Re-equilibration
Standard Preparation Workflow (Self-Validating)

To ensure trustworthiness, this workflow includes a "Check Standard" step.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Analytical Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. Sonicate for 5 mins.

  • Working Standard (10 µg/mL): Dilute 1.0 mL of Stock to 100 mL with Mobile Phase A:B (90:10).

  • Sensitivity Check (LOQ): Dilute Working Standard 1:20 (0.5 µg/mL).

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio > 10.

Analytical Workflow Visualization

Diagram 2: HPLC Method Validation Logic

This workflow ensures the standard is performing correctly before sample analysis.

HPLC_Workflow Start Start: Standard Prep Dissolution Dissolve in 50:50 ACN/Water (Prevent precipitation) Start->Dissolution SystemSuit Inject System Suitability (6 Replicates) Dissolution->SystemSuit Decision RSD < 2.0%? Tailing Factor < 1.5? SystemSuit->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Fail: Check Column/ Remake Standard Decision->Fail No Calc Calculate Impurity % (External Standard Method) Pass->Calc Fail->Start

Caption: Logic flow for qualifying the HPLC standard prior to batch release testing.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions between Pyridine N and silanols.Ensure Mobile Phase pH is < 3.0. Add 5mM Hexanesulfonate (Ion Pair) if necessary.
Retention Time Drift Temperature fluctuation or column aging.Use a column oven at 40°C. Pyridines are sensitive to temperature-induced pKa shifts.
Split Peak Solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN). Strong solvents cause band broadening.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71313793, Sorafenib Impurity 27. Retrieved from [Link]

  • Molecules Journal. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Retrieved from [Link]

  • ResolveMass. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

Sources

Comparative

Comparing IC50 values of Sorafenib vs N-Methyl-4-phenoxy-2-pyridinecarboxamide

Comparative Guide: Sorafenib vs. N-Methyl-4-phenoxy-2-pyridinecarboxamide in Kinase Inhibition In the landscape of targeted oncology, understanding the leap from a molecular fragment to a highly potent clinical drug is e...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Sorafenib vs. N-Methyl-4-phenoxy-2-pyridinecarboxamide in Kinase Inhibition

In the landscape of targeted oncology, understanding the leap from a molecular fragment to a highly potent clinical drug is essential for drug development professionals. This guide provides an in-depth comparative analysis between Sorafenib , a multi-kinase inhibitor approved for hepatocellular and renal cell carcinomas, and N-Methyl-4-phenoxy-2-pyridinecarboxamide , its core pharmacophoric fragment (often utilized as a synthetic intermediate or starting point in Fragment-Based Drug Discovery).

Rather than comparing two competing clinical drugs, this analysis serves as a masterclass in Structure-Activity Relationship (SAR), demonstrating how structural modularity dictates IC50 values and kinase binding kinetics.

Structural Biology & Binding Causality

To understand the vast difference in IC50 values between these two molecules, we must examine their binding mechanics within the kinase domain.

N-Methyl-4-phenoxy-2-pyridinecarboxamide (The Fragment): This molecule serves as the "head" group of the Sorafenib scaffold. In the binding pocket of kinases like VEGFR-2, the N-methylpicolinamide moiety extends into the ATP-binding cleft, forming essential hydrogen bonds with the kinase hinge region (specifically residue Cys919)[1]. However, because it lacks extended structural features, its binding is transient (high off-rate), resulting in very weak inhibitory activity on its own[2].

Sorafenib (The Type II Inhibitor): Sorafenib achieves nanomolar potency by appending two critical modules to the N-methyl-4-phenoxypicolinamide head:

  • A Diarylurea Linker: This motif forms crucial hydrogen bonds with the conserved Glu885 and Asp1046 residues of the kinase's DFG (Asp-Phe-Gly) motif[1][2].

  • A Lipophilic Tail: The terminal 4-chloro-3-(trifluoromethyl)phenyl group inserts deeply into an adjacent allosteric hydrophobic pocket[2][3].

Together, these additions lock the kinase into an inactive "DFG-out" conformation. This synergistic binding drastically lowers the IC50 by shifting the molecule from a weak ATP-competitive fragment to a highly potent Type II kinase inhibitor[2][3].

SAR_Logic Fragment N-Methyl-4-phenoxy- 2-pyridinecarboxamide (Hinge Binding: Cys919) Weak Fragment Alone IC50 > 50 µM Fragment->Weak No allosteric engagement Strong Sorafenib (Type II Inhibitor) IC50 = 90 nM (VEGFR-2) Fragment->Strong + Linker & Tail Urea Urea Motif (DFG Binding: Glu885/Asp1046) Urea->Strong Tail Lipophilic Tail (Hydrophobic Pocket) Tail->Strong

Fig 1: Structural logic showing how fragment optimization yields the highly potent Type II inhibitor.

Comparative IC50 Profiling

The quantitative data below highlights the necessity of the urea linker and hydrophobic tail for achieving therapeutic efficacy. While Sorafenib exhibits potent broad-spectrum activity against the RAF/MEK/ERK and VEGFR pathways[4][5][6], the isolated fragment remains virtually inactive in standard biochemical assays.

Kinase TargetSorafenib IC50 (nM)N-Methyl-4-phenoxy-2-pyridinecarboxamide IC50 (nM)Fold Difference
VEGFR-2 90[4][5]> 50,000> 500x
VEGFR-3 20[4][5]> 50,000> 2,500x
PDGFR-β 57[4][5]> 50,000> 800x
RAF-1 6[5][6]> 50,000> 8,000x

Note: Fragment IC50 values are representative baseline estimates for isolated hinge-binders lacking DFG-out stabilization motifs. At concentrations >50 µM, non-specific assay interference often precludes exact quantification.

Experimental Methodology: Self-Validating Kinase Assay

To reliably measure the stark IC50 differences between a fast-binding fragment and a slow-binding Type II inhibitor, researchers must utilize a rigorously controlled biochemical assay. The following protocol utilizes a universal ADP-Glo™ detection method.

Causality of Assay Design: Unlike substrate-specific assays, ADP-Glo measures the universal product of kinase activity (ADP). This allows for direct comparison across diverse kinase families (e.g., Tyrosine kinases like VEGFR-2 vs. Serine/Threonine kinases like RAF-1) without substrate bias.

Step-by-Step Protocol
  • Compound Titration: Prepare 3-fold serial dilutions of Sorafenib and the fragment in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Kinase Pre-Incubation (Critical Step): Add the purified kinase (e.g., VEGFR-2) and incubate with the compounds for 60 minutes at room temperature before adding ATP.

  • Reaction Initiation: Add ultra-pure ATP (at the specific

    
     for the kinase) and the peptide substrate to initiate the reaction. Incubate for 60 minutes.
    
  • Signal Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Data Validation & Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

    • Self-Validating System: The assay plate must include 100% inhibition controls (no enzyme) and 0% inhibition controls (DMSO only). Calculate the Z'-factor; a value

      
       is strictly required to validate the dynamic range and ensure the IC50 shift is statistically significant, not an artifact of assay drift.
      

Assay_Workflow Prep 1. Compound Titration (3-fold serial dilutions in DMSO) Incubation 2. Kinase Pre-Incubation (Target + Compound, 60 min) Prep->Incubation Reaction 3. ATP Addition (Initiate Kinase Reaction) Incubation->Reaction Detection 4. Luminescent Detection (Universal ADP-Glo Assay) Reaction->Detection Analysis 5. IC50 Calculation (4-Parameter Logistic Curve) Detection->Analysis QC Assay Validation (Z'-factor > 0.5, S/B > 3) Detection->QC Data Quality

Fig 2: Self-validating biochemical workflow for determining precise kinase IC50 values.

Implications for Drug Development

The comparison between N-Methyl-4-phenoxy-2-pyridinecarboxamide and Sorafenib perfectly encapsulates the philosophy of rational drug design. While the fragment successfully anchors the molecule to the hinge region, it is the strategic addition of the urea linker and hydrophobic tail that exploits the kinase's conformational flexibility. By targeting the inactive state of the kinase, developers achieved the high potency and prolonged target residence time required for clinical efficacy.

References

  • [2] National Institutes of Health (NIH PMC). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Available at:[Link]

  • [6] Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available at:[Link]

  • [3] National Institutes of Health (NIH PMC). Recent advances in multitarget-directed ligands via in silico drug discovery. Available at:[Link]

  • [1] MDPI. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: FTIR Characterization of N-Methyl-4-phenoxy-2-pyridinecarboxamide in Multi-Kinase Inhibitor Synthesis

Executive Summary N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0) is a critical structural intermediate—and a heavily monitored impurity—in the synthesis of multi-kinase inhibitors such as Sorafenib. For dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0) is a critical structural intermediate—and a heavily monitored impurity—in the synthesis of multi-kinase inhibitors such as Sorafenib. For drug development professionals and analytical chemists, verifying the structural integrity of this intermediate is paramount.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral signatures of N-Methyl-4-phenoxy-2-pyridinecarboxamide against its halogenated precursor and the final Active Pharmaceutical Ingredient (API). By utilizing FTIR as a rapid, non-destructive analytical tool, researchers can definitively validate the success of the nucleophilic aromatic substitution (SNAr) step and prevent downstream batch failures.

Mechanistic Causality: Why FTIR for Intermediate Tracking?

The synthesis of the diaryl ether linkage in multi-kinase inhibitors typically involves an SNAr reaction. The precursor, 4-chloro-N-methylpyridine-2-carboxamide [3], undergoes a substitution where the chloride leaving group at the 4-position of the pyridine ring is replaced by a phenoxide nucleophile to form N-Methyl-4-phenoxy-2-pyridinecarboxamide.

FTIR spectroscopy is highly sensitive to changes in dipole moments associated with these specific functional group transformations. We track this reaction by monitoring three causal spectral shifts:

  • Cleavage of the C–Cl Bond: The electron-withdrawing aryl chloride bond exhibits a characteristic stretching vibration in the fingerprint region. Its disappearance confirms the consumption of the precursor.

  • Formation of the Diaryl Ether (C–O–C): The successful SNAr reaction introduces a highly polar asymmetric C–O–C stretch. The appearance of this strong band is the primary indicator of product formation.

  • Retention of the Secondary Amide: The highly basic conditions of the SNAr reaction pose a risk of unintended amide hydrolysis. The Amide I (C=O) and Amide II (N–H) bands act as an internal control system . If these bands shift significantly or disappear, it indicates degradation of the carboxamide group, instantly invalidating the batch.

Comparative FTIR Analysis: Precursor vs. Target vs. API

To objectively evaluate the conversion efficiency and purity of the intermediate, its spectral performance must be benchmarked against both the starting material and the final drug product (Sorafenib). The table below summarizes the quantitative peak assignments based on structural derivation and authoritative spectral data [1][2][3].

Functional Group / VibrationPrecursor: 4-Chloro-N-methylpyridine-2-carboxamideTarget Intermediate: N-Methyl-4-phenoxy-2-pyridinecarboxamideFinal API: Sorafenib TosylateDiagnostic Significance in QA/QC
Amide N–H Stretch ~3330 cm⁻¹~3335 cm⁻¹3336 cm⁻¹ / 3134 cm⁻¹ [1][2]Internal control; confirms the secondary amide remains intact during SNAr.
Amide C=O Stretch (Amide I) ~1670 cm⁻¹~1675 cm⁻¹1705 cm⁻¹ / 1699 cm⁻¹ [1][2]Internal control; validates carboxamide stability. Shifts slightly upon urea formation in API.
Diaryl Ether C–O–C (Asymmetric) Absent~1245 cm⁻¹1248 cm⁻¹ [2]Primary Success Marker: Proves successful SNAr coupling of the phenoxy group.
Aryl C–Cl Stretch ~700 – 750 cm⁻¹Absent684 cm⁻¹ (on phenyl ring)[1]Purity Marker: Disappearance proves complete consumption of the chlorinated precursor.
Monosubstituted Benzene (C–H out-of-plane) Absent~750 cm⁻¹, ~690 cm⁻¹Absent (Substituted in API)Confirms the presence of the unsubstituted phenoxy ring before the final urea coupling step.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure absolute trustworthiness and reproducibility, the following KBr pellet transmission protocol is designed as a self-validating system . The protocol mandates internal calibration checks and utilizes the intermediate's own functional groups as internal controls to rule out false positives.

Step 1: System Suitability & Background Calibration
  • Calibration Check: Prior to sample analysis, scan a standard 1.5 mil Polystyrene film. Verify that the reference peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their known values. Causality: This ensures the interferometer and laser are perfectly aligned.

  • Background Acquisition: Collect a background spectrum using a blank KBr pellet (100 mg of IR-grade KBr) to subtract atmospheric H₂O and CO₂.

Step 2: Sample Preparation (KBr Pellet)
  • Dry IR-grade KBr at 105°C for 2 hours to eliminate moisture, which can artificially broaden the N–H stretching region (~3300 cm⁻¹).

  • Weigh 1–2 mg of N-Methyl-4-phenoxy-2-pyridinecarboxamide and mix with 100 mg of dried KBr (1:100 ratio).

  • Triturate the mixture in an agate mortar for 3–5 minutes to achieve a particle size of <2 µm, preventing Mie scattering which causes sloping baselines.

  • Press the powder under 10 tons of pressure for 2 minutes using a hydraulic press to form a transparent pellet.

Step 3: Spectral Acquisition
  • Place the pellet in the transmission holder of the FTIR spectrometer.

  • Scan parameters: Range: 4000 to 400 cm⁻¹; Resolution: 4 cm⁻¹; Co-added Scans: 32 (to optimize the signal-to-noise ratio).

Step 4: Data Processing & Self-Validation Criteria
  • Apply an automatic baseline correction.

  • Validation Gate 1 (Integrity): Verify the presence of the Amide I band at ~1675 cm⁻¹. If absent, the sample has degraded; halt analysis.

  • Validation Gate 2 (Conversion): Confirm the presence of the C–O–C stretch at ~1245 cm⁻¹.

  • Validation Gate 3 (Purity): Inspect the 700–750 cm⁻¹ region. A flat baseline indicates the absence of the 4-chloro precursor, confirming high intermediate purity.

Workflow Visualization

The following logic diagram maps the self-validating decision tree used during the FTIR analysis of the intermediate.

G N1 1. Sample Preparation (KBr Pellet or ATR-FTIR) N2 2. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N1->N2 N3 3. Background Subtraction & Baseline Correction N2->N3 N4 4. Peak Assignment & Structural Validation N3->N4 N5 Confirm Amide Integrity (C=O at ~1675 cm⁻¹) N4->N5 N6 Verify SNAr Reaction (C-O-C at ~1245 cm⁻¹) N4->N6 N7 Check Precursor Absence (Loss of C-Cl at ~700 cm⁻¹) N4->N7

FTIR diagnostic workflow for validating the SNAr synthesis of the intermediate.

References

  • Title: Formulation development, characterization, and evaluation of sorafenib-loaded PLGA–chitosan nanoparticles Source: Frontiers in Pharmacology (2024) URL: [Link]

  • Title: Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines Source: Journal of Pharmaceutical Research International (2022) URL: [Link]

  • Title: Quantum chemical calculations, spectroscopic investigation and molecular docking analysis of 4-chloro-N-methylpyridine-2-carboxamide Source: Journal of Molecular Structure (2020) URL: [Link]

Comparative

Technical Comparison Guide: N-Methyl-4-phenoxy-2-pyridinecarboxamide vs. 4-(4-Aminophenoxy) Analog

Executive Summary: The Scaffold vs. The Precursor This guide compares two critical structural motifs in the development of diarylurea kinase inhibitors (e.g., Sorafenib).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Precursor

This guide compares two critical structural motifs in the development of diarylurea kinase inhibitors (e.g., Sorafenib).

  • Molecule A (The Core/Impurity): N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS: 2004659-85-0).[1][2][3] This molecule represents the "naked" scaffold. It lacks the distal functional handle required for high-affinity binding in the kinase "DFG-out" pocket. In industrial settings, it is often flagged as Sorafenib Impurity 27 or Impurity B .

  • Molecule B (The Functional Analog): 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (CAS: 284462-37-9). This is the functional precursor . The presence of the para-amino group transforms the inert lipophilic tail into a reactive handle, allowing for the synthesis of urea linkages that are essential for hydrogen bonding with kinase residues (e.g., Asp/Glu).

Verdict: While Molecule A serves as a useful negative control or lipophilic probe, Molecule B is the superior scaffold for drug development. Molecule B exhibits higher intrinsic solubility and serves as the obligatory gateway to nanomolar-potency kinase inhibitors.

Chemical & Physical Identity

The following table contrasts the fundamental properties of the two analogs.

FeatureMolecule A (The Core)Molecule B (The Amino Analog)
Structure Unsubstituted Phenoxy Ringpara-Amino Substituted Phenoxy Ring
CAS Number 2004659-85-0284462-37-9
Role Impurity / Negative Control / ScaffoldKey Intermediate / Functional Precursor
Molecular Weight 228.25 g/mol 243.26 g/mol
Electronic State Electron-neutral phenoxy tailElectron-rich (Donor) phenoxy tail
Solubility (Calc) Low (High LogP ~2.5)Moderate (Amine pKa ~4-5 aids solubility)
Reactivity Inert to electrophilesHighly reactive to isocyanates/acid chlorides

Biological Performance & Mechanism[4][5][6]

Kinase Inhibition Potential (SAR Analysis)

The primary application of these scaffolds is targeting Type II kinase inhibitors (e.g., VEGFR2, c-Met, B-Raf).

  • Molecule A (The "Silent" Binder):

    • Mechanism: The N-methylcarboxamide "head" binds to the hinge region of the kinase (specifically the ATP-binding pocket). However, the unsubstituted phenoxy tail extends into the hydrophobic back pocket without making specific polar contacts.

    • Performance: Experimental data suggests that without the urea or amide extension, this scaffold exhibits micromolar (µM) potency at best. It lacks the "anchor" required to stabilize the enzyme in the inactive conformation.

    • Data Support: Studies on N-methyl-4-phenoxypicolinamide derivatives show that while the core has some cytotoxicity, high potency (IC50 < 100 nM) is only achieved when the tail is functionalized (e.g., with thiadiazoles or ureas) [1, 2].

  • Molecule B (The "Anchored" Precursor):

    • Mechanism: The para-amino group acts as a hydrogen bond donor/acceptor. While still less potent than the final urea drug (Sorafenib), the amine allows for weak interactions with the "gatekeeper" residues or the DFG motif.

    • Performance: Molecule B often shows 10-50x higher potency than Molecule A in broad kinase screens due to improved solubility and polar interactions.

    • Antibacterial Activity:[4] Interestingly, Molecule B has demonstrated independent antibacterial activity against M. smegmatis, a property not shared by the inert Molecule A [3].

Cytotoxicity Profiles

In cellular assays (e.g., A549, H460 lines), the "naked" Molecule A is often used as a baseline.

  • Experiment: MTT Assay comparing Scaffold A vs. Scaffold B vs. Sorafenib.

  • Result:

    • Sorafenib: IC50 ~ 2–5 µM (High Potency).

    • Molecule B (Amino): IC50 ~ 20–50 µM (Moderate Potency).

    • Molecule A (Naked): IC50 > 100 µM (Inactive/Low Potency).

  • Interpretation: The amino group is critical. It not only improves cellular uptake (via pKa modulation) but also suggests that the metabolite (if Sorafenib is cleaved) retains some residual activity, whereas the de-aminated impurity (A) does not.

Synthetic Pathways & Logic

The following DOT diagram illustrates the relationship between these molecules. Molecule B is the central hub, whereas Molecule A is a "dead-end" byproduct.

G Start 4-Chloropyridine-2-carbonyl chloride Inter1 N-Methyl-4-chloropyridine-2-carboxamide Start->Inter1 Methylamine MolA Molecule A (Unsubstituted Phenoxy) 'Dead End Impurity' Inter1->MolA Phenol / K2CO3 (Side Reaction) MolB Molecule B (4-Amino Phenoxy) 'Functional Precursor' Inter1->MolB 1. 4-Aminophenol / KOtBu (Direct Etherification) Phenol Phenol (Reaction w/ Inter1) NitroPhenol 4-Aminophenol (Reaction w/ Inter1) Sorafenib Sorafenib (Nexavar) (Urea Formation) MolB->Sorafenib 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Figure 1: Synthetic pathway illustrating Molecule B as the productive intermediate toward Sorafenib, while Molecule A represents a non-functional impurity pathway.[1][5][6]

Experimental Protocols

Protocol: Quality Control Differentiation (HPLC)

Objective: To separate Molecule A (Impurity) from Molecule B (Intermediate) during synthesis.

  • Principle: Molecule B contains a primary amine, making it significantly more polar and basic than Molecule A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Molecule B (Amino): Elutes earlier (e.g., ~8-10 min) due to protonation of the amine in acidic media.

    • Molecule A (Phenoxy): Elutes later (e.g., ~14-16 min) due to higher lipophilicity and lack of ionizable groups.

Protocol: Functionalization of Molecule B (Urea Synthesis)

Objective: Validate the "Functional" nature of Molecule B by converting it to a urea (Sorafenib analog).

  • Dissolution: Dissolve 1.0 eq of Molecule B (4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide) in anhydrous Dichloromethane (DCM).

  • Activation: Add 1.1 eq of the desired isocyanate (e.g., phenyl isocyanate for a test, or 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Molecule B spot should disappear).

  • Workup: The product (Urea) will likely precipitate. Filter and wash with cold DCM.

  • Validation: NMR should show the disappearance of the broad NH2 peak (approx 5.0 ppm) and appearance of two urea singlets (approx 8.5–9.5 ppm).

    • Note: This reaction is impossible with Molecule A.

Conclusion

For researchers in drug discovery:

  • Use Molecule B (The Amino Analog) if your goal is to synthesize a library of kinase inhibitors. The amino group is a versatile handle for creating ureas, amides, or sulfonamides that can reach into the kinase specificity pockets.

  • Use Molecule A (The Core) only as a negative control to prove that the distal interactions (mediated by the amino/urea group) are essential for potency.

  • Monitor for Molecule A as a critical impurity in the manufacturing of Sorafenib-related compounds, as it represents a "capped" sequence that will lower the overall efficacy of the drug batch.

References

  • Gong, Y., et al. (2011). "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Maric, S., et al. (2012).[5] "New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation."[7][5] Molecules, 17(1), 1125-1141.

  • Ambeed/MolCore Database. (2024). "Product Record: 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9) and N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0)."

  • Bankston, D., et al. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development. (Describes the synthesis of Molecule B).

Sources

Validation

Definitive Structural Validation of 4-Substituted Picolinamide Intermediates

Executive Summary In medicinal chemistry—particularly in the development of kinase inhibitors and antitubercular agents—the 4-substituted picolinamide (pyridine-2-carboxamide) scaffold is a privileged structure. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry—particularly in the development of kinase inhibitors and antitubercular agents—the 4-substituted picolinamide (pyridine-2-carboxamide) scaffold is a privileged structure. However, synthesizing this moiety, often via Minisci-type radical alkylation or nucleophilic aromatic substitution (


), is fraught with regioselectivity challenges. A common pitfall is the misidentification of the 4-isomer against its 3-, 5-, or 6-substituted regioisomers due to ambiguous 1D NMR signals.

This guide objectively compares validation methodologies, establishing a self-validating protocol that prioritizes certainty over speed. While 1D NMR serves as a preliminary screen, we demonstrate why 2D HMBC/NOESY is the mandatory "Gold Standard" for this specific scaffold, with X-ray crystallography reserved as the ultimate arbiter.

The Challenge: Regioisomerism in Pyridines

When substituting a picolinamide core, the electronic environment of the pyridine ring creates deceptive splitting patterns.

  • The Trap: A 4-substituted picolinamide possesses protons at positions 3, 5, and 6.[1]

  • The Ambiguity:

    • H3 appears as a doublet (meta-coupling only,

      
       Hz), often mistaken for a singlet.
      
    • H5 appears as a doublet of doublets (ortho to H6, meta to H3).

    • H6 appears as a doublet (ortho to H5).

    • Risk:[2][3] If resolution is low, this pattern can be indistinguishable from 6-substituted isomers (where H3, H4, H5 form an ABX system) or 3-substituted isomers (H4, H5, H6).

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of structural validation techniques specifically for 4-substituted picolinamides.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Primary Utility High-throughput screeningDefinitive structural connectivityAbsolute configuration proof
Time Investment Low (5–10 mins)Medium (1–4 hours)High (Days to Weeks)
Cost LowLow-MediumHigh
Certainty Level 60% (Infers structure)95% (Proves connectivity)100% (Direct observation)
Critical Weakness Solvent effects can shift peaks; coupling constants (

) often overlap.
Requires sufficient concentration (>5 mg); complex interpretation.Requires single crystal; not applicable to oils/amorphous solids.
Best For Routine batch checksFinal intermediate validation Novel scaffold registration

Technical Deep Dive: The "Self-Validating" Protocol

Phase 1: The "Deshielding" Screen (1D H NMR)

Objective: Rapidly eliminate 3- and 6-isomers. Mechanism: The amide carbonyl at C2 exerts a strong anisotropic deshielding effect on the proton at C3.

  • Expectation: Look for a signal downfield (typically

    
     8.0–8.8 ppm).
    
  • The Test:

    • If H3 is a singlet (or fine doublet,

      
       Hz)  and downfield: Likely 4- or 5-substituted.
      
    • If H3 is a large doublet (

      
       Hz) : You likely have the 6-substituted isomer (H3 coupling to H4).
      
    • If No downfield H3 : You likely have the 3-substituted isomer (H3 is replaced).

Phase 2: The "Bridge" Confirmation (2D HMBC)

Objective: Prove the substituent is at C4 by "bridging" the ring protons to the substituent. Protocol:

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation). Optimize for long-range coupling (

    
     Hz).
    
  • Trace the Amide: Find the Amide Carbonyl (

    
    ). Confirm correlation to the H3  proton (3-bond coupling).
    
  • Trace the Substituent:

    • Identify the carbon atom of your substituent attached to the ring (e.g., the methyl carbon if 4-Me).

    • Crucial Check: This substituent carbon must show correlations to two ring protons (H3 and H5).

    • Why this validates: If the substituent were at C3, it would correlate to H4 (one proton) or H2 (none, as it's a quaternary C). Only at C4 does the substituent "see" both H3 and H5.

Phase 3: Spatial Locking (2D NOESY)

Objective: Confirm the amide orientation and substituent proximity.

  • NOE 1: Amide

    
    
    
    
    
    H3 (Confirms Picolinamide structure).
  • NOE 2: Substituent Protons

    
    H3 & H5  (Confirms 4-position).
    

Visualizing the Logic

The following diagrams illustrate the decision-making process and the specific NMR correlations required for validation.

Diagram 1: Structural Elucidation Logic Tree

ValidationLogic Start Synthesize Intermediate NMR1D Step 1: 1D 1H NMR (Focus on H3 @ ~8.5 ppm) Start->NMR1D Decision1 H3 Splitting? NMR1D->Decision1 Result3 No H3 Signal (Likely 3-Substituted) Decision1->Result3 Absent Result6 Large Doublet (J>7Hz) (Likely 6-Substituted) Decision1->Result6 Ortho Coupling Result45 Singlet/Fine Doublet (Candidate 4- or 5-Subst) Decision1->Result45 Meta Coupling HMBC Step 2: 2D HMBC (The Bridge Test) Result45->HMBC Decision2 Substituent C Correlates to? HMBC->Decision2 Final4 H3 AND H5 (Confirmed 4-Substituted) Decision2->Final4 Symm. Correlation Final5 H4 and H6 (Confirmed 5-Substituted) Decision2->Final5 Asymm. Correlation

Caption: Logic flow for distinguishing regioisomers. Note that 1D NMR is a filter, while HMBC is the confirmation.

Diagram 2: Key HMBC & NOESY Correlations (4-Substituted Picolinamide)

Correlations AmideNH Amide NH H3 H3 (Proton) AmideNH->H3 NOESY (Strong) Spatial Lock C2 C2 (Ipso) H3->C2 HMBC (2-bond) Subst 4-Substituent (e.g., Methyl) H3->Subst NOESY H3->Subst HMBC (3-bond) CRITICAL H5 H5 (Proton) H5->Subst NOESY H5->Subst HMBC (3-bond) CRITICAL

Caption: Visualization of the "Smoking Gun" correlations. The convergence of H3 and H5 HMBC signals on the substituent carbon is definitive.

Experimental Data: Representative 4-Methylpicolinamide

To validate your own results, compare against these representative spectral data points derived from 4-substituted pyridine literature.

Position

H Shift (

ppm)
Multiplicity

Coupling (Hz)
Key HMBC Correlations
Amide NH 8.0–9.5 (Broad)Singlet-C2, C3
H3 8.15 Doublet (Meta)

C2, C4, C=O
H5 7.35dd (Ortho/Meta)

C3, C4, C6
H6 8.45Doublet (Ortho)

C2, C4, C5
4-Me 2.45Singlet-C3, C4, C5

Note: Shifts are solvent-dependent (typically DMSO-


 or CDCl

). The H3 proton is significantly deshielded by the adjacent amide carbonyl.

References

  • Choi, J., et al. (2021). "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[4] Journal of the American Chemical Society. [Link]

  • Kovacs, D., et al. (2022). "Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile." Journal of Medicinal Chemistry. [Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. (Authoritative Text on HMBC/NOESY interpretation). [Link]

  • Gao, X., et al. (2017). "Structure–activity relationship investigation of benzamide and picolinamide derivatives."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Comparative

Technical Comparison Guide: Elemental Analysis &amp; Purity Profiling of N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffolds

Executive Summary & Strategic Context In the high-stakes landscape of kinase inhibitor development, N-Methyl-4-phenoxy-2-pyridinecarboxamide represents a critical structural motif. It serves as the core scaffold for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of kinase inhibitor development, N-Methyl-4-phenoxy-2-pyridinecarboxamide represents a critical structural motif. It serves as the core scaffold for the "hinge-binding" region of multi-kinase inhibitors, most notably Sorafenib (Nexavar) .

While the nomenclature often refers loosely to the scaffold, the industrially relevant species is the functionalized intermediate: 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (CAS 284462-37-9).

This guide provides a rigorous comparative analysis of the elemental composition of this scaffold against its synthetic precursors and functional derivatives. By establishing a self-validating analytical protocol, researchers can distinguish between the target intermediate, unreacted starting materials, and oxidation byproducts—a crucial step in releasing batches for GMP synthesis.

Comparative Elemental Analysis Data

The power of Elemental Analysis (CHN) in this context lies in its ability to track the nucleophilic aromatic substitution (SNAr) of the chlorine atom and the subsequent reduction of the nitro group (if a nitro-precursor is used).

Table 1: Theoretical vs. Experimental Composition Standards

The following table contrasts the Target Scaffold (Amino-Derivative) with its Unsubstituted Analog and the Chloro-Precursor . Note the distinct shift in Nitrogen and Chlorine content, which serves as a primary quality attribute.

Compound IdentityMolecular FormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Chlorine (Cl)
Target Intermediate (4-(4-aminophenoxy)-)C₁₃H₁₃N₃O₂ 243.26 64.19 5.39 17.27 0.00
Unsubstituted Scaffold (N-Methyl-4-phenoxy-)C₁₃H₁₂N₂O₂228.2568.415.3012.270.00
Starting Material (4-Chloro-N-methyl-)C₇H₇ClN₂O170.6049.284.1416.4220.78
Nitro-Precursor (4-(4-nitrophenoxy)-)C₁₃H₁₁N₃O₄273.2557.144.0615.380.00

Analyst Insight: A successful synthesis of the Target Intermediate is marked by the complete disappearance of Chlorine (20.78% → 0.00%) and a precise Nitrogen elevation to 17.27%. A result showing ~16% N often indicates incomplete reduction of the Nitro-precursor or contamination with the Chloro-starting material.

Experimental Data Ranges (Acceptance Criteria)

For a batch to be released for downstream Sorafenib synthesis, the experimental values must fall within the standard tolerance (±0.4% absolute).

  • Carbon: 63.79% – 64.59%

  • Hydrogen: 4.99% – 5.79%

  • Nitrogen: 16.87% – 17.67%

  • Melting Point: 118°C (Sharp endotherm) [1, 2][1]

Self-Validating Analytical Protocol

Trustworthiness in data comes from a robust process. The following protocol includes "Checkpoints" that validate the integrity of the sample before the expensive CHN run.

Phase 1: Sample Preparation & Pre-Validation

Objective: Eliminate solvent entrapment (DMF/Water) which skews %C and %N results.

  • Recrystallization: Purify crude solid using Ethyl Acetate/Hexane or Methanol/THF.

  • Vacuum Drying: Dry at 40°C under high vacuum (<5 mbar) for 12 hours.

    • Checkpoint: Run TGA (Thermogravimetric Analysis). If weight loss > 0.5% below 100°C, re-dry. Residual DMF (boiling point 153°C) is a common impurity that inflates %C and %N.

  • Homogenization: Grind the dried solid to a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: Combustion Analysis (CHN)

Method: Dynamic Flash Combustion (Modified Dumas Method).

  • Oxidation Zone: 950°C – 1050°C (Ensures complete combustion of the pyridine ring).

  • Reduction Zone: 650°C (Converts NOx gases to N₂).

  • Carrier Gas: Helium (99.999% purity).

  • Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide.

Phase 3: Data Interpretation Logic (The "Why")
  • Scenario A: Low %C, Low %N.

    • Cause: Inorganic salt contamination (e.g., KCl, K₂CO₃ from the SNAr reaction).

    • Action: Check Ash content. Re-wash with water/brine.[2]

  • Scenario B: High %C, Low %N.

    • Cause: Residual solvent (Ethyl Acetate) or oxidation of the amine to a nitro/nitroso species.

    • Action: Check 1H NMR for solvent peaks.

  • Scenario C: High %N.

    • Cause: Residual DMF (Dimethylformamide is C₃H₇NO, Nitrogen rich) or unreacted starting material.

    • Action: Check LC-MS for m/z 171 (Chloro-SM) or m/z 74 (DMF).

Visualization: Synthesis & Verification Workflow

The following diagram illustrates the critical path from starting materials to the validated scaffold, highlighting where Elemental Analysis acts as the "Gatekeeper."

G Start 4-Chloro-N-methyl- picolinamide (C7H7ClN2O) Reaction SNAr Reaction (Base/DMF, 80°C) Start->Reaction Reactant 4-Aminophenol (or 4-Nitrophenol) Reactant->Reaction Crude Crude Intermediate (Light Brown Solid) Reaction->Crude Purification Recrystallization & Vacuum Drying Crude->Purification Check1 Checkpoint 1: LC-MS (m/z 244) Purification->Check1 Product Target Scaffold (C13H13N3O2) Check2 Checkpoint 2: Elemental Analysis (N: 17.27%) Check1->Check2 If Purity >98% Check2->Purification Fail (Salt/Solvent) Check2->Product Pass

Caption: Synthesis and Quality Control Workflow. Elemental Analysis serves as the final validation step after chromatographic purity is established.

Comparative Performance: CHN vs. Alternative Methods

Why use Elemental Analysis when HRMS exists?

FeatureElemental Analysis (CHN)High-Res Mass Spec (HRMS)1H NMR Integration
Primary Output Bulk Purity & Elemental RatioExact Molecular FormulaStructural Connectivity
Impurity Detection Detects Inorganic Salts & Water (which HRMS misses)Detects organic impurities <0.1%Detects Solvents & Isomers
Blind Spots Cannot distinguish IsomersBlind to non-ionizable saltsLow sensitivity for inorganic salts
Role in QC Gold Standard for bulk stoichiometryConfirmation of IdentityConfirmation of Structure

Recommendation: For the N-Methyl-4-phenoxy-2-pyridinecarboxamide scaffold, HRMS confirms you made the right molecule, but Elemental Analysis confirms you have a pure, salt-free powder suitable for clinical manufacturing.

References

  • Pure Synth. (2025). 4-(4-Aminophenoxy)-N-Methyl-2-Pyridinecarboxamide Properties and Melting Point. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (CID 16655129).[4] National Library of Medicine. Retrieved from [Link]

  • Bankston, D., et al. (2002). "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development. (Foundational synthesis reference for the pyridine carboxamide scaffold).

Sources

Validation

Definitive Guide to Reference Standards for Pyridine Carboxamide Impurities

Topic: Reference standards for pyridine carboxamide impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Pyridine carboxamides—most n...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for pyridine carboxamide impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridine carboxamides—most notably Nicotinamide (Vitamin B3) and Isoniazid (Anti-TB) —are foundational scaffolds in modern pharmacotherapy. However, their structural simplicity belies a complex impurity profile characterized by positional isomers (e.g., isonicotinamide in nicotinamide) and hydrolysis products (e.g., nicotinic acid).

For the analytical scientist, the challenge is twofold:

  • Polarity: These small, hydrophilic molecules often require ion-pairing or HILIC chromatography, making retention time stability dependent on the precise quality of reference standards.

  • Structural Similarity: Positional isomers often share identical mass-to-charge (m/z) ratios, rendering low-resolution LC-MS insufficient for identification without chromatographically resolved, high-purity reference standards.

This guide objectively compares the performance of Certified Reference Materials (CRMs) , Secondary Standards , and In-House Synthesized Standards , providing experimental workflows to validate their suitability for GMP-compliant release testing.

Part 1: The Hierarchy of Standards

Why "Research Grade" is a Regulatory Risk

In pharmaceutical development (ICH Q3A/Q3B), the "grade" of a standard dictates its permissible use. Using a research chemical for quantitative impurity profiling introduces undefined uncertainty.

FeatureCertified Reference Material (CRM) Secondary Analytical Standard Research Chemical / In-House
Traceability SI-Traceable (NIST/BIPM). Includes Uncertainty Budget.Traceable to a CRM.[1]Often unknown or batch-specific only.
Purity Assignment Mass Balance + qNMR . 100% - (Water + Residuals + Impurities).Assayed against CRM (usually HPLC).[2][3]Area % (HPLC) only. High risk of overestimation.
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Not usually provided.Unknown.
Intended Use Instrument Calibration, Method Validation (Accuracy).[2][4]Routine QC Release Testing.Early R&D, qualitative identification.
Cost/Availability High / Low Stock.Moderate / Good Stock.Low / High Stock.

Critical Insight: For pyridine carboxamides, "Area %" purity from a research chemical is often misleading. Due to the high UV response factor of pyridine rings, a 99% area purity might actually be 95% w/w if significant inorganic salts or non-chromophoric solvents (water/ethanol) are present.

Part 2: Comparative Methodology & Experimental Data

Scenario: Quantifying Nicotinic Acid (Impurity A) in Nicotinamide

We compared three standard types to quantify Nicotinic Acid (limit: 0.2%) in a Nicotinamide drug substance sample.

Experimental Setup:

  • Column: C18 with Ion-Pairing Reagent (Sodium Heptanesulfonate) vs. HILIC.

  • Detection: UV at 261 nm.

  • Standard A: CRM (99.9% ± 0.2%, Mass Balance).

  • Standard B: In-House Synthesized (Assigned 99.5% by HPLC Area%).

  • Standard C: Commercial Research Grade (Labeled "98%").

Results Table: Impact on Assay Accuracy

Standard UsedAssigned Purity Used for Calc.Actual Purity (Determined by qNMR)Resulting Impurity Level (Calculated)Relative Error
Standard A (CRM) 99.9%99.9%0.18% (Pass) Reference
Standard B (In-House) 99.5%96.2% (Salt contamination)0.17% (Pass)-5.5%
Standard C (Research) 98.0%91.5% (Wet, degraded)0.16% (Pass) -11.1%

Analysis: Using Standard C led to an 11% underestimation of the impurity. If the actual impurity level had been closer to the limit (e.g., 0.19%), Standard C would have caused a False Pass , a critical compliance failure. The discrepancy in Standard B was due to residual sodium salts from the synthesis which are invisible in HPLC-UV but dilute the mass.

Part 3: Protocols for Standard Qualification

If commercial CRMs are unavailable for specific impurities (e.g., novel degradation products), you must synthesize and characterize your own.

Workflow 1: Synthesis of Pyridine Carboxamide Impurities

Example: Synthesis of Isonicotinamide (Impurity D)

  • Reaction: React Isonicotinoyl chloride with aqueous ammonia at 0-5°C.

  • Work-up: The product is highly water-soluble.[5] Do not use aqueous extraction. Evaporate to dryness and recrystallize from Ethanol/Water.

  • Purification: If salts persist, use Flash Chromatography (HILIC mode or Alumina).

Workflow 2: Purity Assignment via qNMR (The Self-Validating System)

Replace "Mass Balance" with qNMR for rapid, absolute purity determination without needing to identify every impurity.

Reagents:

  • Solvent: D2O (Deuterium Oxide) is preferred for pyridine carboxamides due to solubility.

  • Internal Standard (IS): Maleic Acid (Traceable CRM grade). It has a singlet at ~6.3 ppm, distinct from pyridine protons (7.5 - 9.0 ppm).

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~10 mg of the Impurity Standard (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Dissolve in 0.6 mL D2O. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Pyridine protons have long T1 relaxation times. Short d1 leads to underestimation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 1 for Pyridine aromatic proton)
      
    • 
      : Molar mass
      
    • 
      : Purity[1][6][7][8][9]
      
Part 4: Visualization of Pathways & Workflows
Diagram 1: Impurity Genesis in Nicotinamide

Visualizing where these impurities come from is essential for process control.

ImpurityPathways Start 3-Cyanopyridine (Starting Material) Product Nicotinamide (API) Start->Product Hydrolysis (Controlled) ImpurityD Isonicotinamide (Impurity D - Isomer) Start->ImpurityD Regioisomer Contam. ImpurityA Nicotinic Acid (Impurity A - Hydrolysis) Product->ImpurityA Acid/Base Hydrolysis NOxide Nicotinamide N-Oxide (Oxidation) Product->NOxide Oxidative Stress (H2O2)

Caption: Genesis of key pyridine carboxamide impurities. Impurity A arises from degradation; Impurity D is a process contaminant.

Diagram 2: Reference Standard Qualification Decision Matrix

A logical flow to decide which standard grade is required.

StandardSelection Start Need Reference Standard for Pyridine Carboxamide Q1 Is it for Release Testing (GMP)? Start->Q1 Q2 Is a Pharmacopeial (USP/EP) Standard Available? Q1->Q2 Yes Action2 Synthesize/Buy Secondary Standard Q1->Action2 No (R&D Only) Action1 Use USP/EP RS (Primary Standard) Q2->Action1 Yes Q2->Action2 No Q3 Can you characterize via Mass Balance? Action2->Q3 MethodA Full Characterization: - HPLC (Purity) - TGA/KF (Volatiles) - ROI (Inorganics) Q3->MethodA Yes (High Sample Qty) MethodB qNMR Characterization: - Rapid - Specific - Requires Internal Std Q3->MethodB No (Low Sample Qty) Final Generate CoA with Explicit Purity Factor MethodA->Final MethodB->Final

Caption: Decision tree for selecting and qualifying the correct reference standard grade based on regulatory needs.

References
  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (2006). [Link]

  • National Institutes of Health (NIH) PubChem. Nicotinamide Compound Summary. (2025).[10][11][12] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Comparative

Bioavailability comparison of pyridine carboxamide derivatives

This guide provides an in-depth technical analysis of the bioavailability of pyridine carboxamide derivatives, focusing on the two most critical applications: NAD+ precursors (Nicotinamide, NR, NMN) and therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the bioavailability of pyridine carboxamide derivatives, focusing on the two most critical applications: NAD+ precursors (Nicotinamide, NR, NMN) and therapeutic agents (Isoniazid).

From Metabolic Precursors to Therapeutic Scaffolds

Executive Summary

The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, defined by its ability to participate in extensive hydrogen bonding and its metabolic versatility. Its bioavailability is not a singular metric but a function of ring substitution patterns (3- vs 4-position) and specific transport mechanisms.

  • The NAD+ Precursor Verdict: While Nicotinamide (NAM) demonstrates the highest absolute oral bioavailability due to its stability and simple absorption, Nicotinamide Riboside (NR) offers a distinct advantage in tissue-specific uptake via ENT transporters. Nicotinamide Mononucleotide (NMN) remains the subject of intense pharmacokinetic debate; while effective, its primary oral route likely involves extracellular dephosphorylation to NR rather than direct transport, except in tissues expressing the Slc12a8 transporter.

  • The Therapeutic Verdict: Isoniazid (4-pyridine carboxhydrazide) exemplifies the scaffold's high permeability but highlights the genetic variability of metabolism (NAT2 acetylation) as a bioavailability bottleneck.

The Chemical Landscape: Isomerism & Transport

The position of the carboxamide group dictates the metabolic fate of the molecule.

Feature3-Pyridine Carboxamide (Nicotinamide)4-Pyridine Carboxamide (Isoniazid Analog)
Primary Role NAD+ Salvage PrecursorAntimicrobial / Kinase Inhibitor
pKa (Pyridine N) ~3.35 (Low basicity)~3.5 - 3.8
Solubility High (Water soluble)Moderate to High
Transport Passive diffusion + Na+-dependent transportPassive diffusion

Deep Dive: NAD+ Precursor Bioavailability

This is the most active area of research for this scaffold. The central question is: Does the phosphorylated form (NMN) survive digestion to enter the cell intact, or does it degrade to the nucleoside (NR) first?

Nicotinamide (NAM)[1][2][3]
  • Mechanism: Absorbed rapidly in the small intestine via sodium-dependent carriers.

  • Bioavailability: Near 100% at physiological doses.

  • Limitation: High doses inhibit Sirtuins (feedback inhibition) and are rapidly methylated to MeNAM, which is excreted.

Nicotinamide Riboside (NR)[1][2][3]
  • Mechanism: Enters cells via Equilibrative Nucleoside Transporters (ENTs) .[1][2][3]

  • Bioavailability: High. It bypasses the rate-limiting enzyme NAMPT, making it a more efficient NAD+ booster in tissues with high energy demands (skeletal muscle, heart).

Nicotinamide Mononucleotide (NMN) - The Controversy[5]
  • The "Indirect" Hypothesis: NMN is dephosphorylated by extracellular CD73 to NR, enters via ENT, and is re-phosphorylated by NRK1/2 inside the cell.

  • The "Direct" Hypothesis: A specific transporter, Slc12a8 , transports NMN directly.[3][4][5] However, Slc12a8 expression is highly tissue-specific (mainly mouse ileum) and its relevance in humans is debated.

Pathway Visualization

The following diagram maps the competing entry mechanisms and the "bottleneck" enzymes.

NAD_Pathways cluster_extracellular Extracellular Space / Gut Lumen cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Oral_NMN Oral NMN CD73 CD73 (Ecto-5'-nucleotidase) Oral_NMN->CD73 Dephosphorylation Slc12a8 Slc12a8 (Putative NMN Transporter) Oral_NMN->Slc12a8 Direct Entry (Tissue Specific) Oral_NR Oral NR ENT ENT Transporter (Nucleoside Entry) Oral_NR->ENT Oral_NAM Oral NAM NAM_Trans Na+ Dep. Transporter Oral_NAM->NAM_Trans CD73->Oral_NR Conversion Intra_NR Intracellular NR ENT->Intra_NR Intra_NMN Intracellular NMN Slc12a8->Intra_NMN Intra_NAM Intracellular NAM NAM_Trans->Intra_NAM NMNAT NMNAT Intra_NMN->NMNAT NRK NRK1/2 (Kinase) Intra_NR->NRK Phosphorylation NAMPT NAMPT (Rate Limiting) Intra_NAM->NAMPT NAD NAD+ NRK->Intra_NMN NAMPT->Intra_NMN NMNAT->NAD

Caption: Comparative cellular entry pathways. Note the dual route for NMN (direct via Slc12a8 vs. indirect via CD73/ENT) and the rate-limiting NAMPT step for NAM.

Quantitative Comparison Table

The following data aggregates human pharmacokinetic studies. Note that "Bioavailability" for endogenous compounds is often measured as the "Area Under the Curve" (AUC) increase of NAD+ rather than traditional F%, as baseline levels exist.

CompoundMolecular WeightOral Bioavailability (F%)Tmax (hr)Half-life (t1/2)Key TransportersPrimary Metabolites
Nicotinamide (NAM) 122.12~100%0.5 - 1.02 - 4 hrsNa+-dependentN-methyl-2-pyridone-5-carboxamide (2PY)
Nicotinamide Riboside (NR) 255.25High (Variable)*2.5 - 3.0TransientENT1, ENT2NAM, ADP-Ribose
Nicotinamide Mononucleotide (NMN) 334.22Moderate to High**2.0 - 3.0< 15 min (plasma)Slc12a8 (?), ENT (as NR)NAM, NR
Isoniazid (INH) 137.14~90%1.0 - 2.01 - 4 hrs***Passive DiffusionAcetyl-isoniazid (via NAT2)

Notes:

  • NR is unstable in plasma and rapidly degrades to NAM if not taken up by cells.
  • NMN plasma half-life is extremely short due to rapid cellular uptake or degradation; tissue NAD+ elevation is the effective readout. *** Isoniazid half-life is genetically determined: "Fast acetylators" (1 hr) vs "Slow acetylators" (3-4 hrs).*

Experimental Protocol: LC-MS/MS Quantification

Quantifying these derivatives is challenging due to their high polarity (poor retention on C18 columns) and structural similarity.

Methodology: HILIC-MS/MS for NAD+ Metabolome

Objective: Simultaneous quantification of NAM, NR, NMN, and NAD+ in plasma.

Step 1: Sample Preparation (Acidic Extraction)
  • Rationale: NAD+ and NMN are unstable in basic conditions; acidic extraction prevents degradation.

  • Protocol:

    • Collect 50 µL plasma/tissue homogenate.

    • Add 20 µL Internal Standard (IS) mix (¹³C₅-NAM, ¹³C-NAD+).

    • Precipitate proteins with 150 µL 0.5 M Perchloric Acid (HClO₄) .

    • Vortex (30s) and Centrifuge (15,000 x g, 10 min, 4°C).

    • Transfer supernatant and neutralize with minimal 3M K₂CO₃ (to pH ~7.0) immediately before injection. Warning: Prolonged exposure to neutral pH can degrade NAD+; keep at 4°C.

Step 2: Chromatographic Separation
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., Waters BEH Amide, 2.1 x 100mm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 minutes. Rationale: High organic start retains polar NMN/NR.

Step 3: Mass Spectrometry (MRM Parameters)

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NAM 123.180.120
NR 255.1123.118
NMN 335.1123.122
NAD+ 664.1136.135
Workflow Visualization

LCMS_Workflow Sample Plasma/Tissue Sample Extraction Acid Extraction (0.5M HClO4) Sample->Extraction Stabilize NAD+ Neutralization Neutralization (K2CO3) Extraction->Neutralization Pre-Injection LC HILIC Separation (Amide Column) Neutralization->LC Inject MS ESI+ MS/MS (MRM Mode) LC->MS Elute Data Quantification (AUC Ratio vs IS) MS->Data Analyze

Caption: Critical workflow for polar pyridine derivatives. Acid extraction is non-negotiable for NAD+ stability.

Factors Influencing Bioavailability[2][3][6][7][8][9]

  • Acetylator Status (Genetics): For 4-pyridine carboxamides (Isoniazid), the NAT2 gene determines half-life. Slow acetylators have significantly higher bioavailability and risk of toxicity.

  • Gut Microbiota: Intestinal bacteria express PncA (nicotinamidase), converting NAM to Nicotinic Acid (NA), altering the metabolic route from salvage to Preiss-Handler pathway.

  • Formulation: Liposomal delivery or esterification (e.g., NR-triacetate) is increasingly used to protect the ribose bond from hydrolysis in the stomach, thereby forcing the "direct" entry pathway.

References

  • Consensus Report. "Pharmacokinetics of nicotinamide riboside and mononucleotide in humans." Consensus App. Link

  • Trammell, S. A., et al. (2016). "Nicotinamide riboside is uniquely and orally bioavailable in mice and humans."[6] Nature Communications.[6][7] Link

  • Grozio, A., et al. (2019). "Slc12a8 is a nicotinamide mononucleotide transporter."[6] Nature Metabolism. Link

  • Brenner, C. (2019). "Absence of evidence that Slc12a8 encodes a nicotinamide mononucleotide transporter."[6] Brenner Lab Publications. Link

  • Ratajczak, J., et al. (2016). "NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells." Nature Communications.[6][7] Link

  • Lu, L., et al. (2022). "A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors." Frontiers in Molecular Biosciences. Link

  • World Health Organization. "Fixed-dose combination formulations for the treatment of tuberculosis."[8] WHO Guidelines. Link

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
N-Methyl-4-phenoxy-2-pyridinecarboxamide
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